molecular formula C8H7FN2O B108156 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- CAS No. 66367-11-1

2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-

Cat. No.: B108156
CAS No.: 66367-11-1
M. Wt: 166.15 g/mol
InChI Key: MKVHWJQPKMVYHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-, also known as 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-, is a useful research compound. Its molecular formula is C8H7FN2O and its molecular weight is 166.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVHWJQPKMVYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66367-11-1
Record name 7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-fluoro-3,4-dihydro-2(1H)-quinoxalinone chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone: Synthesis, Characterization, and Therapeutic Potential

Abstract

The quinoxalinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of biological activities, establishing it as a cornerstone in medicinal chemistry and drug discovery.[1][2] The introduction of fluorine into pharmacologically active molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability.[3] This guide provides a comprehensive technical overview of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, a fluorinated analog with significant therapeutic promise. We will explore its chemical structure, physicochemical properties, and plausible synthetic routes. Furthermore, this document details the expected analytical characterization using modern spectroscopic techniques and discusses the inferred biological activities and potential mechanisms of action based on the extensive research conducted on the broader quinoxalinone class. This whitepaper is intended for researchers, chemists, and drug development professionals seeking to leverage this promising scaffold for novel therapeutic interventions.

The Quinoxalinone Scaffold: A Foundation for Drug Discovery

Quinoxaline and its derivatives are fundamental structural units in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The 3,4-dihydro-2(1H)-quinoxalinone core, in particular, is associated with a remarkable diversity of pharmacological effects. Compounds bearing this scaffold have been reported to exhibit potent anticancer, antimicrobial, antifungal, antithrombotic, and antiviral (including anti-HIV) activities.[2][4]

The versatility of the quinoxalinone ring system allows for functionalization at multiple positions, enabling the fine-tuning of its biological and physicochemical properties. This has led to the development of derivatives that act through various mechanisms, including the inhibition of critical enzymes like cyclooxygenase-2 (COX-2), lactate dehydrogenase A (LDHA), and various protein kinases, making them highly valuable in oncology research.[5]

Chemical Structure and Physicochemical Properties

The chemical structure of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone incorporates a bicyclic system consisting of a benzene ring fused to a pyrazinone ring, with a fluorine atom substituted at the 7-position.

Chemical Structure: Chemical structure of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone (Note: Image is a representative 2D structure)

The key physicochemical properties of the molecule are summarized below. These values are calculated or inferred based on its structure, as extensive experimental data for this specific analog is not widely published.

PropertyValueSource
Molecular Formula C₈H₇FN₂OCalculated
Molecular Weight 166.15 g/mol Calculated
IUPAC Name 7-fluoro-3,4-dihydro-1H-quinoxalin-2-oneIUPAC Nomenclature
Hydrogen Bond Donors 2Computed
Hydrogen Bond Acceptors 2Computed
LogP (Predicted) 1.3Computed
Appearance Expected to be a solid at room temperatureInferred from similar compounds

Synthesis Strategies and Experimental Protocols

The synthesis of quinoxalin-2(1H)-ones is well-established, with the most common and reliable method being the condensation of an o-phenylenediamine with an α-keto acid or its ester.[6][7] This approach offers high yields and utilizes readily available starting materials. For the target molecule, 4-fluoro-1,2-phenylenediamine would be the key precursor.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process involving the reaction of 4-fluoro-1,2-phenylenediamine with ethyl chloroacetate followed by an intramolecular cyclization.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization A 4-Fluoro-1,2-phenylenediamine C Intermediate: Ethyl 2-((2-amino-5-fluorophenyl)amino)acetate A->C Base (e.g., NaHCO₃) Solvent (e.g., EtOH) B Ethyl Chloroacetate B->C D 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone C->D Heat or Acid Catalyst

Caption: Proposed synthesis workflow for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Detailed Experimental Protocol

This protocol is a representative methodology based on standard procedures for quinoxalinone synthesis.[7]

Objective: To synthesize 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Materials:

  • 4-Fluoro-1,2-phenylenediamine

  • Ethyl chloroacetate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, for acidification)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

  • Step 1: N-Alkylation

    • In a 250 mL round-bottom flask, dissolve 10 mmol of 4-fluoro-1,2-phenylenediamine in 100 mL of ethanol.

    • Add 20 mmol of sodium bicarbonate to the solution to act as a base.

    • While stirring, add 11 mmol of ethyl chloroacetate dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate product.

  • Step 2: Intramolecular Cyclization

    • Transfer the crude intermediate to a clean flask.

    • Add 50 mL of a 4M HCl solution.

    • Heat the mixture to reflux for 2-3 hours to induce cyclization.

    • Cool the reaction mixture in an ice bath. The product should precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold deionized water to remove any remaining acid.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Validation: The final product's identity and purity must be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, FT-IR, and MS).

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural elucidation of the synthesized compound. Based on the known spectral data of similar quinoxalinone derivatives, the following characteristic signals are expected.[5]

  • ¹H NMR: The spectrum should reveal signals corresponding to the aromatic protons, with coupling patterns influenced by the fluorine atom. The two amine protons (N1-H and N4-H) will appear as distinct singlets (or broad signals), and the methylene protons (-CH₂-) at C3 will likely appear as a singlet.

  • ¹³C NMR: The carbonyl carbon (C2) is expected to resonate downfield (~165-170 ppm). The aromatic carbons will show characteristic shifts, with carbon atoms closer to the fluorine exhibiting C-F coupling, which is a key diagnostic feature.

  • ¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom in its specific chemical environment.[8] This technique is highly sensitive and crucial for fluorinated compounds.

  • FT-IR: The infrared spectrum will display characteristic absorption bands corresponding to N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the amide group (around 1670-1690 cm⁻¹), aromatic C=C stretching, and a C-F stretching band.[5]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the molecular weight of the compound (m/z = 166.15).

Biological Activity and Therapeutic Potential

While specific biological data for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is limited in public literature, a strong inference of its potential can be drawn from the extensive studies on its parent scaffold and other derivatives. The quinoxalinone core is a well-known pharmacophore with a wide range of biological targets.

G cluster_cancer Anticancer Mechanisms cluster_antimicrobial Antimicrobial Mechanisms cluster_antiviral Antiviral Mechanisms Core Quinoxalinone Scaffold Anticancer Anticancer Activity Core->Anticancer Antimicrobial Antimicrobial Activity Core->Antimicrobial Antiviral Antiviral Activity Core->Antiviral Other Other Activities Core->Other Kinase Kinase Inhibition (EGFR, VEGFR) Anticancer->Kinase Topoisomerase Topoisomerase II Inhibition Anticancer->Topoisomerase Tubulin Tubulin Polymerization Inhibition Anticancer->Tubulin MAT2A MAT2A Inhibition Anticancer->MAT2A Antibacterial Antibacterial Antimicrobial->Antibacterial Antifungal Antifungal Antimicrobial->Antifungal RT_Inhibition Reverse Transcriptase Inhibition (Anti-HIV) Antiviral->RT_Inhibition

Caption: Diverse biological targets and activities of the quinoxalinone scaffold.

Anticancer Potential

Quinoxalinone derivatives have demonstrated potent antiproliferative effects through a multitude of mechanisms.[5] These include:

  • Inhibition of Protein Kinases: Many derivatives act as inhibitors of various receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and HER2, which are crucial for tumor growth and angiogenesis.[5]

  • Enzyme Inhibition: Certain analogs are effective inhibitors of enzymes like COX-2 and LDHA, which are often overexpressed in cancer cells and contribute to the tumor microenvironment and metabolism.[5][9]

  • MAT2A Inhibition: Recently, 2(1H)-quinoxalinone derivatives have been identified as potent and selective inhibitors of Methionine Adenosyltransferase 2A (MAT2A), presenting a synthetic lethal strategy for treating cancers with MTAP gene deletion.[10][11]

Antimicrobial Activity

The scaffold has been used to design novel compounds with significant antibacterial and antifungal properties, making it a valuable starting point for the development of new anti-infective agents.[4][12]

Antiviral Activity

Specific quinoxalinone derivatives have been identified as potent non-nucleoside inhibitors of viral enzymes, most notably HIV reverse transcriptase.[2]

The presence of the 7-fluoro substituent is anticipated to enhance these inherent activities by improving cell membrane permeability and increasing the strength of interactions with biological targets through favorable electrostatic contacts.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is not available, precautions should be based on the known hazards of the parent compound, quinoxalin-2(1H)-one.

  • Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Precautionary Measures:

    • Handle only in a well-ventilated area or a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone represents a molecule of significant interest for chemical and pharmaceutical research. Its synthesis is readily achievable through established chemical methodologies. Based on the well-documented and diverse biological profile of the quinoxalinone scaffold, this fluorinated derivative holds considerable potential as a lead compound for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The strategic placement of a fluorine atom is likely to confer advantageous pharmacokinetic and pharmacodynamic properties. Further experimental investigation is warranted to fully elucidate its specific biological activities and unlock its therapeutic potential.

References

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6667. Available from: [Link]

  • Taher, A. T., George, R. F., et al. (2015). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. Available from: [Link]

  • Sato, K., Ota, A., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(7), 3823–3834. Available from: [Link]

  • Cui, C., et al. (2020). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organometallics, 39(1), 116-122. Available from: [Link]

  • Refaie, F. M., et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 5, 213-249. Available from: [Link]

  • Chen, J., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 354. Available from: [Link]

  • Sebti, F., et al. (2010). Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available from: [Link]

  • Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(4), 1569-1578. Available from: [Link]

  • Atanasova, M., et al. (2020). EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. Journal of Chemical Technology and Metallurgy, 55(5), 1013-1024. Available from: [Link]

  • PubChem. (n.d.). 6-chloro-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one. National Center for Biotechnology Information. Available from: [Link]

  • Bellomo, A., et al. (2023). Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. ACS Organic & Inorganic Au, 3(1), 25-30. Available from: [Link]

  • ACS Publications. (n.d.). Discovery of 2(1H)‑Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers. Journal of Medicinal Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinoxalinones. Organic Chemistry Portal. Available from: [Link]

  • El-Sayed, N. F., et al. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(15), 4998. Available from: [Link]

  • Exarchou, V., et al. (2007). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Magnetic Resonance in Chemistry, 45(11), 938-946. Available from: [Link]

  • Wang, S., et al. (2015). Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography. Analytical Methods, 7, 6383-6390. Available from: [Link]

  • Ragab, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial agents against multi-drug resistance bacteria (MDRB). Arabian Journal of Chemistry, 15(1), 103497. Available from: [Link]

  • Zhang, H., et al. (2024). Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers. Journal of Medicinal Chemistry. Available from: [Link]

  • Musin, R. Z., et al. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2025(1), M1991. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape for a Novel Quinoxalinone Derivative

This technical guide delves into the core physicochemical properties of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the objective of this document is to provide not just a compilation of data, but a practical and scientifically grounded framework for understanding and experimentally determining the key characteristics of this molecule. Given the limited availability of direct experimental data for this specific fluorinated quinoxalinone, this guide will equip researchers with the foundational knowledge of the broader quinoxalinone class, the predictable influence of fluorination, and robust, validated protocols for empirical characterization.

The quinoxalinone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom at the 7-position of the 3,4-dihydro-2(1H)-quinoxalinone core is anticipated to significantly modulate its physicochemical and pharmacological profile. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3]

This guide is structured to provide a comprehensive understanding, starting with the fundamental molecular and structural attributes, followed by a detailed exploration of its key physicochemical parameters. Each section will not only present available data and informed estimations but will also feature detailed, step-by-step experimental protocols to empower researchers to determine these properties with high fidelity in their own laboratories.

Section 1: Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its molecular identity and structure. This section provides the fundamental descriptors for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

1.1. Chemical Structure and Molecular Formula

The structure of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is depicted below, along with its key molecular identifiers.

  • Chemical Name: 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

  • Molecular Formula: C₈H₇FN₂O

  • CAS Number: 66367-11-1

  • Molecular Weight: 166.15 g/mol

1.2. Spectroscopic Characterization: A Predictive Approach

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit characteristic signals for the aromatic and aliphatic protons. The fluorine atom at the 7-position will introduce splitting patterns (coupling) to the adjacent aromatic protons. The chemical shifts (δ) are predicted to be in the following regions, referenced to tetramethylsilane (TMS) in a suitable deuterated solvent like DMSO-d₆ or CDCl₃.[4]

1.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF), and adjacent carbons will exhibit smaller two- and three-bond couplings (²JCF and ³JCF).[6]

1.2.3. Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. For 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, the expected molecular ion peak [M]⁺ would be at m/z 166.15. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.[5]

1.2.4. Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrational frequencies include:[5]

  • N-H stretching: A broad band in the region of 3200-3400 cm⁻¹

  • C=O stretching (amide): A strong absorption band around 1670-1690 cm⁻¹

  • C-F stretching: A strong band in the region of 1000-1300 cm⁻¹

  • C-H stretching (aromatic and aliphatic): Bands in the regions of 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Section 2: Core Physicochemical Properties and Their Determination

The physicochemical properties of a compound are critical determinants of its behavior in biological and chemical systems. This section outlines the key properties of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, providing estimated values based on related compounds and detailing the experimental protocols for their precise measurement.

2.1. Physical State and Melting Point

7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is a solid at room temperature. While the exact melting point has not been reported, the melting point of the unsubstituted 3,4-dihydro-2(1H)-quinoxalinone is in the range of 140-165 °C. The introduction of a fluorine atom is expected to have a modest effect on the melting point.

Table 1: Summary of Physicochemical Properties

PropertyEstimated/Predicted ValueExperimental Protocol
Melting Point (°C) ~140-170Capillary Melting Point Determination
Solubility pH-dependentHPLC-Based Equilibrium Solubility Assay
pKa Amide N-H: ~12-14Potentiometric Titration
logP ~1.0-2.0Shake-Flask Method with HPLC Quantification
Experimental Protocol: Capillary Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is indicative of high purity.

Methodology:

  • A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

2.2. Solubility

The aqueous solubility of a compound is a critical factor influencing its absorption and distribution in biological systems. The solubility of quinoxalinones is generally pH-dependent due to the presence of ionizable groups.

Experimental Protocol: HPLC-Based Equilibrium Solubility Assay

Rationale: This method provides a quantitative measure of the thermodynamic solubility of a compound in a specific solvent system by separating and quantifying the dissolved analyte using High-Performance Liquid Chromatography (HPLC).

Workflow for HPLC-Based Solubility Determination

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_calc Calculation prep1 Add excess solid compound to buffer of desired pH prep2 Equilibrate at constant temperature (e.g., 25°C or 37°C) with agitation for 24h prep1->prep2 prep3 Centrifuge or filter to remove undissolved solid prep2->prep3 analysis2 Inject a known volume of the supernatant and standards into the HPLC system prep3->analysis2 analysis1 Prepare calibration standards of known concentrations analysis1->analysis2 analysis3 Quantify the peak area of the analyte analysis2->analysis3 calc1 Generate a calibration curve (Peak Area vs. Concentration) analysis3->calc1 calc2 Determine the concentration of the saturated solution from the calibration curve calc1->calc2

Caption: Workflow for determining equilibrium solubility using HPLC.

2.3. Acidity (pKa)

The pKa value represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, the amide proton (N-H) is the most likely site of ionization. The pKa of the amide N-H in similar structures is typically in the range of 12-14.

Experimental Protocol: Potentiometric Titration for pKa Determination

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

  • A solution of the compound at a known concentration (e.g., 1-10 mM) is prepared in a suitable solvent system (e.g., water with a co-solvent if needed for solubility).

  • The solution is placed in a thermostatted vessel and stirred continuously.

  • A calibrated pH electrode is immersed in the solution.

  • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

  • The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • The titration is continued past the equivalence point.

  • The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

2.4. Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross cell membranes. The introduction of a fluorine atom is generally expected to increase the lipophilicity of a molecule.

Experimental Protocol: Shake-Flask Method for logP Determination

Rationale: The shake-flask method is the traditional and most reliable method for determining the logP of a compound by directly measuring its concentration in the two phases of an equilibrated octanol-water mixture.

Workflow for Shake-Flask logP Determination

G cluster_prep Partitioning cluster_analysis Quantification cluster_calc Calculation prep1 Prepare a solution of the compound in the pre-saturated phase (octanol or water) prep2 Add the other pre-saturated phase prep1->prep2 prep3 Shake the mixture vigorously for a set period to reach equilibrium prep2->prep3 prep4 Centrifuge to separate the two phases prep3->prep4 analysis1 Carefully sample a known volume from each phase prep4->analysis1 analysis2 Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy) analysis1->analysis2 calc1 Calculate the partition coefficient (P) = [Concentration in Octanol] / [Concentration in Water] analysis2->calc1 calc2 logP = log10(P) calc1->calc2

Caption: Workflow for determining logP using the shake-flask method.

Section 3: Synthesis and Purification

A reliable and reproducible synthetic route is paramount for obtaining high-purity material for further studies. This section outlines a general and adaptable method for the synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

3.1. Synthetic Strategy

The most common and efficient method for the synthesis of 3,4-dihydro-2(1H)-quinoxalinones is the copper-catalyzed intramolecular cyclization of a 2-haloaniline with an amino acid.[4] For the synthesis of the 7-fluoro analog, the key starting materials would be 2-bromo-5-fluoroaniline and glycine.

Synthetic Scheme for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_product Product reactant1 2-Bromo-5-fluoroaniline catalyst Cu(I) catalyst (e.g., CuI) reactant2 Glycine base Base (e.g., K3PO4) solvent Solvent (e.g., DMSO) temperature Heat (e.g., 110°C) product 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

Caption: General synthetic route for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

3.2. General Experimental Procedure

Rationale: This procedure is based on established copper-catalyzed N-arylation and subsequent intramolecular cyclization, which is a robust method for the synthesis of the quinoxalinone core.[4]

Methodology:

  • To a dry reaction vessel, add 2-bromo-5-fluoroaniline (1 equivalent), glycine (2-3 equivalents), a copper(I) salt (e.g., CuI, 5-10 mol%), and a base (e.g., K₃PO₄, 2-3 equivalents).

  • Add a suitable high-boiling point solvent, such as dimethyl sulfoxide (DMSO).

  • Degas the reaction mixture and place it under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to a temperature of 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Section 4: Biological and Pharmacological Context

The quinoxalinone core is a key pharmacophore in a multitude of biologically active compounds.[1][2] Derivatives have been reported to possess a wide range of activities, including:

  • Antimicrobial and Antifungal Activity: The quinoxalinone skeleton is a common feature in compounds with potent activity against various bacterial and fungal strains.[1]

  • Anticancer Activity: Many quinoxalinone derivatives have been shown to inhibit the proliferation of various cancer cell lines.[1]

  • Enzyme Inhibition: Quinoxalinones have been identified as inhibitors of various enzymes, including kinases and phosphodiesterases.

The introduction of the 7-fluoro substituent is a strategic modification aimed at enhancing these biological properties. Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, and its high electronegativity can lead to more favorable interactions with biological targets.[3] Further investigation into the specific biological activities of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is a promising area for future research.

Conclusion

This technical guide provides a comprehensive overview of the physicochemical properties of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone. While direct experimental data for this specific compound is limited, this guide offers a robust framework for its characterization by providing informed estimations based on related compounds and detailing validated experimental protocols for the determination of its key properties. The synthesis and spectroscopic analysis sections provide the necessary information for researchers to prepare and confirm the identity of this molecule. The insights into the potential biological significance of the 7-fluoro substitution highlight the importance of this compound as a target for further investigation in drug discovery and development. This guide is intended to be a living document, to be updated as more experimental data becomes available, and to serve as a valuable resource for scientists working with this and related quinoxalinone derivatives.

References

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2015, November 9). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023, June 27). MDPI. Retrieved January 23, 2026, from [Link]

  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. (2022, January 6). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2023, May 15). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. Retrieved January 23, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 23, 2026, from [Link]

  • Urinary metabolites of a novel quinoxaline non-nucleoside reverse transcriptase inhibitor in rabbit, mouse and human. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Quinoxalin‐2(1H)‐ones: Chemical Synthesis, Fluorescence Properties and Applications | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. (2023, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024, October 21). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

  • 1,2,3,4-Tetrahydroquinoxalin-2,3-dione, 1-ribityl-6,7-dimethyl-. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one (CAS Number: 66367-11-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one, a fluorinated heterocyclic compound of growing interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer a deeper understanding of its synthesis, potential biological significance, and critical safety considerations, grounded in established scientific principles.

Introduction: The Quinoxalinone Scaffold and the Role of Fluorine

The quinoxalinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antithrombotic properties.[1] The introduction of a fluorine atom into organic molecules is a well-established strategy in drug design to modulate various properties. Fluorine's high electronegativity and small size can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] In the context of the quinoxalinone scaffold, the presence of a fluorine atom, as in 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one, is anticipated to influence its pharmacokinetic and pharmacodynamic profile, making it a compound of interest for further investigation.

Physicochemical Properties

A clear understanding of the physicochemical properties of 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one is fundamental for its application in research and development.

PropertyValueSource
CAS Number 66367-11-1
Molecular Formula C₈H₇FN₂O
Molecular Weight 166.15 g/mol
Physical Form Solid
Purity ≥95% (typical)
Storage Keep in a dark place, sealed in dry, room temperature.

Synthesis of 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one

The synthesis of quinoxalinone derivatives, including 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one, typically involves the condensation of a substituted o-phenylenediamine with a suitable two-carbon synthon.[3] A common and effective method is the reaction of an o-phenylenediamine with an α-keto acid or its ester, or with an α-halo- or α-hydroxy-ketone.

Conceptual Synthesis Workflow:

A 4-Fluoro-1,2-phenylenediamine C Reaction Vessel (with base, e.g., NaOAc) A->C B Chloroacetic Acid B->C D Heating/Reflux C->D E Cyclization D->E F 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one E->F G Purification (Recrystallization/Chromatography) F->G H Characterization (NMR, MS, IR) G->H

Figure 1: Conceptual workflow for the synthesis of 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Reaction Setup

    • To a solution of 4-Fluoro-1,2-phenylenediamine (1 equivalent) in a suitable solvent (e.g., ethanol or a mixture of water and a miscible organic solvent), add chloroacetic acid (1 equivalent) and a base such as sodium acetate (2-3 equivalents). The base is crucial to neutralize the hydrochloric acid formed during the reaction.

  • Step 2: Cyclization

    • The reaction mixture is heated to reflux for several hours to facilitate the nucleophilic substitution and subsequent intramolecular cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Step 3: Isolation and Purification

    • Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

    • The crude product is then washed with water and a suitable organic solvent (e.g., cold ethanol or diethyl ether) to remove impurities.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Step 4: Characterization

    • The structure and purity of the final product, 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Potential Biological Activities and Mechanism of Action

The quinoxalinone scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[5] Derivatives of 3,4-dihydroquinoxalin-2(1H)-one have been investigated for their potential as:

  • Anticancer Agents: Many quinoxalinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[6] Some have been shown to act as inhibitors of key signaling pathways involved in cancer progression, such as c-Jun N-terminal kinase 3 (JNK3).[7]

  • Antimicrobial Agents: The quinoxalinone nucleus is present in several antibiotics.[6] Studies have shown that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit antibacterial activity.[4]

  • Other Therapeutic Areas: The versatility of the quinoxalinone scaffold has led to its exploration in other therapeutic areas, including as antithrombotic and antianxiolytic agents.[6]

While specific biological studies on 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one are not extensively documented in the available literature, the presence of the fluorine atom is expected to modulate its biological activity. Fluorine substitution can enhance binding affinity to target proteins and improve metabolic stability, potentially leading to a more favorable pharmacokinetic profile.[2]

Hypothesized Mechanism of Action Visualization:

cluster_0 Cellular Environment A 7-Fluoro-3,4-dihydro- quinoxalin-2(1H)-one C Binding and Inhibition A->C B Target Protein (e.g., Kinase, Enzyme) B->C D Downstream Signaling Pathway C->D Disruption E Biological Response (e.g., Apoptosis, Growth Arrest) D->E Leads to

Figure 2: Hypothesized mechanism of action for 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the lactam ring, and the two N-H protons. The fluorine atom at the 7-position will likely cause splitting of the adjacent aromatic proton signals.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the eight carbon atoms in the molecule. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

    • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, the chemical shift of which is sensitive to the electronic environment.

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound (166.15 g/mol ). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show characteristic absorption bands for the N-H stretching vibrations (around 3200-3400 cm⁻¹), the C=O stretching of the lactam ring (around 1670-1690 cm⁻¹), and C-F stretching vibrations.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one. The following information is based on available safety data sheets.

GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated or if working in a poorly ventilated area.

Disposal:

Dispose of contents/container in accordance with local, regional, national, and international regulations.

Conclusion and Future Directions

7-Fluoro-3,4-dihydroquinoxalin-2(1H)-one represents a promising starting point for the development of novel therapeutic agents. Its quinoxalinone core provides a well-validated scaffold for biological activity, while the fluorine substituent offers a means to fine-tune its pharmacological properties. Further research is warranted to fully elucidate its biological targets, mechanism of action, and therapeutic potential. This will involve the development of robust synthetic protocols, comprehensive in vitro and in vivo biological evaluation, and detailed toxicological studies. The insights gained from such investigations will be invaluable for the rational design of next-generation quinoxalinone-based drugs.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Glaser, R., & Bernstein, M. A. (n.d.). ¹H and ¹³C NMR studies on the conformation of N-methyl diastereomers of (+)-glaucine hydrotrifluoroacetate, an aporphine alkaloid salt. Journal of the Chemical Society, Perkin Transactions 2.
  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
  • Mohamed, M. A., et al. (2024). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)
  • Shia, C.-S., et al. (2009). Metabolism and Pharmacokinetics of 3,3',4',7-tetrahydroxyflavone (Fisetin), 5-hydroxyflavone, and 7-hydroxyflavone and Antihemolysis Effects of Fisetin and Its Serum Metabolites. Journal of Agricultural and Food Chemistry, 57(1), 83-9.
  • DeGrado, T. R., et al. (n.d.). Pharmacokinetics and radiation dosimetry of 18F-fluorocholine. PubMed.
  • Zaitseva, N. V. (1989). Toxicology of Some Fluoro-Organic Compounds. DTIC.
  • Küçükbay, H., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122.
  • Souldozi, A., & Dömling, A. (n.d.). In vitro Study of Furazano[3,4-b]quinoxaline 1-Oxides as Potential ΝΟ Releasing Agents.
  • Kleinpeter, E., & Sefkow, M. (n.d.). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. PubMed.
  • Papastavrou, A., et al. (n.d.). Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y.
  • Pomeisl, K., et al. (2016). Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. PubMed.
  • Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300.
  • Kaur, M., & Singh, M. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.
  • Supporting Information for Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. (2020).
  • Moore, S. A., & Lin, G. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
  • Shabaan, M., Taher, A. T., & Osman, E. O. (2011). Synthesis of Novel 3,4-Dihydroquinoxalin-2(1H)-One Derivatives. European Journal of Chemistry, 2(3), 365-371.
  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
  • Al-Tel, T. H., et al. (2024). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma. Journal of Medicinal Chemistry, 68(1).
  • International Journal of Pharmaceutics and Drug Analysis. (n.d.).
  • Al-Qaisi, J., et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1H-indene-1,3(2H)
  • Yang, F., et al. (2025). Discovery of novel 2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridine-7-one derivatives as PDE2 inhibitors with Alzheimer's disease therapeutic potential.
  • Liu, Z., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445.
  • Papastavrou, A., et al. (n.d.). Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y.
  • Chen, Y.-R., et al. (n.d.). A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2. NIH.
  • The Biomolecular Modeling & Computational Biology Group. (2024). Electrostatic Contribution to 19F Chemical Shifts in Fluorotryptophans in Proteins.
  • Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. (n.d.). PubMed Central.
  • Glaser, R., & Bernstein, M. A. (n.d.). ¹H and ¹³C NMR studies on the conformation of N-methyl diastereomers of (+)-glaucine hydrotrifluoroacetate, an aporphine alkaloid salt. Journal of the Chemical Society, Perkin Transactions 2.

Sources

An In-Depth Technical Guide to the Synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone: Core Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorinated Quinoxalinone Scaffold

The 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone core is a privileged scaffold in modern medicinal chemistry. The incorporation of a fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. As such, this heterocyclic system is a key building block in the development of novel therapeutics across a range of disease areas, including oncology, infectious diseases, and central nervous system disorders. This guide provides a comprehensive overview of the primary starting materials and synthetic strategies for accessing this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations.

Core Synthetic Strategy: Retrosynthetic Analysis and Key Starting Materials

The most direct and widely employed approach for the synthesis of the 3,4-dihydro-2(1H)-quinoxalinone ring system involves the condensation of a substituted ortho-phenylenediamine with a suitable two-carbon electrophile, followed by intramolecular cyclization. A retrosynthetic analysis of the target molecule, 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, reveals two primary starting materials:

  • 4-Fluoro-1,2-phenylenediamine: This commercially available diamine provides the fluorinated benzene ring and the two nitrogen atoms required for the quinoxalinone core. Its synthesis is well-documented, typically involving the nitration of 4-fluoroaniline, followed by reduction of the nitro group.[1]

  • A Two-Carbon Electrophile: This reagent provides the C2 and C3 atoms of the quinoxalinone ring. Several suitable electrophiles can be employed, with the choice often depending on the desired reaction conditions and scale. The most common and effective options are:

    • Chloroacetyl Chloride: A highly reactive acylating agent that readily reacts with the more nucleophilic amino group of the diamine.

    • Chloroacetic Acid: A less reactive but often more practical alternative to chloroacetyl chloride, particularly for larger-scale syntheses.

    • Ethyl Chloroacetate or Ethyl Bromoacetate: These reagents can also be used and may offer advantages in terms of reaction control and work-up procedures.

The general synthetic pathway is a two-step process: acylation of the diamine followed by intramolecular cyclization.

Synthetic Approaches and Mechanistic Considerations

There are two primary, field-proven approaches for the synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, both commencing with 4-fluoro-1,2-phenylenediamine. The choice between these methods often comes down to a trade-off between reaction rate, ease of handling, and scale.

Method 1: The Chloroacetyl Chloride Approach

This is a rapid and high-yielding method that proceeds via an initial acylation of 4-fluoro-1,2-phenylenediamine with chloroacetyl chloride to form the intermediate, N-(2-amino-5-fluorophenyl)-2-chloroacetamide. This is followed by a base-mediated intramolecular nucleophilic substitution to yield the final product.

Mechanism:

The reaction is initiated by the nucleophilic attack of one of the amino groups of 4-fluoro-1,2-phenylenediamine on the highly electrophilic carbonyl carbon of chloroacetyl chloride. Due to the electron-donating nature of the amino groups, this acylation is typically fast. The subsequent cyclization is an intramolecular nucleophilic substitution, where the remaining free amino group attacks the carbon atom bearing the chlorine, displacing it and forming the six-membered dihydroquinoxalinone ring. A base is typically required to deprotonate the attacking amino group, increasing its nucleophilicity, and to neutralize the HCl generated during the acylation.

Experimental Workflow:

A 4-Fluoro-1,2-phenylenediamine + Chloroacetyl Chloride B Acylation in an Inert Solvent (e.g., DCM, THF) with Base (e.g., Triethylamine) A->B Reaction Initiation C Intermediate: N-(2-amino-5-fluorophenyl)- 2-chloroacetamide B->C Formation of Intermediate D Base-Mediated Intramolecular Cyclization C->D Cyclization Step E 7-fluoro-3,4-dihydro- 2(1H)-quinoxalinone D->E Final Product

Figure 1: Workflow for the Chloroacetyl Chloride Method.

Method 2: The Chloroacetic Acid Approach

This method offers a more controlled and often safer alternative for larger-scale synthesis, avoiding the use of the highly reactive and corrosive chloroacetyl chloride. The reaction proceeds by heating a mixture of 4-fluoro-1,2-phenylenediamine and chloroacetic acid, often in the presence of a base and in an aqueous or alcoholic solvent.

Mechanism:

The reaction mechanism is similar to the chloroacetyl chloride method, involving an initial amidation followed by intramolecular cyclization. The amidation step with chloroacetic acid is slower and typically requires heating to proceed at a reasonable rate. The presence of a base is crucial to facilitate both the initial amidation and the subsequent cyclization.

Experimental Workflow:

A 4-Fluoro-1,2-phenylenediamine + Chloroacetic Acid B Reaction in a suitable solvent (e.g., Water, Ethanol) with Base (e.g., NaHCO3, K2CO3) and Heat A->B One-Pot Reaction C Direct Formation of the Cyclized Product B->C Amidation and Cyclization D 7-fluoro-3,4-dihydro- 2(1H)-quinoxalinone C->D Final Product

Figure 2: Workflow for the Chloroacetic Acid Method.

Quantitative Data Summary

Starting MaterialMolecular Weight ( g/mol )Typical PurityKey Considerations
4-Fluoro-1,2-phenylenediamine126.13>98%Commercially available. Can be synthesized from 4-fluoroaniline.[1]
Chloroacetyl Chloride112.94>98%Highly reactive and corrosive. Should be handled with care in a fume hood.
Chloroacetic Acid94.50>99%Less reactive than the acid chloride, but safer for large-scale use.
Ethyl Chloroacetate122.55>98%Can be used as an alternative two-carbon synthon.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone using Chloroacetyl Chloride

This protocol is adapted from general procedures for the synthesis of N-aryl 2-chloroacetamides and their subsequent cyclization.[2]

Step 1: Synthesis of N-(2-amino-5-fluorophenyl)-2-chloroacetamide

  • To a stirred solution of 4-fluoro-1,2-phenylenediamine (1.26 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add a solution of chloroacetyl chloride (1.24 g, 11 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

  • Dissolve the crude N-(2-amino-5-fluorophenyl)-2-chloroacetamide in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (2.76 g, 20 mmol) or sodium bicarbonate.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The cyclization is typically complete within 2-6 hours.[3]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Protocol 2: One-Pot Synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone using Chloroacetic Acid

This protocol is based on a general method for the synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives.[4]

  • To a mixture of 4-fluoro-1,2-phenylenediamine (1.26 g, 10 mmol) and chloroacetic acid (1.04 g, 11 mmol) in water (20 mL), add a solution of sodium bicarbonate (1.68 g, 20 mmol) in water (10 mL).

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water to remove any unreacted starting materials and salts.

  • Dry the product under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

Trustworthiness and Self-Validation

The protocols described are based on well-established and frequently cited synthetic transformations in organic chemistry. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC, and the identity and purity of the final product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis. The expected spectroscopic data for the final product should be consistent with the proposed structure of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Conclusion

The synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is a straightforward process that can be achieved through well-established synthetic routes. The choice of starting materials, particularly the two-carbon electrophile, allows for flexibility in reaction conditions and scale. By understanding the underlying mechanisms and following the detailed protocols provided in this guide, researchers and drug development professionals can efficiently access this valuable fluorinated heterocyclic core for their research and development endeavors.

References

  • ResearchGate. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Available at: [Link]

  • Pedro, J. R., Blay, G., & Rostoll-Berenguer, J. C-3 FUNCTIONALIZATION OF QUINOXALIN-2-ONES AND DIHYDROQUINOXALIN-2-ONES.
  • Google Patents. Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. US20060079690A1.
  • ResearchGate. Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)- one derivatives. Available at: [Link]

  • Google Patents. Method for preparing 2-chloro-N-(4-fluorophenyl). CN103664675A.
  • Organic Chemistry Portal. Synthesis of quinoxalinones. Available at: [Link]

  • National Institutes of Health. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. Available at: [Link]

  • PubMed Central. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Available at: [Link]

  • Recent advances in the research of quinoxalinone deriv
  • FAQ. What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applications? Available at: [Link]

  • ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Available at: [Link]

  • Google Patents. Quinoxalinones and dihydroquinoxalinones as respiratory syncytial virus antiviral agents. WO2014114776A1.
  • ResearchGate. ChemInform Abstract: One-Pot Two-Step Synthesis of Quinoxalinones and Diazepinones via a Tandem Oxidative Amidation-Deprotection-Cyclization Sequence. Available at: [Link]

  • Google Patents. Process for preparing chloroacetyl chloride. WO2017005570A1.
  • National Institutes of Health. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Available at: [Link]

  • Google Patents. Production of hydrofluorocarbons. CA2124934A1.
  • ACS Publications. Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes | Organic Letters. Available at: [Link]

  • ResearchGate. Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Available at: [Link]

  • ResearchGate. Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a. Available at: [Link]

  • MDPI. 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Available at: [Link]

  • MDPI. Developing 1,4-Diethyl-1,2,3,4-tetrahydroquinoxalin-substituted Fluorogens Based on GFP Chromophore for Endoplasmic Reticulum and Lysosome Staining. Available at: [Link]

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoxalinone scaffold is a common feature in a variety of biologically active molecules. The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, making fluorine-substituted analogues like this one attractive for investigation.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such novel compounds. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, offering insights into spectral interpretation and the influence of the fluorine substituent.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is fundamental for NMR spectral assignment.

Caption: Molecular structure and atom numbering of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the dihydropyrazinone ring, and the two N-H protons. The presence of the fluorine atom at the C7 position will introduce characteristic splitting patterns (H-F coupling).

Predicted ¹H NMR Data

ProtonMultiplicityChemical Shift (δ, ppm)Coupling Constants (J, Hz)
H-5dd~6.8-7.0J(H5-H6) ≈ 8-9 Hz, J(H5-F7) ≈ 1-2 Hz (meta)
H-6dd~6.6-6.8J(H6-H5) ≈ 8-9 Hz, J(H6-F7) ≈ 9-10 Hz (ortho)
H-8d~6.5-6.7J(H8-F7) ≈ 4-5 Hz (para)
C3-H₂s~3.4-3.6
N1-Hbr s~10.0-10.5
N4-Hbr s~5.5-6.0

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.

Rationale Behind the Assignments:
  • Aromatic Protons (H-5, H-6, and H-8): The electron-withdrawing nature of the fluorine atom and the amide group will influence the chemical shifts of the aromatic protons. The fluorine atom will cause through-bond scalar coupling (J-coupling) to the neighboring protons.

    • H-6: This proton is ortho to the fluorine atom and is expected to show the largest H-F coupling constant. It will appear as a doublet of doublets due to coupling with both H-5 and F-7.

    • H-5: This proton is meta to the fluorine and will exhibit a smaller H-F coupling. It will also be a doublet of doublets from coupling to H-6 and F-7.

    • H-8: This proton is para to the fluorine and will show the smallest H-F coupling, appearing as a doublet.

  • Methylene Protons (C3-H₂): The two protons on C3 are chemically equivalent and are adjacent to a carbonyl group and a nitrogen atom. They are expected to appear as a singlet in the upfield region of the spectrum.

  • N-H Protons: The amide proton (N1-H) is expected to be significantly downfield due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. The amine proton (N4-H) will be more upfield. Both signals are often broad due to quadrupole relaxation and exchange with trace amounts of water in the solvent.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The fluorine atom will induce C-F coupling, which is a powerful tool for assigning the carbons in the fluorinated aromatic ring.

Predicted ¹³C NMR Data

CarbonChemical Shift (δ, ppm)C-F Coupling (J, Hz)
C-2 (C=O)~165-170
C-3~45-50
C-4a~125-130
C-5~115-120d, ²J(C5-F7) ≈ 20-25 Hz
C-6~110-115d, ³J(C6-F7) ≈ 8-10 Hz
C-7~155-160d, ¹J(C7-F7) ≈ 240-250 Hz
C-8~105-110d, ⁴J(C8-F7) ≈ 3-5 Hz
C-8a~130-135

Note: These are predicted values. The large one-bond C-F coupling is particularly diagnostic.

Rationale Behind the Assignments:
  • Carbonyl Carbon (C-2): The amide carbonyl carbon will appear at the most downfield position in the spectrum.

  • Methylene Carbon (C-3): This aliphatic carbon will be found in the upfield region.

  • Aromatic Carbons:

    • C-7: The carbon directly attached to the fluorine atom will exhibit a very large one-bond coupling constant (¹J(CF)), which is characteristic and aids in its unambiguous assignment. It will also be significantly deshielded.

    • C-5 and C-6: These carbons will show two-bond and three-bond couplings to the fluorine, respectively, with the two-bond coupling being larger.

    • C-8: A smaller, four-bond coupling may be observable for this carbon.

    • C-4a and C-8a: These are quaternary carbons and will likely have lower intensity signals.

The Causality of Fluorine's Influence on NMR Spectra

The presence of a fluorine atom introduces predictable and interpretable effects on both ¹H and ¹³C NMR spectra due to its high electronegativity and the magnetic properties of the ¹⁹F nucleus (spin I = 1/2, 100% natural abundance).[2]

  • Inductive Effect: Fluorine's strong electron-withdrawing inductive effect deshields nearby nuclei, generally shifting their resonance signals to a higher frequency (downfield).[3]

  • Mesomeric Effect: Fluorine can also exert a +M (electron-donating) effect through its lone pairs, which can influence the electron density of the aromatic ring, though this is often outweighed by its strong inductive effect.

  • Scalar Coupling (J-coupling): The interaction between the magnetic moments of the ¹⁹F nucleus and neighboring ¹H or ¹³C nuclei through the bonding electrons results in the splitting of NMR signals. The magnitude of this coupling is dependent on the number of bonds separating the nuclei and their spatial orientation.[4]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

cluster_0 NMR Sample Preparation and Data Acquisition Workflow prep 1. Sample Preparation dissolve 2. Dissolution prep->dissolve ~5-10 mg of sample transfer 3. Transfer to NMR Tube dissolve->transfer ~0.6 mL of DMSO-d₆ instrument 4. Instrument Setup transfer->instrument shimming 5. Shimming instrument->shimming Lock on solvent signal h1_acq 6. ¹H Spectrum Acquisition shimming->h1_acq c13_acq 7. ¹³C Spectrum Acquisition h1_acq->c13_acq Optimize parameters processing 8. Data Processing c13_acq->processing

Caption: A standardized workflow for acquiring high-quality NMR spectra.

  • Sample Preparation: Ensure the sample of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is pure and dry. Impurities can complicate spectral interpretation.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point. It will also allow for the observation of exchangeable N-H protons.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[5]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, acquisition time of 2-4 seconds.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary, especially for quaternary carbons.

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

  • Advanced Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish H-H coupling networks, particularly in the aromatic region.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range C-H correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.

Conclusion

The ¹H and ¹³C NMR spectra of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone are highly informative and, when interpreted correctly, provide a definitive structural confirmation. The key features to note are the characteristic splitting patterns in the aromatic region of the ¹H spectrum and the large one-bond C-F coupling in the ¹³C spectrum, both arising from the presence of the fluorine substituent. Following a robust experimental protocol will ensure the acquisition of high-quality data, which is paramount for accurate spectral analysis in research and drug development.

References

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC - NIH. Available at: [Link]

  • Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR - PubMed Central. Available at: [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives - ResearchGate. Available at: [Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique - NIH. Available at: [Link]

  • Synthesis of 3,4‐dihydroquinoxalin‐2(1H)‐ones 3w, 3x, and 3y. - ResearchGate. Available at: [Link]

  • EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1 - Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one - MDPI. Available at: [Link]

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available at: [Link]

  • Switchable highly regioselective synthesis of 3,4- dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates - Beilstein Journals. Available at: [Link]

  • 3,4-Dihydroisoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]

  • Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Raymond J. Abraham and Mark Edgar**. - Modgraph. Available at: [Link]

  • The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC - NIH. Available at: [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes | Organic Letters - ACS Publications. Available at: [Link]

  • N-(7-fluoro-2,3-dioxo-6-(trifluoromethyl)-3,4-dihydroquinoxalin-1(2H)-yl) - PubChem. Available at: [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes - American Chemical Society. Available at: [Link]

  • 7-Amino-4-hydroxy-4-trifluoromethyl-3,4-dihydroquinolin-2(1H)-one - PMC - NIH. Available at: [Link]

  • Fluorine NMR. Available at: [Link]

Sources

mass spectrometry analysis of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone

This guide provides a comprehensive framework for the robust analysis of 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind key methodological choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Fluorinated Quinoxalinones

The quinoxalinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and antithrombotic properties.[1] The introduction of a fluorine atom, as in 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone, is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2] Consequently, the ability to accurately and sensitively quantify this and similar molecules in complex matrices is paramount for drug discovery, development, and quality control.

This guide details a systematic approach to developing a reliable LC-MS/MS method for this specific analyte, covering sample preparation, chromatographic separation, mass spectrometric detection, and the elucidation of its gas-phase fragmentation chemistry.

Section 1: Analyte Properties & Ionization Strategy

A foundational understanding of the analyte's physicochemical properties is critical for rational method development. The selection of an appropriate ionization technique is the first and most crucial step in mass spectrometry.

Analyte Characteristics:

PropertyValueRationale & Implication
Chemical Structure The structure contains a lactam, a secondary amine, and a secondary aniline within a bicyclic system. The aromatic ring is substituted with a highly electronegative fluorine atom.
Molecular Formula C₈H₇FN₂ODerived from the base structure of 3,4-dihydroquinoxalin-2(1H)-one (C₈H₈N₂O)[3] with the substitution of one hydrogen for fluorine.
Monoisotopic Mass 166.0546 g/mol This is the target mass for the precursor ion in high-resolution mass spectrometry.
Key Functional Groups Amide (Lactam), Secondary Amine, Aromatic Amine, Aryl FluorideThe two nitrogen atoms are basic and serve as primary sites for protonation.
Rationale for Ionization Technique Selection

For a molecule of this polarity and molecular weight, Electrospray Ionization (ESI) is the preferred method.

  • Expertise-Driven Choice: ESI over APCI and EI:

    • Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar, thermally labile molecules that are already ionized or can be easily protonated or deprotonated in solution.[4] The presence of two nitrogen atoms in the quinoxalinone core makes it an excellent candidate for protonation in an acidic mobile phase, leading to the formation of a stable protonated molecule, [M+H]⁺. This is consistent with findings for other quinoxalinone derivatives, which readily form protonated molecules in ESI.

    • Atmospheric Pressure Chemical Ionization (APCI): While also suitable for LC-MS, APCI is generally more effective for less polar species.[4] ESI is predicted to be more efficient for this analyte due to the basic nitrogen sites.

    • Electron Impact (EI): EI is a "hard" ionization technique requiring a volatile and thermally stable sample.[5][6] It typically causes extensive fragmentation, often preventing the observation of a molecular ion.[7] As LC-MS is the intended workflow, and preserving the molecular ion as a precursor is crucial for MS/MS, EI is not a suitable choice.

Section 2: The Analytical Workflow: A Validated Pathway

A successful analysis relies on a seamless and reproducible workflow from sample preparation to data acquisition. Each step is designed to ensure the integrity of the analyte and its compatibility with subsequent stages.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock 1. Stock Solution (e.g., 1 mg/mL in DMSO) Working 2. Working Standards (Serial Dilution in 50:50 ACN:H₂O) Stock->Working Final 3. Final Sample (Spiked Matrix or Diluted Standard) Working->Final LC 4. UPLC Separation (Reversed-Phase C18) Final->LC ESI 5. Ionization (Positive Mode ESI) LC->ESI MS1 6. Precursor Selection (Quadrupole 1: m/z 167.1) ESI->MS1 CID 7. Fragmentation (Quadrupole 2: CID with N₂) MS1->CID MS2 8. Product Ion Detection (Quadrupole 3: MRM Transitions) CID->MS2 Data 9. Data Processing (Quantification & Analysis) MS2->Data G cluster_path1 Pathway 1 cluster_path2 Pathway 2 Precursor [M+H]⁺ m/z 167.1 (C₈H₈FN₂O)⁺ Fragment1 Product Ion m/z 139.1 (C₇H₈FN₂)⁺ Precursor->Fragment1 - CO (28 Da) (Quantifier) Fragment2 Product Ion m/z 110.1 (C₆H₅FN)⁺ Precursor->Fragment2 - C₂H₃NO (57 Da) (Qualifier)

Sources

The Quinoxalinone Core: A Journey from Synthesis to Therapeutic Promise

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Privileged Scaffold

Within the vast and ever-expanding landscape of heterocyclic chemistry, the quinoxalinone scaffold holds a place of particular distinction. This bicyclic system, comprised of a benzene ring fused to a pyrazinone ring, has captivated the attention of chemists and pharmacologists for over a century. Its story is one of classic organic synthesis evolving into a platform for cutting-edge catalytic methodologies, and a journey from a laboratory curiosity to a cornerstone in the development of modern therapeutics. This technical guide aims to provide a comprehensive exploration of the discovery and history of quinoxalinone compounds, offering not just a recitation of facts, but a deeper understanding of the scientific rationale and experimental causality that have shaped this important field of study. For the seasoned researcher, this guide will serve as a valuable reference, while for those new to the field, it will provide a robust foundation upon which to build their own investigations into the remarkable potential of the quinoxalinone core.

I. The Genesis of a Scaffold: The Dawn of Quinoxalinone Synthesis

The history of quinoxalinone is intrinsically linked to its parent, the quinoxaline ring system. The first synthesis of a quinoxaline derivative was reported in 1884 by Körner and Hinsberg, a discovery that laid the groundwork for the subsequent development of quinoxalinone chemistry.[1][2] The seminal work that specifically ushered in the era of quinoxalinones is the Hinsberg synthesis , a robust and elegant method that remains relevant to this day.

The Hinsberg reaction is a cyclocondensation reaction between an ortho-phenylenediamine and an α-keto acid or its ester. This reaction provides a direct and efficient route to 3-substituted-1,2-dihydroquinoxalin-2-ones. The elegance of this method lies in its simplicity and the ready availability of the starting materials.

Hinsberg_Synthesis OPD o-Phenylenediamine Intermediate Intermediate OPD->Intermediate + KetoAcid α-Keto Acid/Ester KetoAcid->Intermediate Quinoxalinone Quinoxalin-2(1H)-one Intermediate->Quinoxalinone Cyclocondensation (-H₂O)

Caption: The Hinsberg synthesis of quinoxalin-2(1H)-ones.

Experimental Protocol: The Classic Hinsberg Synthesis of 3-Methylquinoxalin-2(1H)-one

This protocol provides a detailed, step-by-step methodology for the synthesis of 3-methylquinoxalin-2(1H)-one, a foundational quinoxalinone derivative, via the Hinsberg reaction.

Materials:

  • o-Phenylenediamine (20 g, 0.185 mol)

  • Ethyl pyruvate (22 g, 0.190 mol)

  • Absolute ethanol (200 mL)

  • Oil bath

  • Reaction flask (500 mL) with reflux condenser

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (20 g) and ethyl pyruvate (22 g) in 200 mL of absolute ethanol.[3]

  • Heating: Heat the reaction mixture in an oil bath to reflux for 30 minutes.[3]

  • Crystallization: Remove the flask from the oil bath and allow it to cool to room temperature. Silvery-white crystals of 3-methylquinoxalin-2(1H)-one will precipitate out of the solution.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing and Purification: Wash the collected crystals with a small amount of cold ethanol to remove any residual impurities. The product can be further purified by recrystallization from ethanol to yield the final product.[3]

Self-Validation: The success of the synthesis can be validated by obtaining a crystalline product with a sharp melting point consistent with the literature value for 3-methylquinoxalin-2(1H)-one. Further characterization by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure and purity of the compound.

II. The Evolution of Synthetic Strategies: From Classical to Contemporary

While the Hinsberg synthesis provided the initial gateway to quinoxalinones, the ensuing decades have witnessed a remarkable evolution in synthetic methodologies. The drive for greater efficiency, milder reaction conditions, and increased molecular diversity has led to the development of a plethora of innovative synthetic routes.

A. Greener and More Efficient Approaches

In recent years, a significant focus has been placed on developing environmentally benign and cost-effective methods for quinoxalinone synthesis. These "green" approaches often utilize less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions.

Synthetic StrategyKey FeaturesCatalyst/ConditionsReference(s)
Clay-Catalyzed Synthesis Environmentally friendly, inexpensive, and reusable catalyst.Bentonite K-10 clay, room temperature.[1][4]
Microwave-Assisted Synthesis Rapid reaction times and often improved yields.Microwave irradiation, often solvent-free.[5]
Water-Based Synthesis Use of water as a green solvent, catalyst-free conditions.Water, catalyst-free.[6]
B. Modern Catalytic and Functionalization Techniques

The advent of modern organic chemistry has introduced a host of powerful tools for the synthesis and functionalization of the quinoxalinone core. These methods allow for the precise introduction of various substituents, enabling the exploration of a vast chemical space for drug discovery.

Modern_Synthesis QuinoxalinoneCore Quinoxalin-2(1H)-one Core CH_Functionalization C-H Functionalization QuinoxalinoneCore->CH_Functionalization Photoredox_Catalysis Photoredox Catalysis QuinoxalinoneCore->Photoredox_Catalysis Cross_Coupling Cross-Coupling Reactions QuinoxalinoneCore->Cross_Coupling Alkylation Alkylation CH_Functionalization->Alkylation e.g. Arylation Arylation CH_Functionalization->Arylation Photoredox_Catalysis->Alkylation Amination Amination Cross_Coupling->Amination

Caption: Modern approaches to quinoxalinone functionalization.

III. Unveiling the Biological Potential: A Historical Perspective

The journey of quinoxalinone compounds from chemical curiosities to valuable pharmacophores has been driven by the discovery of their diverse biological activities. This progression has been marked by key discoveries that have opened up new avenues for therapeutic intervention.

  • Early Discoveries of Antimicrobial Activity: While the broader quinoxaline class was investigated for its antimicrobial properties earlier, specific investigations into quinoxalinone derivatives revealed their potential as antibacterial and antifungal agents.[7] The pioneering work in this area laid the foundation for the development of more potent and selective antimicrobial quinoxalinones.

  • The Rise of Anticancer Quinoxalinones: A significant turning point in the history of quinoxalinones was the discovery of their anticancer properties.[8] Numerous studies have since demonstrated the ability of quinoxalinone derivatives to inhibit the growth of various cancer cell lines through diverse mechanisms of action. This has led to the development of several quinoxalinone-based compounds that have entered clinical trials as potential cancer therapeutics.[9]

  • Exploration of Anti-inflammatory and Antiviral Properties: The therapeutic potential of quinoxalinones extends beyond antimicrobial and anticancer applications. Researchers have uncovered their efficacy as anti-inflammatory and antiviral agents.[9] This has spurred investigations into their use for treating a range of inflammatory conditions and viral infections.

  • Enzyme Inhibition and Other Therapeutic Targets: More recently, the focus has shifted towards identifying specific molecular targets for quinoxalinone compounds. This has led to the discovery of their ability to inhibit various enzymes, such as kinases and aldose reductase, which are implicated in a variety of diseases.[2]

IV. Structure-Activity Relationships: Decoding the Molecular Blueprint for Biological Activity

The development of potent and selective quinoxalinone-based drugs relies heavily on a thorough understanding of their structure-activity relationships (SAR). SAR studies systematically explore how modifications to the quinoxalinone scaffold influence its biological activity, providing a roadmap for rational drug design.

Key areas of the quinoxalinone scaffold that are frequently modified in SAR studies include:

  • The N1 position: Substitution at the N1 position can significantly impact the compound's pharmacokinetic properties and its interaction with biological targets.

  • The C3 position: The substituent at the C3 position is often crucial for determining the compound's potency and selectivity.

  • The Benzene Ring: Substitution on the benzene ring can modulate the electronic properties of the molecule and influence its binding to target proteins.

SAR_Quinoxalinone cluster_quinoxalinone Quinoxalinone Scaffold Quinoxalinone_img N1 N1 Position: - Pharmacokinetics - Target Interaction N1->Quinoxalinone_img C3 C3 Position: - Potency - Selectivity C3->Quinoxalinone_img BenzeneRing Benzene Ring: - Electronic Properties - Target Binding BenzeneRing->Quinoxalinone_img

Sources

Unveiling the Molecular Landscape: A Technical Guide to Identifying Biological Targets of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoxalinone Scaffold and the Imperative of Target Identification

The quinoxalinone core, a privileged scaffold in medicinal chemistry, has garnered significant attention due to the diverse pharmacological activities exhibited by its derivatives. These activities span a wide range, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. The introduction of a fluorine atom at the 7th position of the 3,4-dihydro-2(1H)-quinoxalinone structure can significantly modulate its physicochemical properties, such as metabolic stability and binding affinity for biological targets, making it a compound of considerable interest in drug discovery.[1]

However, the therapeutic potential of any small molecule is fundamentally linked to its interaction with specific biological macromolecules. Identifying these molecular targets is a critical and often challenging step in the drug development pipeline. A comprehensive understanding of a compound's mechanism of action is paramount for optimizing its efficacy, predicting potential side effects, and developing robust therapeutic strategies.

This technical guide provides an in-depth exploration of the potential biological targets of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone. It is designed for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, field-proven methodologies for target identification and validation. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity and reproducibility.

I. The Known and the Inferred: A Survey of Potential Biological Targets

While direct studies on 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone are emerging, a wealth of information can be gleaned from the broader family of quinoxaline and quinoxalinone derivatives. This section synthesizes existing data to propose a prioritized list of potential targets.

Protein Kinases: Master Regulators of Cellular Processes

The quinoxalinone scaffold has been repeatedly identified as a potent inhibitor of various protein kinases, which are crucial players in cell signaling and are often dysregulated in diseases like cancer.

  • Apoptosis Signal-Regulating Kinase 1 (ASK1): A key mediator of the cellular stress response, ASK1 activation is implicated in inflammation and apoptosis.[2] Quinoxaline derivatives have been identified as effective ASK1 inhibitors, with some demonstrating nanomolar potency.[2] A dibromo-substituted quinoxaline derivative, for instance, exhibited an IC50 value of 30.17 nM against ASK1.[2]

  • Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors, including EGFR and VEGFR, plays a pivotal role in cell growth, proliferation, and angiogenesis. Several quinoxalinone derivatives have been developed as inhibitors of RTKs.

    • Epidermal Growth Factor Receptor (EGFR): Quinoxalinone-containing compounds have shown promise as novel inhibitors of EGFR, including drug-resistant mutants.[3] Certain derivatives have demonstrated potent enzymatic inhibition with IC50 values in the low nanomolar range (e.g., 3.04 ± 1.24 nM).[4]

    • Vascular Endothelial Growth Factor Receptor (VEGFR): As a key regulator of angiogenesis, VEGFR is a prime target in cancer therapy. New series of[1][3][5]triazolo[4,3-a]quinoxalin-4(5H)-one and[1][3][5]triazolo[4,3-a]quinoxaline derivatives have shown prominent inhibitory efficiency against VEGFR-2 kinase with IC50 values ranging from 3.4 ± 0.3 to 6.8 ± 0.5 nM.[6]

Signaling Pathway: ASK1-Mediated Stress Response

ASK1_Pathway Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis Quinoxalinone 7-Fluoro-3,4-dihydro- 2(1H)-quinoxalinone Quinoxalinone->ASK1 Inhibits

Caption: Proposed inhibition of the ASK1 signaling pathway.

Phosphodiesterases (PDEs): Modulators of Second Messengers
  • Phosphodiesterase 10A (PDE10A): This enzyme is highly expressed in the brain and plays a crucial role in regulating cyclic nucleotide signaling. A 7-fluoro-3-methyl-quinoxaline derivative has been identified as a highly selective and potent PDE10A inhibitor.[7] This suggests that 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone may also exhibit affinity for this target. Some fluoro-substituted analogues have demonstrated high potency for PDE10A with IC50 values of less than 5 nM.[8]

Other Key Enzymes
  • Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain, COX-2 is a well-established drug target. Certain novel quinoxaline derivatives have been shown to be potent COX-2 inhibitors, with some exhibiting IC50 values in the sub-micromolar range (e.g., 0.46 µM).[1]

  • Poly (ADP-ribose) polymerase (PARP-1): This enzyme is involved in DNA repair and is a target for cancer therapy. New quinoxaline-based derivatives have demonstrated potent PARP-1 inhibitory activity, with some compounds showing IC50 values in the low nanomolar range (e.g., 2.31 nM).[1]

II. A Practical Guide to Target Identification and Validation

The identification of a small molecule's biological target(s) requires a multi-pronged approach, combining unbiased screening methods with targeted validation experiments. This section provides detailed, step-by-step protocols for three powerful techniques.

Unbiased Target Identification without Compound Derivatization: Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is predicated on the principle that the binding of a small molecule to its protein target confers a degree of conformational stability, rendering the protein more resistant to proteolysis. This technique has the significant advantage of not requiring any modification of the compound of interest.

Experimental Workflow: Drug Affinity Responsive Target Stability (DARTS)

DARTS_Workflow cluster_0 Sample Preparation cluster_1 Treatment cluster_2 Proteolysis cluster_3 Analysis Lysate Cell Lysate Vehicle Vehicle Control Lysate->Vehicle Compound 7-Fluoro-3,4-dihydro- 2(1H)-quinoxalinone Lysate->Compound Protease_V Add Protease Vehicle->Protease_V Protease_C Add Protease Compound->Protease_C SDS_PAGE SDS-PAGE Protease_V->SDS_PAGE Protease_C->SDS_PAGE MS Mass Spectrometry SDS_PAGE->MS Band Excision

Caption: Workflow for the DARTS target identification method.

Step-by-Step Protocol for DARTS:

  • Cell Lysate Preparation:

    • Culture cells of interest to ~80-90% confluency.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., M-PER mammalian protein extraction reagent supplemented with protease inhibitors) on ice for 10-15 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (soluble proteome) and determine the protein concentration using a BCA assay.

  • Compound Incubation:

    • In separate microcentrifuge tubes, aliquot equal amounts of the cell lysate (e.g., 100 µg).

    • To the "treatment" tube, add 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone to the desired final concentration.

    • To the "control" tube, add an equivalent volume of the vehicle (e.g., DMSO).

    • Incubate the tubes at room temperature for 1 hour to allow for compound-protein binding.

  • Protease Digestion:

    • Prepare a stock solution of a suitable protease, such as pronase or thermolysin.

    • Add the protease to both the "treatment" and "control" tubes at a predetermined optimal concentration (to be determined empirically).

    • Incubate at room temperature for a defined period (e.g., 30 minutes).

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • SDS-PAGE and Visualization:

    • Boil the samples at 95°C for 5 minutes.

    • Load the digested lysates onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Stain the gel with a sensitive protein stain, such as Coomassie Brilliant Blue or a silver stain.

  • Analysis and Protein Identification:

    • Carefully compare the banding patterns between the "treatment" and "control" lanes.

    • Bands that are present or more intense in the "treatment" lane represent proteins that were protected from proteolysis by binding to the compound.

    • Excise these specific bands from the gel.

    • Perform in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protected proteins.

Targeted Pull-Downs: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This powerful technique involves immobilizing a derivatized version of the small molecule onto a solid support to "pull down" its binding partners from a cell lysate.

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

ACMS_Workflow cluster_0 Probe Synthesis cluster_1 Target Capture cluster_2 Elution & Analysis Compound 7-Fluoro-3,4-dihydro- 2(1H)-quinoxalinone Linker Linker Arm Compound->Linker Affinity_Tag Affinity Tag (e.g., Biotin) Linker->Affinity_Tag Probe Affinity Probe Affinity_Tag->Probe Immobilize Immobilize on Beads Probe->Immobilize Lysate Incubate with Cell Lysate Immobilize->Lysate Wash Wash Unbound Proteins Lysate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE MS LC-MS/MS SDS_PAGE->MS In-gel Digestion

Caption: Workflow for the AC-MS target identification method.

Step-by-Step Protocol for AC-MS:

  • Synthesis of an Affinity Probe:

    • Synthesize a derivative of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone that incorporates a linker with a reactive handle (e.g., a primary amine or a carboxylic acid) at a position that does not interfere with its biological activity.

    • Conjugate this derivatized compound to an affinity tag, such as biotin, via the reactive handle.

    • Purify the resulting affinity probe.

  • Immobilization of the Affinity Probe:

    • Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to achieve immobilization.

    • Wash the beads extensively to remove any unbound probe.

  • Affinity Pull-Down:

    • Prepare a cell lysate as described in the DARTS protocol.

    • Incubate the lysate with the probe-immobilized beads for 1-2 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with beads that have not been conjugated to the probe.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution of Bound Proteins:

    • Elute the specifically bound proteins from the beads. This can be achieved by:

      • Competitive elution with an excess of the non-derivatized 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

      • Denaturing elution with a buffer containing SDS and a reducing agent.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain.

    • Excise the protein bands of interest and identify them by LC-MS/MS as described previously.

In-Cell Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein.

Step-by-Step Protocol for CETSA (Western Blot Detection):

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat the cells with either the vehicle or varying concentrations of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone for a defined period.

  • Heat Treatment:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the different aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins.

  • Western Blot Analysis:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the band intensity as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

III. Quantitative Analysis of Target Inhibition

Once potential targets are identified, it is crucial to quantify the inhibitory potency of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone against them. This is typically achieved by determining the half-maximal inhibitory concentration (IC50).

Potential Target Class Specific Target Reported IC50 of Quinoxalinone Derivatives Reference
Protein Kinases ASK130.17 nM (dibromo-substituted quinoxaline)[2]
EGFR3.04 ± 1.24 nM[4]
VEGFR-23.4 ± 0.3 nM[6]
Phosphodiesterases PDE10A< 5 nM (fluoro-substituted analogues)[8]
Other Enzymes COX-20.46 µM[1]
PARP-12.31 nM[1]

Note: The IC50 values presented are for various derivatives of the quinoxalinone scaffold and may not be directly representative of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone. These values serve as a guide for prioritizing target validation studies.

IV. Synthesis and Derivatization for Target Identification

The synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone can be achieved through the condensation of 4-fluoro-o-phenylenediamine with an appropriate α-keto acid or its ester, followed by cyclization. For the creation of affinity probes, derivatization is necessary. A common strategy is to introduce a linker arm at a position on the quinoxalinone scaffold that is not critical for its biological activity. This can often be achieved by modifying the synthetic route to incorporate a precursor with a protected functional group that can be later deprotected and used for conjugation.

Conclusion

The exploration of the biological targets of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is a journey into the complex molecular interactions that underpin its therapeutic potential. This guide has provided a comprehensive overview of high-priority potential targets based on the known activities of the broader quinoxalinone family. Furthermore, it has detailed robust, step-by-step experimental protocols for unbiased target identification and validation, empowering researchers to elucidate the mechanism of action of this promising compound. By combining the predictive power of structure-activity relationship studies with the empirical evidence generated from these methodologies, the scientific community can accelerate the translation of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone from a molecule of interest to a potential therapeutic agent.

References

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. (n.d.). Molecules. Retrieved January 23, 2026, from [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). Molecules. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • Affinity-Based Methods for Site-Specific Conjugation of Antibodies. (2021). Antibodies. Retrieved January 23, 2026, from [Link]

  • New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. (2021). Bioorganic Chemistry. Retrieved January 23, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). Methods in Molecular Biology. Retrieved January 23, 2026, from [Link]

  • Radiosynthesis and Radiotracer Properties of a 7-(2-[18F]Fluoroethoxy)-6-methoxypyrrolidinylquinazoline for Imaging of Phosphodiesterase 10A with PET. (2015). Molecules. Retrieved January 23, 2026, from [Link]

  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. (2014). Nature Protocols. Retrieved January 23, 2026, from [Link]

  • Evaluation of the COX-2 inhibitory properties of the synthesized quinoxalinone and quinazolinone derivatives by the determination of the mean inhibition efficiency at 100 and 200 µg/mL concentrations. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. (2022). Molecules. Retrieved January 23, 2026, from [Link]

  • Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. (2004). Bioorganic & Medicinal Chemistry Letters. Retrieved January 23, 2026, from [Link]

  • Affinity Purification Protocol Starting with a Small Molecule as Bait. (2022). Methods in Molecular Biology. Retrieved January 23, 2026, from [Link]

  • Enzymatic synthesis of fluorinated compounds. (2021). World Journal of Microbiology and Biotechnology. Retrieved January 23, 2026, from [Link]

  • Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. (2011). Current Protocols in Chemical Biology. Retrieved January 23, 2026, from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014). Nature Protocols. Retrieved January 23, 2026, from [Link]

  • Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor. (2019). Chemical & Pharmaceutical Bulletin. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. (2020). The Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (2019). University of Cambridge. Retrieved January 23, 2026, from [Link]

  • Target identification using drug affinity responsive target stability (DARTS). (2009). Proceedings of the National Academy of Sciences. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes. (2013). Journal of Visualized Experiments. Retrieved January 23, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. Retrieved January 23, 2026, from [Link]

  • Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate. (2015). Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. (2009). Expert Opinion on Drug Discovery. Retrieved January 23, 2026, from [Link]

  • Fluorine-Modified Rutaecarpine Exerts Cyclooxygenase-2 Inhibition and Anti-inflammatory Effects in Lungs. (2019). Frontiers in Pharmacology. Retrieved January 23, 2026, from [Link]

  • In vivo effects of a novel inhibitor of apoptosis signal-regulating kinase 1 (ASK1) in mouse models of liver injury. (2018). Enanta Pharmaceuticals. Retrieved January 23, 2026, from [Link]

  • Synthesis and Evaluation in Monkey of [18F]4-Fluoro-N-methyl-N-(4-(6- (methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([18F]FIMX), a Promising Radioligand for PET Imaging of Brain Metabotropic Glutamate Receptor 1 (mGluR1). (2015). ACS Chemical Neuroscience. Retrieved January 23, 2026, from [Link]

  • Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. (2022). STAR Protocols. Retrieved January 23, 2026, from [Link]

  • Design, synthesis, and biological evaluation of new pyrazoloquinazoline derivatives as dual COX-2/5-LOX inhibitors. (2020). Archiv der Pharmazie. Retrieved January 23, 2026, from [Link]

  • Protein Affinity Purification Combined with Mass Spectrometry Analysis. (n.d.). Creative Biostructure. Retrieved January 23, 2026, from [Link]

  • ASK1 inhibition: a therapeutic strategy with multi-system benefits. (2020). Nature Reviews Drug Discovery. Retrieved January 23, 2026, from [Link]

  • Developing 1,4-Diethyl-1,2,3,4-tetrahydroquinoxalin-substituted Fluorogens Based on GFP Chromophore for Endoplasmic Reticulum and Lysosome Staining. (2023). International Journal of Molecular Sciences. Retrieved January 23, 2026, from [Link]

  • PFTA32, inhibitor of apoptosis signal-regulating kinase 1 (ASK1). (n.d.). Otava Chemicals. Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, focusing on its solubility and stability. These parameters are fundamental to the successful development of any pharmaceutical compound, influencing everything from formulation design to in vivo performance and shelf-life. This document is intended to serve as a practical resource for researchers and drug development professionals, offering not just procedural outlines but also the scientific rationale behind the experimental designs.

Introduction: The Significance of Quinoxalinone Scaffolds in Drug Discovery

Quinoxalinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their rigid, bicyclic structure serves as a versatile scaffold for the development of therapeutic agents targeting a wide array of biological targets. The introduction of a fluorine atom, as in 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, can profoundly modulate a molecule's metabolic stability, membrane permeability, and binding affinity for its target protein. However, these advantageous modifications also necessitate a thorough understanding of the compound's solubility and stability, which are critical for its translation from a promising lead into a viable drug candidate.

This guide will delve into the theoretical and practical aspects of characterizing the solubility and stability of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, providing a robust framework for its preclinical development.

Physicochemical Characterization: The Foundation of Understanding

A comprehensive understanding of a compound's intrinsic physicochemical properties is paramount. While specific experimental data for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is not extensively available in the public domain, we can infer its likely characteristics based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

PropertyValue/Predicted RangeSignificance in Drug Development
Molecular Formula C₈H₇FN₂ODefines the elemental composition.
Molecular Weight 166.15 g/mol Influences diffusion and transport properties.
Physical Form SolidDictates handling and formulation strategies.
pKa (Predicted) Amide N-H: ~16-18Aniline N-H: ~3-5Governs the extent of ionization at different physiological pH values, impacting solubility and permeability.
logP (Predicted) 1.0 - 2.0Indicates the lipophilicity of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Storage Keep in a dark place, sealed in dry, room temperature.Preliminary stability information from the supplier.

Predictions are based on computational models and data from structurally related quinoxalinone and fluoroaniline derivatives.

Solubility Profiling: A Multi-faceted Approach

Solubility is a critical determinant of a drug's bioavailability. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Therefore, a thorough solubility assessment under various conditions is essential.

Theoretical Considerations

The solubility of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone will be influenced by its crystalline structure, pKa, and lipophilicity. The presence of the fluorine atom can increase lipophilicity, potentially lowering aqueous solubility. The amide and aniline moieties can participate in hydrogen bonding with water, which would enhance solubility. The pH of the medium will play a significant role due to the ionizable aniline nitrogen.

Experimental Protocols for Solubility Determination

Two primary types of solubility are assessed during drug development: kinetic and thermodynamic.

  • Kinetic Solubility: This is a high-throughput screening method used in early discovery to assess the solubility of a compound from a DMSO stock solution into an aqueous buffer. It provides a rapid indication of a compound's dissolution behavior.

  • Thermodynamic Solubility: This is considered the "true" solubility of a compound at equilibrium. It is determined by equilibrating an excess of the solid compound in a specific solvent over a longer period.

This protocol outlines a typical nephelometric method for determining kinetic solubility.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

This method provides the equilibrium solubility of the compound.

  • Sample Preparation: Add an excess amount of solid 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) and relevant organic solvents (e.g., ethanol, propylene glycol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G

Stability Assessment and Forced Degradation Studies

Understanding the stability of a drug substance is mandated by regulatory agencies and is crucial for ensuring its safety, efficacy, and quality throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of the molecule.

Theoretical Degradation Pathways

The 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone molecule possesses several functional groups susceptible to degradation:

  • Lactam (Amide) Ring: Susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening to form an amino acid derivative.[1][2]

  • Aniline Moiety: Prone to oxidation, which can lead to the formation of colored degradation products.[3][4][5] The electron-donating nature of the amino group can make the aromatic ring more susceptible to oxidative degradation.

  • Aromatic Ring and C-H Bonds: While generally stable, these can be susceptible to photolytic degradation upon exposure to UV or visible light, potentially leading to the formation of radicals and subsequent degradation products.

Protocol for Forced Degradation Studies

Forced degradation studies should be conducted according to ICH Q1A(R2) guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is capable of detecting and separating the degradants.

  • Sample Preparation: Prepare solutions of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone in appropriate solvents (e.g., a mixture of water and a co-solvent like acetonitrile or methanol).

  • Stress Conditions:

    • Hydrolytic Degradation:

      • Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).

      • Basic: 0.1 M NaOH at room temperature or slightly elevated temperature.

      • Neutral: Water at elevated temperature.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Photolytic Degradation: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralize the acid and base-stressed samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method.

G

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely quantify the decrease in the amount of the API due to degradation and separate it from its degradation products.

Method Development Strategy
  • Column Selection: A reversed-phase C18 column is a good starting point for a molecule with the polarity of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

  • Detection: UV detection is suitable for this chromophoric molecule. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.

  • Method Optimization: The forced degradation samples are used to challenge the HPLC method. The chromatographic conditions (gradient profile, flow rate, column temperature, etc.) are adjusted to achieve adequate separation of the parent compound from all degradation products.

Method Validation

Once developed, the stability-indicating HPLC method must be validated according to ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The systematic evaluation of the solubility and stability of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is a critical endeavor in its journey through the drug development pipeline. This guide has provided a comprehensive framework for this assessment, from fundamental physicochemical characterization to the development and validation of a stability-indicating analytical method. By adhering to these principles and protocols, researchers can generate the robust data necessary to make informed decisions, optimize formulations, and ultimately, advance promising quinoxalinone-based therapeutics to the clinic.

References

  • ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • ICH Harmonised Tripartite Guideline, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, Step 4 version (2005). [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
  • Kerns, E. H., & Di, L. (2008).
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Azev, Y. A., Kodess, M. I., Ezhikova, M. A., Ol'ga, S. E., Berseneva, V. S., & Bakulev, V. A. (2021). Reactions of quinoxalin-2-one with β-diketones: A new approach to 6a,7-dihydro-5H-pyrido[1,2-a]quinoxalines. Molecules, 26(11), 3223.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5085.
  • Li, Y., Gao, M., Wang, L., & Cui, X. (2016). Copper-catalysed oxidative amination of quinoxalin-2 (1H)-ones with aliphatic amines. Organic & Biomolecular Chemistry, 14(34), 8428-8432.
  • Mitchell, A. C., & Le, N. H. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Environmental science & technology, 48(16), 9475-9483.
  • Jiao, H., Jing, Y., Niu, K., Song, H., Liu, Y., & Wang, Q. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2 (1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry, 89(8), 5371-5381.
  • Mitchell, S. M., D'Arcy, D. M., & Tirell, D. A. (2014). pH-triggered, self-destructive, lactam-based block copolymers. Journal of the American Chemical Society, 136(45), 15983-15986.
  • Li, X., Wang, Y., & Wang, Z. (2012). Aniline degradation by electrocatalytic oxidation. Water science and technology, 65(5), 855-860.
  • Musgrave, R. (2017, March 14). Lactam Hydrolysis [Video]. YouTube. [Link]

  • Chen, Y. S., & Hsieh, Y. H. (2005). Persulfate oxidation for the aniline degradation in aqueous systems. Chemosphere, 60(8), 1143-1151.
  • Stejskal, J., & Trchová, M. (2024).

Sources

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays Using 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance presents a formidable challenge to global health. The continuous evolution of multi-drug resistant pathogens necessitates the discovery and development of new chemical entities with potent antimicrobial activity. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3] The quinoxalinone skeleton, in particular, is a key intermediate in the design of novel therapeutic agents.[4][5]

This document provides detailed application notes and protocols for the in vitro evaluation of the antimicrobial properties of a specific derivative, 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone . The fluorine substitution at the 7th position is of particular interest, as fluorine incorporation is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[6] These protocols are designed for researchers, scientists, and drug development professionals to rigorously assess the antimicrobial potential of this compound.

The methodologies described herein are based on internationally recognized standards and provide a framework for determining key parameters such as the Minimum Inhibitory Concentration (MIC), qualitative susceptibility through disk diffusion, and the rate of bactericidal or bacteriostatic activity via time-kill kinetics.

Compound Profile: 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

Property Value Source
Molecular Formula C₈H₇FN₂OPubChem CID: 21189995
Molecular Weight 182.16 g/mol PubChem CID: 21189995
Structure PubChem CID: 21189995
Solubility Quinoxalinone derivatives generally exhibit moderate to good solubility in organic solvents like DMSO and ethanol. Aqueous solubility is expected to be limited.[7] It is crucial to experimentally determine the solubility in relevant solvents for stock solution preparation.Inferred from similar compounds

Core Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10] This is a fundamental parameter for assessing the potency of a novel compound.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the presence or absence of visible growth is determined.

Protocol:

  • Preparation of Test Compound Stock Solution:

    • Accurately weigh a precise amount of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Note: The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity to the microorganisms.

    • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a sterile tube containing a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB).

    • Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Assay Plate Preparation (96-well plate):

    • Add 100 µL of sterile broth to all wells.

    • In the first column of wells, add an additional 100 µL of the stock solution of the test compound, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of dilutions. This will create a gradient of compound concentrations.

    • The last two columns should serve as controls: one for sterility (broth only) and one for growth (broth + inoculum, no compound).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control wells).

    • Cover the plate and incubate at 37°C for 16-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity or pellet of bacterial growth.[11]

    • A growth indicator dye, such as resazurin, can be added to aid in the visualization of metabolic activity.

Data Presentation:

Test Organism MIC (µg/mL) Replicate 1 Replicate 2 Replicate 3 Average MIC
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans

This table is a template for recording experimental results.

Kirby-Bauer Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the susceptibility of a bacterial strain to an antimicrobial agent.[12][13][14] It is a widely used, simple, and cost-effective screening method.

Principle: A paper disk impregnated with a known amount of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will appear around the disk.[14]

Protocol:

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Rotate the swab against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

  • Preparation and Application of Disks:

    • Sterile blank paper disks (6 mm in diameter) are impregnated with a specific volume (e.g., 10 µL) of a known concentration of the 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone stock solution. A range of concentrations should be tested.

    • Allow the solvent to evaporate completely from the disks in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.

    • Include a standard antibiotic disk as a positive control and a disk impregnated with the solvent (e.g., DMSO) as a negative control.

  • Incubation:

    • Invert the plates and incubate at 37°C for 16-24 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The size of the zone of inhibition is proportional to the susceptibility of the organism to the compound.

Data Presentation:

Test Organism Compound Concentration per Disk (µg) Zone of Inhibition (mm)
Staphylococcus aureus10
50
Escherichia coli10
50

This table is a template for recording experimental results.

Time-Kill Kinetics Assay

The time-kill kinetics assay provides information on the rate at which an antimicrobial agent kills a bacterial population.[15][16] This helps to determine whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[17][18]

Principle: A standardized bacterial inoculum is exposed to various concentrations of the test compound in a liquid medium. At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).

Protocol:

  • Preparation:

    • Prepare a standardized bacterial inoculum and dilutions of the test compound in broth, as described for the MIC assay. The concentrations tested should be multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC).

    • Include a growth control (no compound).

  • Exposure and Sampling:

    • Inoculate the test flasks/tubes with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Incubate at 37°C with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask/tube.

  • Quantification of Viable Bacteria:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a specific volume (e.g., 100 µL) of appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

  • Data Analysis and Interpretation:

    • Plot the log₁₀ CFU/mL versus time for each concentration of the test compound and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17]

    • A bacteriostatic effect is characterized by a minimal change in CFU/mL over time compared to the initial inoculum, while the growth control shows a significant increase.

Data Presentation:

Time (hours) Log₁₀ CFU/mL (Growth Control) Log₁₀ CFU/mL (1x MIC) Log₁₀ CFU/mL (2x MIC) Log₁₀ CFU/mL (4x MIC)
0
2
4
8
24

This table is a template for recording experimental results.

Visualizing Experimental Workflows

Caption: Workflow for MIC determination by broth microdilution.

Time_Kill_Assay_Workflow Start Prepare Inoculum & Compound Concentrations (e.g., 1x, 2x, 4x MIC) Incubate Incubate with Agitation at 37°C Start->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Dilute Serial Dilutions in Saline Sample->Dilute Plate Plate Dilutions on Agar Dilute->Plate Incubate_Plates Incubate Plates 18-24h at 37°C Plate->Incubate_Plates Count Count Colonies (CFU) & Calculate CFU/mL Incubate_Plates->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Sources

Application Notes and Protocols: Investigating the Anticancer Potential of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Quinoxalinone Scaffolds in Oncology

The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1] Its derivatives are being actively investigated as a novel class of chemotherapeutic agents due to their efficacy against various tumor types.[1][2] These compounds exert their anticancer effects through diverse mechanisms of action, including the inhibition of critical cellular signaling pathways. Quinoxaline derivatives have been shown to be potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[3] Furthermore, some derivatives have been reported to act as microtubule-interfering agents and topoisomerase II inhibitors, and are known to induce apoptosis in cancer cells.[3][4]

This document provides detailed application notes and protocols for the investigation of a specific derivative, 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, in cancer cell lines. The fluorination at the 7th position is a strategic modification intended to enhance the compound's metabolic stability and pharmacokinetic profile, potentially leading to improved therapeutic efficacy. These guidelines are designed to provide a robust framework for researchers to assess the anticancer properties of this compound, from initial cytotoxicity screening to elucidating its mechanism of action.

Compound Profile: 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

  • Structure:

  • Molecular Formula: C₈H₇FN₂O

  • Mechanism of Action (Hypothesized): Based on the broader class of quinoxalinone derivatives, 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is hypothesized to exhibit anticancer activity through the inhibition of key protein kinases involved in tumor progression and angiogenesis, such as VEGFR and FGFR.[5][6] It may also induce apoptosis through caspase-dependent pathways.[7]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and the absorbance is read, which is directly proportional to the number of viable cells.

Materials:

  • 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

  • Cancer cell lines (e.g., HCT116, HepG2, MCF-7, A549)[3][5][7]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare a stock solution of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[5]

    • Incubate for 48 or 72 hours.[3]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Expected Outcome: A dose-dependent decrease in cell viability, allowing for the determination of the IC₅₀ of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone in the tested cancer cell lines.

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis induced by 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

  • Cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

    • Four populations of cells can be distinguished:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Expected Outcome: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) in a dose-dependent manner, confirming that 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone induces apoptosis.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution following treatment with 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

  • Cancer cell lines

  • PI/RNase Staining Buffer

  • 70% Ethanol (ice-cold)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

Expected Outcome: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or G0/G1), suggesting that the compound interferes with cell cycle progression.[3]

Data Presentation

Table 1: Hypothetical IC₅₀ Values of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM) after 48h
HCT116Colon Carcinoma12.5
HepG2Liver Carcinoma25.8
MCF-7Breast Adenocarcinoma18.2
A549Non-small-cell Lung9.7

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Anticancer Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation A Cancer Cell Line Culture (e.g., HCT116, MCF-7) B Treatment with 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone (Dose-Response) A->B C MTT Assay for Cell Viability B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (PI Staining) D->F G Western Blot for Key Signaling Proteins (e.g., VEGFR, Caspases) D->G H Quantify Apoptosis E->H I Analyze Cell Cycle Arrest F->I J Evaluate Protein Expression Changes G->J

Caption: Workflow for evaluating the anticancer properties of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Hypothesized Signaling Pathway Inhibition

G VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR PI3K PI3K VEGFR->PI3K Compound 7-fluoro-3,4-dihydro- 2(1H)-quinoxalinone Compound->VEGFR Inhibition Caspase Caspase Activation Compound->Caspase Induces Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation Akt->Proliferation Promotes Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized mechanism of action via VEGFR signaling inhibition and apoptosis induction.

References

  • Ghattas, M. A., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6649. Available at: [Link]

  • Al-Suhaimi, K. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7588. Available at: [Link]

  • Busquets, R., et al. (2002). Quinoxaline 1,4-dioxides as anticancer and hypoxia-selective drugs. Cancer Letters, 185(2), 133-139. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2021). Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. Bioorganic Chemistry, 114, 105128. Available at: [Link]

  • Wang, L., et al. (2018). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 61(17), 7665-7687. Available at: [Link]

  • El-Malah, A. A., et al. (2016). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Journal of the Serbian Chemical Society, 81(1), 1-10. Available at: [Link]

  • Liang, J.-H., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14, 26978-26987. Available at: [Link]

  • Jean, M., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 22-42. Available at: [Link]

  • Liu, X., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(4), 1595-1604. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinoxalinones. Available at: [Link]

  • ResearchGate. Synthetic pathways toward quinoxaline derivatives. Available at: [Link]

  • Ghorab, M. M., et al. (2022). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Molecules, 27(15), 4983. Available at: [Link]

  • Ohta, T., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(7), 3600-3606. Available at: [Link]

  • Zhang, L., et al. (2022). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organometallics, 41(2), 143-149. Available at: [Link]

  • Zhang, Y., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Archiv der Pharmazie, 349(5), 354-365. Available at: [Link]

Sources

Application Note & Protocol: A Framework for Evaluating the In Vitro Antiviral Activity of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including potent antiviral properties.[1][2] This document provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to rigorously evaluate the antiviral potential of a specific analogue, 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone. The protocol is designed as a self-validating system, beginning with the critical assessment of compound cytotoxicity to establish a therapeutic window, followed by a quantitative evaluation of antiviral efficacy. By integrating detailed, step-by-step methodologies with the causal logic behind experimental choices, this guide ensures the generation of robust, reliable, and interpretable data. We further provide an advanced protocol for preliminary mechanism-of-action studies to elucidate the stage of the viral lifecycle inhibited by the compound.

Foundational Principles: A Self-Validating Approach

The primary goal of an antiviral screening protocol is to identify compounds that inhibit viral replication at non-toxic concentrations. A common pitfall is mistaking compound-induced cell death for true antiviral activity. To avoid this, our protocol is built on a logical, phased approach that first defines the compound's toxicity profile before assessing its efficacy.

The Imperative of Cytotoxicity Assessment

Before any antiviral testing, it is crucial to determine the concentration range at which 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is toxic to the host cells.[3] This is achieved by calculating the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces the viability of an uninfected cell culture by 50%.[4][5] This step is non-negotiable as it establishes the upper concentration limit for subsequent antiviral assays, ensuring that any observed reduction in viral activity is not merely a byproduct of a sick or dying cell culture.[3]

The Selectivity Index (SI): The Gold Standard Metric

The ultimate measure of a compound's potential as an antiviral drug is its Selectivity Index (SI) . The SI is the ratio of its cytotoxicity to its antiviral activity (SI = CC50 / EC50).[3] A higher SI value indicates a more promising drug candidate, as it signifies a wider margin between the concentration required to inhibit the virus (EC50) and the concentration that harms the host cell (CC50). This protocol is designed to generate the robust CC50 and EC50 values necessary to calculate a reliable SI.

Overall Experimental Workflow

The entire process follows a logical progression from cytotoxicity to efficacy, culminating in the calculation of the Selectivity Index. This workflow ensures that each step informs the next, creating a scientifically sound and efficient evaluation pathway.

G cluster_0 Phase I: Safety Profile cluster_1 Phase II: Efficacy Profile cluster_2 Final Assessment A Prepare serial dilutions of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone B Treat uninfected host cells (e.g., Vero E6, MDCK) A->B C Perform Cell Viability Assay (e.g., MTT, MTS) B->C D Calculate 50% Cytotoxic Concentration (CC50) C->D E Select non-toxic concentrations (well below CC50) D->E Inform concentration selection I Calculate Selectivity Index (SI = CC50 / EC50) D->I F Treat virus-infected host cells E->F G Perform Viral Quantification Assay (e.g., Plaque Reduction Assay) F->G H Calculate 50% Effective Concentration (EC50) G->H H->I

Figure 1: Overall workflow for antiviral activity assessment.

Phase I Protocol: Cytotoxicity Determination (CC50)

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell metabolic activity.[6] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol: MTT Assay
  • Cell Seeding: Seed a suitable host cell line (e.g., Vero E6 for general screening, A549 for respiratory viruses) into a 96-well plate at a pre-optimized density (typically 1x10⁴ to 5x10⁴ cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment and formation of a semi-confluent monolayer.

  • Compound Preparation: Prepare a 2-fold serial dilution series of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone in culture medium. A typical starting concentration might be 200 µM, diluted down in 8-10 steps.

  • Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the corresponding compound dilutions to each well. Include "cells only" (untreated) controls and "medium only" (blank) controls. Each concentration and control should be tested in triplicate.[4]

  • Incubation: Incubate the plate for a period that mirrors the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[8]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8] Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and CC50 Calculation
  • Subtract the average absorbance of the "medium only" blanks from all other readings.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated "cells only" control:

    • % Viability = (Absorbance_Treated / Absorbance_Untreated_Control) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the CC50 value.

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Cell Control)1.250100%
1.561.23598.8%
3.131.21096.8%
6.251.15092.0%
12.51.02081.6%
250.63050.4%
500.21016.8%
1000.0554.4%
CC50 (µM) ~25
Table 1: Example data for CC50 determination.

Phase II Protocol: Antiviral Efficacy Assessment (EC50)

With the non-toxic concentration range established, the compound's ability to inhibit viral replication can be accurately measured. The Plaque Reduction Neutralization Test (PRNT) is a functional assay considered the gold standard for quantifying infectious virus particles.[9] It measures the ability of a compound to reduce the number of infectious virus particles, or plaque-forming units (PFU), in a cell culture.[10]

Step-by-Step Protocol: Plaque Reduction Assay
  • Cell Seeding: Seed host cells in a 12-well or 24-well plate and incubate for 24 hours to form a confluent monolayer, as described previously.

  • Virus-Compound Co-incubation: In a separate tube, mix a standardized amount of virus (e.g., 100 PFU) with equal volumes of the serially diluted 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone. The concentrations should start at the highest non-toxic level (e.g., CC50/4 or CC50/10) and be diluted downwards. Include a "virus only" control (no compound) and a "cells only" control (no virus, no compound). A known antiviral drug should be used as a positive control.[4]

  • Incubation: Incubate the virus-compound mixtures for 1 hour at 37°C to allow the compound to interact with the virus particles.

  • Infection: Wash the cell monolayers with sterile PBS. Inoculate the cells with 200 µL (for a 24-well plate) of the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay Application: After adsorption, remove the inoculum and gently wash the cells with PBS. Overlay the monolayer with 1 mL of a semi-solid medium (e.g., 1:1 mixture of 2X growth medium and 1.2% agarose or methylcellulose). The overlay restricts viral spread to adjacent cells, ensuring the formation of discrete plaques.[9]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-5 days, depending on the virus being tested, until visible plaques are formed in the "virus only" control wells.

  • Plaque Visualization: Fix the cells with a 10% formaldehyde solution. After fixation, remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution. The stain will color the living cells purple, leaving the plaques (areas of dead/lysed cells) as clear, unstained zones.

  • Plaque Counting: Manually count the number of plaques in each well.

Data Analysis and EC50 Calculation
  • Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control:

    • % Plaque Reduction = [1 - (Plaques_Treated / Plaques_Virus_Control)] * 100

  • Plot the % Plaque Reduction against the log of the compound concentration.

  • Use non-linear regression analysis to determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Data Interpretation and Validation

The final step is to synthesize the data from Phase I and II to determine the compound's therapeutic potential.

Calculating the Selectivity Index

Use the values derived from the protocols above to calculate the SI:

SI = CC50 / EC50

For example, if the CC50 is 100 µM and the EC50 is 5 µM, the SI would be 20. A compound with an SI of >10 is generally considered a promising candidate for further investigation.

ParameterDescriptionExample Value
CC50 50% Cytotoxic Concentration100 µM
EC50 50% Effective Concentration5 µM
SI Selectivity Index (CC50/EC50)20
Table 2: Summary of key antiviral parameters.
Assay Validation and Controls

The integrity of the results depends on the proper use of controls. Every assay must include:

  • Cell Control (CC): Untreated, uninfected cells. Ensures cell culture health.

  • Virus Control (VC): Infected cells, no compound. Represents 100% viral activity.

  • Compound Cytotoxicity Control: Uninfected cells treated with the highest compound concentration. Confirms lack of cytotoxicity under assay conditions.

  • Positive Control: A known antiviral drug. Validates that the assay system can detect antiviral activity.

All assays should be performed with appropriate validation to ensure accuracy, precision, and robustness, as recommended by regulatory guidance.[11][12]

Advanced Protocol: Time-of-Addition Assay

Once antiviral activity is confirmed, a time-of-addition assay can provide initial insights into the compound's mechanism of action (MoA). This assay determines which stage of the viral life cycle—attachment/entry, replication, or release—is targeted by the compound.[13]

Protocol Rationale

The compound is added to infected cells at different time points relative to the moment of infection.

  • Pre-treatment: Compound is added before the virus (targets cell factors or blocks entry).

  • Co-treatment: Compound is added with the virus (targets attachment/entry).

  • Post-treatment: Compound is added after the virus has entered the cells (targets replication or egress).

By comparing the level of viral inhibition at each time point, one can infer the targeted stage.

G cluster_0 Viral Life Cycle cluster_1 Time-of-Addition Assay Entry 1. Attachment & Entry Replication 2. Genome Replication & Protein Synthesis Entry->Replication Assembly 3. Assembly & Release Replication->Assembly Pre Pre-treatment (-2h to 0h) Pre->Entry Inhibits? Co Co-treatment (0h) Co->Entry Inhibits? Post Post-treatment (2h to end) Post->Replication Inhibits? Post->Assembly Inhibits?

Figure 2: Principle of the time-of-addition assay.

Step-by-Step Protocol
  • Seed host cells in a 24-well plate to form a confluent monolayer.

  • Prepare three sets of plates. Use a single, high concentration of the compound (e.g., 5x EC50).

    • Set A (Pre-treatment): Treat cells with the compound for 2 hours. Wash cells, then infect with the virus.

    • Set B (Co-treatment): Simultaneously add the virus and the compound to the cells. After 1 hour, wash and replace with fresh medium.

    • Set C (Post-treatment): Infect cells with the virus for 1 hour. Wash, then add the compound-containing medium.

  • Include a "virus only" control for each condition.

  • After 24-48 hours, harvest the supernatant from all wells.

  • Quantify the amount of virus in the supernatant using a suitable method, such as a TCID50 assay or qRT-PCR.[5]

  • Compare the viral yield from each treatment set to the control. Significant inhibition in Set A or B suggests an effect on early stages (entry), while inhibition primarily in Set C points to an effect on post-entry stages like replication.

Materials and Reagents

  • 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone (solubilized in DMSO, sterile-filtered)

  • Appropriate host cell line (e.g., Vero E6, MDCK, A549)

  • Appropriate virus strain

  • Complete cell culture medium (e.g., DMEM or MEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO (Dimethyl sulfoxide) or other suitable solubilizing agent

  • Semi-solid overlay medium (Agarose or Methylcellulose)

  • Crystal Violet staining solution

  • Formaldehyde (10% solution in PBS)

  • Sterile multi-well plates (96, 24, and 12-well)

  • Known positive control antiviral drug

References

  • Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry. (2023). National Institutes of Health. [Link]

  • Antiviral Drug Screening. Virology Research Services. [Link]

  • 7 steps for screening antiviral drugs. (2024). DIFF Biotech. [Link]

  • In vitro methods for testing antiviral drugs. (2018). PubMed Central. [Link]

  • Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants. (2017). National Institutes of Health. [Link]

  • Virology through numbers: Plaque and TCID50 assays. (2024). Virology Down Under. [Link]

  • Note for guidance on virus validation studies: The design, contribution and interpretation of studies validating the inactivation and removal of viruses. (1996). European Medicines Agency. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). PubMed Central. [Link]

  • Understanding Cytotoxicity. (2024). Virology Research Services. [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2015). ResearchGate. [Link]

  • Antiviral activity of 3,4'-dihydroxyflavone on influenza a virus. (2014). PubMed. [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2023). PubMed Central. [Link]

  • Antiviral Product Development — Conducting and Submitting Virology Studies to the Agency. (2006). FDA. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). ResearchGate. [Link]

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. (2013). PubMed Central. [Link]

  • Comparative Analysis of the Antiviral Activity of Various Drugs Based on 6-Fluoro-3-Hydroxy-2-Pyrazinecarboxamide (Favipiravir) Against COVID-19. (2022). ResearchGate. [Link]

  • Comparison among plaque assay, tissue culture infectious dose (TCID50) and real-time RT-PCR for SARS-CoV-2 variants quantification. (2022). PubMed Central. [Link]

  • Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. (2022). Taylor & Francis Online. [Link]

  • Guidance on Antiviral Product Development - Conducting and Submitting Virology Studies to the Agency. Regulations.gov. [Link]

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). PubMed. [Link]

  • Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. [Link]

  • Comparison of the plaque assay and 50% tissue culture infectious dose assay as methods for measuring Filovirus infectivity. (2014). ResearchGate. [Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022). Acta Naturae. [Link]

  • C-3 FUNCTIONALIZATION OF QUINOXALIN-2-ONES AND DIHYDROQUINOXALIN-2-ONES. (2022). ResearchGate. [Link]

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2015). ResearchGate. [Link]

  • PRINCIPLES AND METHODS OF VALIDATION OF DIAGNOSTIC ASSAYS FOR INFECTIOUS DISEASES. (2023). WOAH. [Link]

  • Measuring infectious virus: the plaque assay. (2022). Virology Research Services. [Link]

  • A Pyrido‐Quinoxaline Derivative That Downregulates Reticulon 3 Protein Exhibits Potent Antiviral Activity Against Zika Virus. (2020). National Institutes of Health. [Link]

  • What are the best in vivo cell viability assays for virus work?. (2014). ResearchGate. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). PubMed Central. [Link]

Sources

Application Notes and Protocols: 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone as a Privileged Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone Scaffold

In the landscape of medicinal chemistry, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient drug discovery. The quinoxalinone core is one such scaffold, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom at the 7-position of the 3,4-dihydro-2(1H)-quinoxalinone ring system offers a strategic advantage for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone scaffold. We will delve into detailed synthetic protocols, methodologies for biological evaluation, and an analysis of structure-activity relationships (SAR) to guide the design of novel therapeutics.

Part 1: Synthesis of the 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone Scaffold

The synthesis of the 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone core can be efficiently achieved through the condensation of 4-fluoro-1,2-phenylenediamine with a suitable C2-electrophile, such as chloroacetyl chloride. This method is robust, high-yielding, and amenable to scale-up.

Protocol 1: Synthesis of 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone

This protocol details the two-step synthesis starting from commercially available 4-fluoro-1,2-phenylenediamine. The initial step involves N-acylation with chloroacetyl chloride to form an intermediate, which then undergoes intramolecular cyclization.

Materials:

  • 4-Fluoro-1,2-phenylenediamine[4]

  • Chloroacetyl chloride[5][6]

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Step 1: Synthesis of 2-Chloro-N-(2-amino-4-fluorophenyl)acetamide (Intermediate)

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) dropwise to the stirred solution.

  • Acylation: Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(2-amino-4-fluorophenyl)acetamide. This intermediate can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization to 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone

  • Reaction Setup: Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or DMF.

  • Base-mediated Cyclization: Add a base, such as potassium carbonate (K2CO3) or sodium ethoxide (NaOEt), to the solution.

  • Heating: Heat the reaction mixture to reflux and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.

  • Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue, and the product will often precipitate. Collect the solid by filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Part 2: Derivatization of the Scaffold for Library Synthesis

The 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone scaffold offers multiple points for diversification to generate a library of analogues for biological screening. The most common positions for modification are the N1 and N4 positions of the quinoxalinone ring.

Protocol 2: N-Alkylation and N-Arylation Reactions

N1-Alkylation/Arylation:

  • Deprotonation: In an inert atmosphere, suspend sodium hydride (NaH, 1.2 eq) in anhydrous DMF or THF. Add a solution of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone (1.0 eq) in the same solvent dropwise at 0 °C.

  • Electrophile Addition: After the evolution of hydrogen gas ceases (indicating complete deprotonation), add the desired alkyl halide (e.g., iodomethane, benzyl bromide) or an activated aryl halide (1.1 eq).

  • Reaction Progression: Allow the reaction to stir at room temperature or with gentle heating until completion as monitored by TLC.

  • Work-up: Quench the reaction carefully with water and extract with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

N4-Acylation/Sulfonylation:

  • Reaction Setup: Dissolve 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone (1.0 eq) and a base such as pyridine or triethylamine (1.5 eq) in anhydrous DCM.

  • Electrophile Addition: Add the desired acyl chloride (e.g., benzoyl chloride) or sulfonyl chloride (e.g., tosyl chloride) (1.1 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to stir at room temperature until completion.

  • Work-up and Purification: Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. Dry the organic layer and concentrate. Purify the product by column chromatography.

Part 3: Biological Evaluation of 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone Derivatives

Derivatives of the quinoxalinone scaffold have shown promise in several therapeutic areas, particularly in oncology.[8][9] The following protocols outline standard assays for evaluating the anticancer potential of newly synthesized compounds.

Protocol 3: In Vitro Anticancer Activity Screening

Cell Lines: A panel of human cancer cell lines should be used, for example:

  • HCT-116: Colorectal carcinoma

  • MCF-7: Breast adenocarcinoma

  • HepG2: Hepatocellular carcinoma

  • A non-cancerous cell line (e.g., WI-38) should be included to assess cytotoxicity.[10]

MTT Assay for Cell Viability:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can then be calculated.

Protocol 4: Kinase Inhibition Assay (e.g., VEGFR-2)

Many quinoxalinone derivatives exert their anticancer effects by inhibiting protein kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12]

Assay Principle: The inhibitory effect of the compounds on the kinase activity of VEGFR-2 can be measured using various commercially available assay kits (e.g., ADP-Glo™ Kinase Assay). These assays typically measure the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate.

General Procedure:

  • Reaction Setup: In a 96-well plate, combine the VEGFR-2 enzyme, the substrate (e.g., a poly-Glu,Tyr peptide), ATP, and the test compound at various concentrations.

  • Kinase Reaction: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add the detection reagent according to the kit manufacturer's instructions. This reagent converts the ADP produced into a luminescent or fluorescent signal.

  • Signal Measurement: Measure the signal using a luminometer or fluorometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Part 4: Structure-Activity Relationship (SAR) Insights

Systematic modification of the 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone scaffold and subsequent biological testing can provide valuable SAR data to guide the design of more potent and selective drug candidates.

Modification Position Substituent Type Observed Activity Trend Rationale/Hypothesis
N1-position Small alkyl groups (e.g., methyl)Often well-tolerated or may increase potency.May fill a small hydrophobic pocket in the target's binding site.
Bulky groups (e.g., benzyl)Activity can be variable; may increase or decrease potency depending on the target.Steric hindrance may prevent optimal binding, or the group may engage in additional favorable interactions.
N4-position Acyl or sulfonyl groupsCan significantly modulate activity and physicochemical properties.These groups can act as hydrogen bond acceptors and influence solubility and cell permeability.
C3-position Substitution at this positionIntroduction of various substituents can lead to diverse biological activities.Allows for exploration of different chemical spaces and interactions with the target protein.
Fluorine at C7 Presence of fluorineGenerally enhances metabolic stability and can improve binding affinity.[3]The electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, influencing p-p stacking or other interactions.

Visualizations

Synthetic Workflow for 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Derivatization A 4-Fluoro-1,2-phenylenediamine C Intermediate: 2-Chloro-N-(2-amino-4-fluorophenyl)acetamide A->C Et3N, DCM, 0°C to rt B Chloroacetyl chloride B->C D 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone (Target Scaffold) C->D Base (e.g., K2CO3), Heat E N1-Alkylated/Arylated Derivatives D->E NaH, R-X F N4-Acylated/Sulfonylated Derivatives D->F Base, R-COCl or R-SO2Cl G Scaffold 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone Scaffold Library Compound Library Synthesis Scaffold->Library Screening In Vitro Biological Screening (e.g., MTT, Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Library Iterative Design Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A typical drug discovery workflow utilizing the scaffold.

References

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)
  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Deriv
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (URL not available)
  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflamm
  • SAR study of novel quinoxaline‐2(1H)‐ones derivatives as VEGFR‐2 inhibitors. (URL not available)
  • CN103664675A - Method for preparing 2-chloro-N-(4-fluorophenyl).
  • What is the synthesis method of 4-Fluoro-1,2-phenylenediamine and its applic
  • Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. PubMed. [Link]

  • New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies. PubMed. [Link]

  • A facile amidation of chloroacetyl chloride using DBU. (URL not available)
  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing. [Link]

  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [Link]

  • US4207261A - Process for preparing o-phenylenediamine.
  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. [Link]

  • A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells. ACS Medicinal Chemistry Letters. [Link]

  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (URL not available)
  • Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. MDPI. [Link]

  • Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. PubMed. [Link]

  • Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. SciELO. [Link]

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (URL not available)
  • Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ResearchGate. [Link]

  • Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. PubMed. [Link]

  • Discovery of 2(1 H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers. PubMed. [Link]

Sources

Synthesis of Novel Derivatives from 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxalinone Scaffold in Medicinal Chemistry

The quinoxalinone core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds. These structures are of significant interest to the pharmaceutical industry due to their diverse therapeutic applications, including antibacterial, anticancer, antiviral, and anti-inflammatory activities. The introduction of a fluorine atom, as in the 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone scaffold, can further enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of potential drug candidates. This guide provides a comprehensive overview of the synthesis of the core 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone structure and detailed protocols for its subsequent derivatization through N-alkylation and C3-arylation via Suzuki-Miyaura cross-coupling, empowering researchers to explore novel chemical space around this promising scaffold.

Part 1: Synthesis of the Core Scaffold: 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

The foundational step in the exploration of novel derivatives is the efficient synthesis of the starting material. The most common and direct route to 3,4-dihydroquinoxalin-2(1H)-ones is the condensation reaction between an o-phenylenediamine and an α-carbonyl compound, such as an α-ketoacid or an α-haloester.[1]

Reaction Scheme: Synthesis of the Core Scaffold

reactant1 4-Fluoro-1,2-phenylenediamine plus1 + reactant1->plus1 reactant2 Ethyl bromoacetate intermediate Cyclization Intermediate reactant2->intermediate Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Reflux plus1->reactant2 product 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone intermediate->product Intramolecular cyclization

Caption: Synthesis of the 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone core.

Protocol 1: Synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

This protocol is adapted from general procedures for the synthesis of quinoxalinone derivatives.[2]

Materials:

  • 4-Fluoro-1,2-phenylenediamine

  • Ethyl bromoacetate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Standard laboratory glassware for reflux and extraction

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in ethanol.

  • Addition of Reagents: Add sodium bicarbonate (2.5 eq) to the solution, followed by the dropwise addition of ethyl bromoacetate (1.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone as a solid.

Expected Characterization Data:

  • ¹H NMR: Signals corresponding to the aromatic protons (with coupling patterns influenced by the fluorine atom), the methylene protons at C3, and the two N-H protons.

  • ¹³C NMR: Resonances for the aromatic carbons (with C-F couplings), the methylene carbon at C3, and the carbonyl carbon.[3]

  • FT-IR: Characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H stretching.[4]

Part 2: Derivatization at the Nitrogen Atoms: N-Alkylation

The presence of two nitrogen atoms in the 3,4-dihydro-2(1H)-quinoxalinone scaffold offers opportunities for derivatization. N-alkylation is a fundamental transformation to introduce various alkyl or aryl groups, which can significantly impact the compound's biological activity.

Mechanistic Insight: Regioselectivity of N-Alkylation

The two nitrogen atoms, N1 and N4, exhibit different nucleophilicities. The N1 nitrogen is part of an amide functionality, while the N4 nitrogen is an aniline-type nitrogen. The regioselectivity of alkylation can be influenced by the choice of base and reaction conditions. Generally, deprotonation of the more acidic N-H proton, typically at N1, is favored, leading to alkylation at this position.[5]

Protocol 2: N1-Alkylation of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

Materials:

  • 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Strong base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C and add a solution of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone (1.0 eq) in anhydrous DMF dropwise. Stir the mixture at this temperature for 30 minutes.

  • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the N1-H proton signal in the ¹H NMR spectrum and the appearance of new signals corresponding to the introduced alkyl group.

Part 3: Functionalization at the C3 Position: Suzuki-Miyaura Cross-Coupling

The C3 position of the quinoxalinone ring is another key site for introducing molecular diversity. A powerful method for this is the Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond.[6] This requires prior functionalization of the C3 position with a suitable leaving group, typically a halogen.

Workflow for C3-Arylation

start 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone step1 Step 1: N-Protection (Optional) start->step1 step2 Step 2: C3-Halogenation step1->step2 e.g., Boc anhydride step3 Step 3: Suzuki-Miyaura Coupling step2->step3 e.g., NBS, Br2 step4 Step 4: N-Deprotection (if applicable) step3->step4 Arylboronic acid, Pd catalyst, Base final_product C3-Aryl-7-fluoro-3,4-dihydro-2(1H)-quinoxalinone step4->final_product e.g., TFA

Caption: Workflow for the C3-arylation of the quinoxalinone scaffold.

Protocol 3a: C3-Bromination of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

Materials:

  • N-protected 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN or benzoyl peroxide)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the N-protected 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone (1.0 eq) in CCl₄.

  • Addition of Reagents: Add NBS (1.1 eq) and a catalytic amount of AIBN.

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp for 2-4 hours, or until TLC indicates completion.

  • Work-up: Cool the reaction mixture, filter off the succinimide, and wash the solid with CCl₄.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the C3-bromo derivative.

Protocol 3b: Suzuki-Miyaura Cross-Coupling for C3-Arylation

Mechanistic Insight: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[7]

Materials:

  • 3-Bromo-7-fluoro-3,4-dihydro-2(1H)-quinoxalinone derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/water, Toluene/ethanol)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 3-bromo-7-fluoro-quinoxalinone derivative (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the reaction mixture to 80-100 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Data Presentation: Representative Yields for Derivatization Reactions
Starting MaterialReaction TypeReagentsProductTypical Yield (%)
7-fluoro-3,4-dihydro-2(1H)-quinoxalinoneN-BenzylationBenzyl bromide, NaH, DMF1-Benzyl-7-fluoro-3,4-dihydro-2(1H)-quinoxalinone75-90
3-Bromo-7-fluoro-quinoxalinone derivativeSuzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃3-Phenyl-7-fluoro-quinoxalinone derivative60-85
7-fluoro-3,4-dihydro-2(1H)-quinoxalinoneC3-AlkylationAlkyl Sulfinate, PIDA3-Alkyl-7-fluoro-2(1H)-quinoxalinone45-90[8]

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Conclusion

The 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone scaffold is a valuable starting point for the synthesis of novel derivatives with potential applications in drug discovery. The protocols outlined in this guide for the synthesis of the core structure, followed by N-alkylation and C3-arylation, provide a robust framework for researchers to generate compound libraries for biological screening. The mechanistic insights provided should aid in troubleshooting and optimizing these reactions for a wide range of substrates.

References

  • Baishya, G., et al. (2022). A three-component reaction of quinoxalin-2(1H)-ones with 4-hydroxycoumarin/4-hydroxy-6-methyl-2-pyrone and aryl ethylene. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions.[9]

  • Chen, J., et al. (2024). A mild and simple method for the cyclization of N-protected o-phenylenediamines with carbonyl compounds in the presence of trifluoroacetic acid. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles.[2]

  • Dohi, T., et al. (2017). Iodosobenzene-promoted oxidative C3-arylation of quinoxalin-2(1H)-ones with arylhydrazines. The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents.[10]

  • Hasegawa, M., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega.[3]

  • Miyaura, N., & Suzuki, A. (1981). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Synthetic Communications.

  • Paul, S., et al. (2020). The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. Frontiers in Chemistry.
  • Rostoll-Berenguer, J., et al. C-3 FUNCTIONALIZATION OF QUINOXALIN-2-ONES AND DIHYDROQUINOXALIN-2-ONES.
  • Taher, A. T., et al. (2011). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)
  • Rostoll-Berenguer, J., Blay, G., Pedro, J. R. (n.d.). C-3 FUNCTIONALIZATION OF QUINOXALIN-2-ONES AND DIHYDROQUINOXALIN-2-ONES. [Book Chapter].[1]

  • Baishya, G., et al. (2022). A three-component reaction of quinoxalin-2(1H)-ones with 4-hydroxycoumarin/4-hydroxy-6-methyl-2-pyrone and aryl ethylene. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions.[9]

  • Al-Said, M. S., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules.[4]

  • de Oliveira, A. B., et al. (2019). Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. Beilstein Journal of Organic Chemistry.[5]

  • Bermejo, A., et al. (2008). C2-Symmetric Bis-Hydrazones as Ligands in the Asymmetric Suzuki−Miyaura Cross-Coupling. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]7]

  • Zhang, J., & Zhang, Y. (n.d.). A related system utilising sodium alkyl sulfinates and phenyliodine(III) diacetate (PIDA) as an oxidant has also been reported by Zhang & Zhang to methylate quinoxalinones. Quinoxalinone pharmaceutical molecules and C3–H functionalization of quinoxalin‐2(1H)‐ones.[11]

Sources

Application Note: A Comprehensive Guide to In Vitro Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Kinases and the Quest for Specific Inhibitors

Protein kinases are a vast and crucial family of enzymes that act as master regulators of a majority of cellular signaling pathways.[1][2] They catalyze the transfer of a phosphate group from ATP to specific amino acid residues—primarily serine, threonine, or tyrosine—on a substrate protein.[3] This phosphorylation event acts as a molecular switch, altering the protein's conformation and, consequently, its function, localization, or interaction with other molecules.[3] Given their central role, it is unsurprising that dysregulated kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and cardiovascular conditions.[1]

This has positioned kinases as one of the most significant "druggable" target classes in the human genome.[1][4] The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, the high degree of structural homology within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[5] An inhibitor that potently blocks the intended target but also interacts with numerous off-target kinases can lead to unforeseen toxicities.

Therefore, robust, reliable, and well-characterized in vitro kinase assays are the bedrock of any kinase inhibitor discovery program.[6] They are essential for determining the potency (typically as an IC50 value), selectivity, and mechanism of action of a compound.[4] This guide provides a detailed experimental framework for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the critical reasoning behind experimental design, ensuring data integrity and reproducibility.

Part 1: Foundational Principles & Assay Selection

The first step in any kinase inhibitor discovery project is to select the most appropriate assay format.[4] The choice depends on numerous factors including the specific kinase, the desired throughput, the nature of the substrate (peptide vs. full-length protein), and available laboratory instrumentation.[1][7]

A plethora of assay technologies exist, each with distinct advantages and drawbacks.[1] They can be broadly categorized by what they measure:

  • Substrate Phosphorylation: Directly measures the enzymatic transfer of phosphate to a substrate.

    • Radiometric Assays: The traditional "gold standard," these assays use radioactively labeled ATP (e.g., [γ-³²P]-ATP or [γ-³³P]-ATP) and directly quantify the incorporation of the radiolabel into the substrate.[8][9] They are highly sensitive and universally applicable to any kinase-substrate pair but require specialized handling and disposal of radioactive materials.[1][8]

    • Fluorescence/Luminescence-Based Assays: These methods often rely on phospho-specific antibodies to detect the phosphorylated product.[3] Technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen® use antibody pairs to generate a signal when phosphorylation occurs.[3][7] They are well-suited for high-throughput screening (HTS).[1][3]

  • ATP Depletion / ADP Production: Measures the consequence of the kinase reaction—the conversion of ATP to ADP.

    • Luminescence-Based Assays (e.g., Kinase-Glo®): These assays quantify the amount of ATP remaining in the reaction.[3][10] A highly active kinase will deplete ATP, resulting in a low signal. Conversely, an effective inhibitor will spare ATP, leading to a high signal.[3][10]

    • Luminescence-Based Assays (e.g., ADP-Glo™): This technology measures the amount of ADP produced.[3][6] It involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back into ATP, which is detected by a luciferase reaction.[3][10] This results in a signal that is directly proportional to kinase activity.

The following diagram illustrates the fundamental principle of a kinase-catalyzed phosphorylation reaction, which forms the basis of all activity assays.

G Kinase Kinase Enzyme pSubstrate Phosphorylated Substrate (Altered Function) Kinase->pSubstrate Substrate Protein Substrate (Unphosphorylated) ATP ATP (Energy Source) ADP ADP Inhibitor Test Compound (Kinase Inhibitor) Inhibitor->Kinase Blocks G A 1. Compound Plating (Serial Dilution in DMSO) B 2. Add Kinase Enzyme (Pre-incubate 15-30 min) A->B C 3. Initiate Reaction (Add ATP/Substrate Mix) B->C D 4. Kinase Reaction (Incubate 30-120 min at 30°C) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. First Incubation (40 min at Room Temp) E->F G 7. Convert ADP to ATP (Add Kinase Detection Reagent) F->G H 8. Second Incubation (30-60 min at Room Temp) G->H I 9. Measure Luminescence (Plate Reader) H->I J 10. Data Analysis (Calculate % Inhibition & IC50) I->J

Caption: Workflow for a luminescence-based (ADP-Glo™) kinase inhibition assay.

Step-by-Step Methodology
  • Compound Preparation and Plating: a. Prepare a serial dilution series of the test compound in 100% DMSO. A typical 10-point, 3-fold dilution starting at 1 mM is common. b. Dispense a small volume (e.g., 50 nL) of the diluted compound and DMSO (for vehicle controls) into the wells of a 384-well assay plate.

  • Kinase Reaction Setup: a. Prepare a master mix of the kinase in reaction buffer at 2x the final optimized concentration. b. Dispense 5 µL of the 2x kinase solution into each well containing the compound. This dilutes the DMSO to a final concentration of ~1%, which is tolerated by most enzymes. c. Gently mix the plate and incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiation and Incubation: a. Prepare a master mix of ATP and substrate in reaction buffer at 2x their final optimized concentrations (e.g., ATP at its Km). b. To initiate the reaction, add 5 µL of the 2x ATP/substrate mix to all wells. The final reaction volume is now 10 µL. c. Mix the plate thoroughly and incubate at 30°C for 60 minutes (or the optimized time).

  • Signal Detection (ADP-Glo™ Protocol): a. After the kinase reaction incubation, equilibrate the plate and detection reagents to room temperature. b. Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. c. Incubate for 40 minutes at room temperature. d. Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a light signal. e. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: a. Measure the luminescence signal using a plate reader with an integration time of 0.5 to 1 second per well.

Part 4: Data Analysis and Interpretation

Accurate data analysis is essential for drawing meaningful conclusions about a compound's inhibitory potential. [11]The primary goal is to determine the IC50 value, which is the concentration of an inhibitor required to reduce the kinase activity by 50%. [4][12]

Step 1: Calculation of Percent Inhibition

First, define the controls on your plate:

  • High Control (0% Inhibition): Contains kinase, substrate, ATP, and vehicle (DMSO) but no inhibitor. This represents the maximum enzyme activity.

  • Low Control (100% Inhibition): Contains substrate, ATP, and vehicle, but no kinase. This represents the background signal.

The Percent Inhibition for each well is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))

Step 2: IC50 Curve Fitting
  • Plot the Percent Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.

  • Fit the resulting dose-response curve using a non-linear regression model, typically a four-parameter logistic (4PL) equation. [13]3. The IC50 is the concentration of the inhibitor at the inflection point of the sigmoid curve.

Example Data and IC50 Determination:

Compound Conc. (nM)Log [Conc.]Raw Luminescence (RLU)% Inhibition
100004.0015,50098.6
33333.5216,10097.9
11113.0522,50090.4
3702.5745,00063.8
1232.0985,00017.1
411.6198,0002.9
13.71.14100,5000.0
4.60.66101,000-0.5
1.50.18100,800-0.3
0.5-0.30101,200-0.7
High Control N/A100,5000.0
Low Control N/A14,300100.0

Using non-linear regression on this data would yield an IC50 value of approximately 285 nM .

Part 5: Troubleshooting and Scientific Integrity

No assay is perfect, and troubleshooting is a routine part of the scientific process. Maintaining data integrity requires vigilance for common pitfalls.

  • High Variability Between Replicates: Often caused by pipetting errors, insufficient mixing, or plate "edge effects." Ensure pipettes are calibrated and use a consistent technique. Avoid using the outer wells of the plate if evaporation is a concern.

  • Compound Interference: Some test compounds can interfere with the assay technology itself. For example, colored compounds can absorb light (inner filter effect) in fluorescence assays, and compounds that inhibit luciferase can act as false positives in ATP-based luminescence assays. [7]It is crucial to run counter-screens (e.g., testing compounds against luciferase directly) to identify and flag these artifacts.

  • Lack of Comparability: IC50 values are highly dependent on the specific assay conditions (especially ATP concentration). [9]Therefore, comparing IC50 values generated in different labs or under different conditions can be misleading. [9]For a more absolute measure of inhibitor affinity that is independent of assay conditions, one can determine the inhibition constant (Ki). [9] By adhering to the principles of rigorous assay optimization, including proper controls, and being aware of potential artifacts, researchers can generate high-quality, reliable data to drive their kinase inhibitor discovery programs forward.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • An, W. F., & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. In H. An (Ed.), Probe Development Efforts. National Center for Biotechnology Information (US). [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. AZoLifeSciences. [Link]

  • Harrison, M. L. (2014). A high-throughput radiometric kinase assay. Methods in molecular biology (Clifton, N.J.), 1186, 1–9. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Lovelace, J. J., & Narayan, M. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current protocols in chemical biology, 8(3), 155–171. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]

  • Klüter, S., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8820. [Link]

  • Curtis, A. J., Dowsell, R. S., & Gold, M. G. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. Methods in molecular biology (Clifton, N.J.), 2544, 237–251. [Link]

  • ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors...[Link]

  • Fancelli, D., et al. (2006). Non-ATP competitive protein kinase inhibitors. Current medicinal chemistry, 13(25), 3023–3042. [Link]

  • Tanega, C., et al. (2011). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current chemical genomics, 5, 1–11. [Link]

  • Abdiche, Y. N., et al. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 530, 54–64. [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]

  • Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. (2017). Cancer Research, 77(13_Supplement), 4186. [Link]

  • University College London. Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells. [Link]

  • Pellegrini, E., & Helmer-Citterich, M. (2015). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in bioengineering and biotechnology, 3, 22. [Link]

  • Milanesi, L., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(1), 31–38. [Link]

  • Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Ma, H., & Deacon, S. (2007). The challenge of selecting protein kinase assays for lead discovery optimization. Expert opinion on drug discovery, 2(2), 193–204. [Link]

  • Cisbio Bioassays. (2018, March 28). How to measure Kinase activity with HTRF® KinEASE™ assay kit I Cisbio [Video]. YouTube. [Link]

  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against...[Link]

Sources

Application Note: A Guide to the Preclinical Evaluation of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Introduction

Inflammatory disorders represent a significant global health challenge, ranging from acute conditions to chronic diseases like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory ailments. While existing therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are cornerstones of treatment, they are often associated with significant side effects, necessitating the discovery of novel, safer, and more effective therapeutic agents.[1]

The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4] The specific derivative, 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, represents a promising candidate for anti-inflammatory drug development. Its structural features suggest the potential to interact with key signaling pathways that drive the inflammatory response.

This document serves as a comprehensive guide for researchers, providing detailed protocols to systematically evaluate the anti-inflammatory properties of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone. It outlines a logical progression from foundational in vitro characterization to in vivo validation, grounded in established scientific principles.

Section 1: Postulated Mechanism of Action - Targeting the NF-κB Signaling Hub

A central regulator of the inflammatory response is the transcription factor Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[5] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, activate the IκB kinase (IKK) complex.[6][7] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This liberates NF-κB, allowing it to translocate to the nucleus, where it orchestrates the transcription of a multitude of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][8]

Based on studies of structurally related compounds, it is hypothesized that 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone may exert its anti-inflammatory effects by inhibiting one or more steps in the NF-κB signaling cascade.[1] Potential mechanisms include the direct inhibition of the IKK complex or the prevention of IκBα phosphorylation and degradation, thereby sequestering NF-κB in the cytoplasm.

NF_kB_Pathway cluster_nucleus Nuclear Events LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_P Phosphorylated IκBα IkBa_NFkB->IkBa_P NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome Degradation IkBa_P->Proteasome Targets for Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Binds DNA Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Mediators Induces Expression Test_Compound 7-fluoro-3,4-dihydro- 2(1H)-quinoxalinone Test_Compound->IKK Potential Inhibition

Figure 1. Postulated inhibition of the canonical NF-κB signaling pathway.

Section 2: In Vitro Characterization - A Step-by-Step Guide

The initial evaluation of an anti-inflammatory compound requires a robust in vitro testing cascade to determine its efficacy and safety at the cellular level. The murine macrophage cell line, RAW 264.7, is a widely accepted model for these studies as it reliably produces inflammatory mediators upon stimulation with LPS.[9]

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assays Endpoint Assays Culture 1. RAW 264.7 Cell Culture (Maintain & Passage) Seed 2. Seed Cells in 96-well Plates Culture->Seed Treat 3. Pre-treat with Test Compound Seed->Treat Stimulate 4. Stimulate with LPS Treat->Stimulate MTT Cytotoxicity (MTT Assay) Stimulate->MTT Griess Nitric Oxide (Griess Assay) Stimulate->Griess ELISA Cytokines (ELISA) Stimulate->ELISA

Figure 2. General experimental workflow for in vitro anti-inflammatory assays.

Protocol 2.1: Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compound. The MTT assay measures mitochondrial reductase activity, an indicator of cell viability. This ensures that any observed reduction in inflammatory markers is due to a specific inhibitory effect and not simply a consequence of cell death.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours (37°C, 5% CO₂).

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >95% viability for subsequent anti-inflammatory assays.

Protocol 2.2: Nitric Oxide (NO) Suppression Assay (Griess Assay)

Causality: During inflammation, iNOS is upregulated, leading to a high-output production of nitric oxide (NO), a key inflammatory mediator. The Griess assay quantitatively measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[9] Inhibition of nitrite formation is a direct indicator of the compound's ability to suppress iNOS activity or its expression.[10]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 2.1.

  • Pre-treatment: Remove the medium and add fresh medium containing non-toxic concentrations of the test compound. Incubate for 1 hour.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[11] Incubate for 10 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 540 nm.[10]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Protocol 2.3: Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification by ELISA

Causality: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that amplify and sustain the inflammatory response.[8] A reduction in the secretion of these cytokines provides strong evidence of a compound's anti-inflammatory potential. The enzyme-linked immunosorbent assay (ELISA) is a highly specific and sensitive method for quantifying cytokine levels in the cell supernatant.

Methodology:

  • Cell Stimulation & Supernatant Collection: Follow steps 1-4 from Protocol 2.2 to generate cell culture supernatants.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercial kit (e.g., from R&D Systems or Invitrogen).[12][13][14][15]

    • Coating: Coat a 96-well plate with the capture antibody overnight.

    • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

    • Sample Incubation: Add standards and collected supernatants to the wells and incubate for 2 hours.

    • Detection: Add the biotinylated detection antibody and incubate for 1-2 hours.

    • Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes.

    • Substrate Development: Add a substrate solution (e.g., TMB) and incubate until color develops.

    • Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Measurement: Read the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentrations based on the standard curve generated from recombinant cytokines.

Section 3: In Vivo Validation - LPS-Induced Systemic Inflammation Model

Causality: While in vitro assays are essential for initial screening, in vivo models are indispensable for evaluating a compound's efficacy within a complex biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME). The LPS-induced systemic inflammation model in mice is a well-established and highly reproducible method for assessing the acute anti-inflammatory activity of test compounds.[6][16][17] Intraperitoneal (i.p.) injection of LPS triggers a robust systemic inflammatory response characterized by a surge in circulating pro-inflammatory cytokines.[18]

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 3.1: LPS-Induced Inflammation in Mice
  • Animal Acclimatization: Acclimate male C57BL/6 or BALB/c mice (6-8 weeks old) for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide mice into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., saline, i.p.)

    • Group 2: LPS Control (Vehicle, i.p. + LPS, i.p.)

    • Group 3: Positive Control (e.g., Dexamethasone, 5 mg/kg, i.p. + LPS, i.p.)

    • Group 4-X: Test Compound (various doses of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, i.p. + LPS, i.p.)

  • Compound Administration: Administer the test compound or vehicle control intraperitoneally 1 hour prior to the LPS challenge.

  • LPS Challenge: Administer LPS (e.g., 1-5 mg/kg, i.p.) to all groups except the Vehicle Control group.[6]

  • Sample Collection: At a predetermined time point post-LPS challenge (e.g., 2, 4, or 6 hours), collect blood via cardiac puncture under terminal anesthesia.

  • Serum/Plasma Preparation: Process the blood to obtain serum or plasma and store at -80°C until analysis.

  • Cytokine Analysis: Quantify the levels of TNF-α and IL-6 in the serum/plasma using ELISA kits as described in Protocol 2.3.

Section 4: Data Analysis and Presentation

Systematic data analysis and clear presentation are vital for interpreting experimental outcomes.

  • In Vitro Analysis: For the Griess and ELISA assays, calculate the half-maximal inhibitory concentration (IC₅₀) value for the test compound. This is the concentration that inhibits the production of the inflammatory mediator by 50%. This is typically determined by non-linear regression analysis of the dose-response curve.

  • In Vivo Analysis: Data are typically expressed as the mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of <0.05 is generally considered statistically significant.

Table 1: Summary of Expected Quantitative Data
ParameterAssayModel SystemExpected Result for Active Compound
IC₅₀ (µM) MTT AssayRAW 264.7 CellsHigh value (indicating low cytotoxicity)
IC₅₀ (µM) Griess Assay (NO)LPS-stimulated RAW 264.7Low value (indicating potent inhibition)
IC₅₀ (µM) TNF-α ELISALPS-stimulated RAW 264.7Low value (indicating potent inhibition)
IC₅₀ (µM) IL-6 ELISALPS-stimulated RAW 264.7Low value (indicating potent inhibition)
% Inhibition TNF-α ELISALPS-challenged Mice (Serum)Significant reduction vs. LPS control
% Inhibition IL-6 ELISALPS-challenged Mice (Serum)Significant reduction vs. LPS control

Conclusion

This application note provides a structured and scientifically rigorous framework for the preclinical evaluation of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone as a potential anti-inflammatory therapeutic. By following these detailed protocols, researchers can generate reliable and reproducible data on the compound's cytotoxicity, its ability to suppress key inflammatory mediators in vitro, and its efficacy in a relevant in vivo model. The results from these studies will be critical in determining the viability of this compound for further development as a novel treatment for inflammatory diseases.

References

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. (2023-01-12). [Link]

  • Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. ResearchGate. [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

  • In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. International Journal of ChemTech Research. [Link]

  • Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PubMed Central. [Link]

  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. PubMed. [Link]

  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. National Library of Medicine. [Link]

  • Protocol Griess Test. Protocols.io. (2019-12-08). [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. PubMed Central. (2022-08-26). [Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PubMed Central. (2021-08-12). [Link]

  • Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. PubMed. [Link]

  • NF-κB signaling in inflammation. PubMed. [Link]

  • The NF-kB Signaling Pathway. Creative Diagnostics. [Link]

  • A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. scielo.sa.cr. [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PubMed Central. (2013-01-09). [Link]

  • (PDF) Synthesis and Biological Evaluation of New Quinoxaline Derivatives as Antioxidant and Anti‐Inflammatory Agents. ResearchGate. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ijcrt.org. [Link]

  • NF-κB. Wikipedia. [Link]

  • In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. PubMed Central. [Link]

  • Protocol for Lipopolysaccharides Inducing Inflammation-Related Acute Liver Failure & Cardiac Dysfunction-Myocarditis Model. ResearchGate. [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

  • Synthesis of certain quinoxaline derivatives of expected antiinflammatory and analgesic activities. TSI Journals. (2010-10-10). [Link]

  • TNF-α (free) ELISA. Bender MedSystems. [Link]

  • Endotoxin Molecule Lipopolysaccharide-Induced Zebrafish Inflammation Model: A Novel Screening Method for Anti-Inflammatory Drugs. MDPI. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Bentham Science. [Link]

  • NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers. [Link]

  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation. MDPI. (2024-01-12). [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. (2017-12-20). [Link]

  • Ginsenoside Rk1 alleviates lipopolysaccharide (LPS)-induced cognitive impairment by modulating synaptic plasticity. Frontiers. (2026-01-20). [Link]

  • NF-κB Signaling. Signalway Antibody. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information. [Link]

  • In virto Anti inflammatory assay. YouTube. (2020-07-25). [Link]

Sources

Application Notes and Protocols for Assay Development Utilizing 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Fluorophore

In the dynamic landscape of drug discovery and biochemical research, the development of sensitive, reliable, and high-throughput assays is paramount. Fluorescent probes are central to these advancements, offering a window into the intricate molecular processes that govern cellular function and disease. Herein, we introduce 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone , a promising fluorophore poised to enhance the capabilities of fluorescence-based assays.

The quinoxalinone scaffold is a well-established pharmacophore present in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial and anticancer properties.[1] Beyond its therapeutic potential, the inherent fluorescence of the quinoxalinone core has garnered interest for applications in chemosensing and bioimaging.[2][3] The introduction of a fluorine atom at the 7-position is anticipated to modulate the electronic properties of the quinoxalinone ring system, potentially leading to favorable shifts in its photophysical characteristics, such as enhanced quantum yield and improved photostability. While the specific photophysical properties of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone are yet to be extensively characterized in the literature, related fluoro-substituted aromatic compounds have shown advantageous fluorescent properties.[4] This application note will serve as a comprehensive guide for researchers, providing detailed protocols for the synthesis of this novel fluorophore and its application in a high-throughput fluorogenic assay for caspase-3, a key executioner of apoptosis.

Synthesis of 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone

The synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone can be achieved through a straightforward and efficient two-step process starting from commercially available reagents. The general synthetic route for similar quinoxalinone derivatives has been previously described.[5]

Protocol: Synthesis of 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone

Materials:

  • 4-Fluoro-1,2-phenylenediamine

  • Ethyl chloroacetate

  • Triethylamine

  • Ethanol

  • Sodium ethoxide

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexanes

  • Anhydrous sodium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Step 1: Synthesis of Ethyl 2-((2-amino-4-fluorophenyl)amino)acetate

  • In a 250 mL round-bottom flask, dissolve 4-fluoro-1,2-phenylenediamine (10 mmol) in 100 mL of ethanol.

  • To this solution, add triethylamine (12 mmol).

  • Slowly add ethyl chloroacetate (10 mmol) dropwise to the reaction mixture at room temperature with continuous stirring.

  • After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude product in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-((2-amino-4-fluorophenyl)amino)acetate.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

Step 2: Cyclization to 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone

  • Prepare a fresh solution of sodium ethoxide by dissolving sodium metal (12 mmol) in absolute ethanol (50 mL) under an inert atmosphere.

  • Dissolve the purified ethyl 2-((2-amino-4-fluorophenyl)amino)acetate (10 mmol) from Step 1 in 50 mL of absolute ethanol.

  • Add the solution of the amino ester to the sodium ethoxide solution at room temperature.

  • Heat the reaction mixture to reflux for 6 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with 1M HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Application in a Fluorogenic Caspase-3 Assay

Caspase-3 is a critical cysteine-aspartic protease that plays a central role in the execution phase of apoptosis. The development of robust assays to monitor its activity is crucial for studying programmed cell death and for screening potential therapeutic modulators. Fluorogenic assays offer high sensitivity and are amenable to high-throughput screening (HTS) formats.[6][7][8]

Principle of the Assay

The assay is based on a "turn-on" fluorescence mechanism. A non-fluorescent substrate, consisting of the caspase-3 recognition sequence (DEVD) attached to the 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone fluorophore, is synthesized. In the intact substrate, the fluorescence of the quinoxalinone is quenched. Upon cleavage by active caspase-3, the free fluorophore is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Design and Synthesis of a Fluorogenic Caspase-3 Substrate

The fluorogenic substrate, Ac-DEVD-Quinoxalinone, is designed by coupling the N-terminus of the DEVD peptide to the nitrogen atom of the 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone. The N-acetyl group (Ac) on the peptide enhances its stability and cell permeability. The functionalization of the quinoxalinone core at the N-H position is a common strategy for creating such probes.[9]

Diagram of the Fluorogenic Caspase-3 Assay Principle:

G cluster_0 Non-Fluorescent State cluster_1 Fluorescent State Substrate Ac-DEVD-Quinoxalinone (Non-fluorescent) Caspase3 Active Caspase-3 Substrate->Caspase3 Binding Product 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone (Fluorescent) Peptide Ac-DEVD Caspase3->Product Cleavage

Caption: Enzymatic cleavage of the fluorogenic substrate by caspase-3.

Protocol: High-Throughput Caspase-3 Inhibition Assay

This protocol is designed for a 96-well plate format, suitable for HTS of potential caspase-3 inhibitors.

Materials:

  • Active human recombinant caspase-3

  • Ac-DEVD-Quinoxalinone fluorogenic substrate

  • Caspase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for positive control

  • Test compounds (potential inhibitors) dissolved in DMSO

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader with appropriate excitation and emission filters (to be determined based on the spectral properties of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone)

Assay Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Ac-DEVD-Quinoxalinone substrate in DMSO. Dilute to the desired final concentration in caspase assay buffer just before use.

    • Prepare a stock solution of active caspase-3 in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

    • Prepare serial dilutions of test compounds and the positive control inhibitor in DMSO.

  • Assay Plate Setup:

    • Add 2 µL of the diluted test compounds or controls to the appropriate wells of the 96-well plate. For the negative control (100% activity), add 2 µL of DMSO.

    • Add 48 µL of the caspase-3 enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 50 µL of the pre-warmed substrate solution to each well. The final volume in each well will be 100 µL.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a defined period (e.g., 60 minutes) and then measure the final fluorescence.

  • Data Analysis:

    • For kinetic assays, determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Calculate the percentage of inhibition for each test compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Workflow for High-Throughput Screening:

HTS_Workflow Start Start Plate_Compounds Dispense Test Compounds and Controls into Plate Start->Plate_Compounds Add_Enzyme Add Caspase-3 Enzyme Solution Plate_Compounds->Add_Enzyme Incubate_Inhibitor Incubate for Inhibitor Binding Add_Enzyme->Incubate_Inhibitor Add_Substrate Add Fluorogenic Substrate Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Inhibition and IC50 Values Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: High-throughput screening workflow for caspase-3 inhibitors.

Data Presentation and Interpretation

The results of the caspase-3 inhibition assay can be summarized in a clear and concise table.

Table 1: Hypothetical Inhibition Data for Test Compounds against Caspase-3

CompoundIC₅₀ (µM)
Test Compound A5.2
Test Compound B12.8
Test Compound C> 100
Ac-DEVD-CHO (Control)0.01

This table allows for a quick comparison of the potency of different inhibitors. The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Trustworthiness and Self-Validation

The described protocol incorporates several key elements to ensure the trustworthiness and self-validation of the experimental results:

  • Positive and Negative Controls: The inclusion of a known potent inhibitor (Ac-DEVD-CHO) as a positive control validates that the assay can detect inhibition. The DMSO-only wells serve as a negative control, representing 100% enzyme activity.

  • Kinetic Monitoring: Measuring the reaction kinetically allows for the verification of a linear reaction rate and helps to identify potential artifacts such as compound fluorescence or aggregation.

  • Substrate and Enzyme Titration: Prior to HTS, it is crucial to determine the optimal concentrations of both the enzyme and the fluorogenic substrate to ensure the assay is running under Michaelis-Menten conditions where the reaction rate is proportional to the enzyme concentration.

Conclusion and Future Directions

7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone represents a valuable new tool for the development of fluorescence-based assays. Its straightforward synthesis and the potential for favorable photophysical properties make it an attractive alternative to existing fluorophores. The detailed protocol for a fluorogenic caspase-3 assay provided here demonstrates a practical application of this compound in a high-throughput screening context for the discovery of novel apoptosis modulators.

Future work should focus on the comprehensive characterization of the photophysical properties of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, including its excitation and emission spectra, quantum yield, and photostability. Furthermore, the versatility of this fluorophore can be explored by designing substrates for other enzyme classes, such as other proteases, phosphatases, or glycosidases, thereby expanding its utility in various areas of biomedical research and drug development.

References

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Structure‐Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Photophysical properties of quinoxalin-2(1H)-ones: application in the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide. (2017). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • ApoAlert Caspase Fluorescent Assay Kits User Manual. (2015). Takara Bio. Retrieved January 23, 2026, from [Link]

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. (2021). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2017). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Structure‐Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • (A)symmetric chromophores based on cyano and fluorine-substituted 2,3-bis(5-arylthiophen-2-yl)quinoxalines: Synthesis, photophysical properties and application prospects. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. (2020). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2021). American Chemical Society. Retrieved January 23, 2026, from [Link]

  • Use Of Protease Fluorescent Detection Kit To Determine Protease Activity l Protocol Preview. (2022). JoVE. Retrieved January 23, 2026, from [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Photoproperties of favipiravir and its 6-substituted analogues: fluorescence controlled through halogen substitution and tautomerism. (2021). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

Sources

Mastering N1 Functionalization of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N1-Functionalized 7-fluoro-3,4-dihydro-2(1H)-quinoxalinones

The 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Functionalization at the N1 position offers a critical vector for modulating the physicochemical and pharmacokinetic properties of these molecules, profoundly influencing their biological activity. The introduction of diverse substituents at this position can enhance target affinity, improve metabolic stability, and fine-tune solubility, making N1 functionalization a cornerstone of drug discovery and development programs centered on this heterocyclic system.[3][4]

The presence of a fluorine atom at the 7-position introduces a unique electronic feature. As a strongly electron-withdrawing group, the fluorine atom can influence the nucleophilicity of the N1 nitrogen, which in turn affects the conditions required for its functionalization. This guide provides a comprehensive overview of the key synthetic strategies for N1-alkylation, N-arylation, and N-acylation of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, offering detailed protocols and insights into the rationale behind experimental choices.

Preliminary Step: Synthesis of the Starting Material, 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

A common route to synthesize the 3,4-dihydroquinoxalin-2(1H)-one core involves the cyclocondensation of an appropriately substituted o-phenylenediamine with an α-ketoester.[5] For the synthesis of the 7-fluoro analog, 4-fluoro-1,2-phenylenediamine serves as the key starting material.

Protocol: Synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

Materials:

  • 4-fluoro-1,2-phenylenediamine

  • Ethyl glyoxalate

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Toluene

  • Ethanol

  • Hexanes

Procedure:

  • To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in toluene, add ethyl glyoxalate (1.1 eq) and a catalytic amount of p-TsOH.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/hexanes mixture to afford 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Characterization: The structure of the product should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[6]

I. N1-Alkylation: Introducing Aliphatic Scaffolds

N1-alkylation is a fundamental transformation for introducing a wide variety of alkyl groups. The reaction typically proceeds via a nucleophilic substitution mechanism where the deprotonated N1-anion of the quinoxalinone attacks an alkyl halide.[7] The choice of base and solvent is critical for efficient deprotonation and to minimize side reactions.

Causality Behind Experimental Choices:
  • Base: A moderately strong base is required to deprotonate the N1-amide proton. Sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly employed. NaH offers the advantage of an irreversible deprotonation, driving the reaction to completion. K2CO3 is a milder, more user-friendly alternative.

  • Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the resulting anion.

  • Alkylating Agent: A variety of alkyl halides (iodides, bromides, and chlorides) can be used. Alkyl iodides are the most reactive, followed by bromides and then chlorides.

Workflow for N1-Alkylation

start 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone base Add Base (e.g., NaH, K2CO3) in Anhydrous Solvent (e.g., DMF, THF) start->base anion Formation of N1-anion base->anion alkyl_halide Add Alkyl Halide (R-X) anion->alkyl_halide reaction Nucleophilic Substitution (SN2) alkyl_halide->reaction workup Aqueous Workup and Extraction reaction->workup product N1-Alkyl-7-fluoro-3,4-dihydro-2(1H)-quinoxalinone purification Purification (e.g., Column Chromatography) workup->purification purification->product

Caption: General workflow for the N1-alkylation of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Detailed Protocol: N1-Benzylation of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

Materials:

  • 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N1-benzyl-7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

ReagentMolar Eq.Purpose
7-fluoro-3,4-dihydro-2(1H)-quinoxalinone1.0Starting material
Sodium Hydride (NaH)1.2Base for deprotonation
Benzyl Bromide1.1Alkylating agent
Anhydrous DMF-Solvent

II. N1-Arylation: Constructing Biaryl Linkages

The introduction of an aryl group at the N1 position often imparts significant changes in the pharmacological profile of the molecule. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, are the premier methods for this transformation.

A. Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds.[8][9]

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst, typically a Pd(0) source or a Pd(II) precatalyst that is reduced in situ, is essential.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial for the efficiency of the catalytic cycle. Ligands like XPhos, SPhos, and BrettPhos are commonly used.[9]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are frequent choices.

  • Solvent: Anhydrous, high-boiling point aprotic solvents such as toluene or dioxane are typically used.

B. Ullmann N-Arylation

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to the palladium-catalyzed methods.[10][11][12][13]

Causality Behind Experimental Choices:

  • Catalyst: A copper(I) salt, such as copper(I) iodide (CuI) or copper(I) oxide (Cu2O), is the most common catalyst.[14]

  • Ligand: The presence of a ligand, often a diamine or an amino acid, can significantly accelerate the reaction. 1,10-Phenanthroline is a widely used ligand.[14]

  • Base: An inorganic base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is typically employed.

  • Solvent: High-boiling point polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) are generally used.

Workflow for N1-Arylation

start 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone reaction Cross-Coupling Reaction (Buchwald-Hartwig or Ullmann) start->reaction aryl_halide Aryl Halide (Ar-X) aryl_halide->reaction catalyst Pd or Cu Catalyst + Ligand catalyst->reaction base Base (e.g., NaOtBu, K2CO3) base->reaction solvent Anhydrous Solvent (e.g., Toluene, DMF) solvent->reaction workup Aqueous Workup and Extraction reaction->workup product N1-Aryl-7-fluoro-3,4-dihydro-2(1H)-quinoxalinone purification Purification (e.g., Column Chromatography) workup->purification purification->product

Caption: General workflow for the N1-arylation of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Detailed Protocol: Buchwald-Hartwig N-Arylation with 4-bromotoluene

Materials:

  • 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone (1.0 eq), 4-bromotoluene (1.2 eq), Pd2(dba)3 (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube.

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture at 100-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the N1-(4-methylphenyl)-7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

ReagentMolar Eq.Purpose
7-fluoro-3,4-dihydro-2(1H)-quinoxalinone1.0Starting material
4-Bromotoluene1.2Arylating agent
Pd2(dba)30.02Palladium catalyst
XPhos0.04Ligand
NaOtBu1.4Base
Anhydrous Toluene-Solvent

III. N1-Acylation: Installation of Carbonyl Functionality

N1-acylation introduces a carbonyl group, which can serve as a handle for further functionalization or as a key pharmacophore. The reaction typically involves the use of an acylating agent, such as an acyl chloride or an anhydride, in the presence of a base.[2]

Causality Behind Experimental Choices:
  • Acylating Agent: Acyl chlorides are highly reactive and are commonly used for efficient acylation. Anhydrides are a less reactive but still effective alternative.

  • Base: A non-nucleophilic organic base, such as triethylamine (Et3N) or pyridine, is used to neutralize the HCl generated during the reaction with acyl chlorides.

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or THF are suitable for this reaction.

Workflow for N1-Acylation

start 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone acylating_agent Add Acylating Agent (e.g., Acyl Chloride) and Base (e.g., Et3N) start->acylating_agent reaction Nucleophilic Acyl Substitution acylating_agent->reaction workup Aqueous Workup and Extraction reaction->workup product N1-Acyl-7-fluoro-3,4-dihydro-2(1H)-quinoxalinone purification Purification (e.g., Column Chromatography) workup->purification purification->product

Caption: General workflow for the N1-acylation of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Detailed Protocol: N1-Acetylation of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

Materials:

  • 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

  • Acetyl chloride

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • Dissolve 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Add acetyl chloride (1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford N1-acetyl-7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

ReagentMolar Eq.Purpose
7-fluoro-3,4-dihydro-2(1H)-quinoxalinone1.0Starting material
Acetyl Chloride1.2Acylating agent
Triethylamine (Et3N)1.5Base
Anhydrous DCM-Solvent

Conclusion and Future Perspectives

The N1 functionalization of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is a versatile and powerful strategy in medicinal chemistry. The protocols outlined in this guide for N1-alkylation, N1-arylation, and N1-acylation provide a solid foundation for the synthesis of diverse libraries of compounds for biological screening. The electron-withdrawing nature of the 7-fluoro substituent may necessitate slightly more forcing conditions compared to the non-fluorinated analog, but the fundamental principles of these reactions remain the same. Future work in this area will likely focus on the development of more efficient and environmentally benign catalytic systems, as well as the exploration of novel functional groups that can be introduced at the N1 position to further expand the chemical space and unlock new therapeutic opportunities.

References

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Taher, A., et al. (2015). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Al-Ostath, A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(23), 7299. [Link]

  • Khanal, B., et al. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Asian Journal of Organic Chemistry, 14(9), e00474. [Link]

  • Direct Alkylation of Quinoxalinones with Boracene-Based Alkylborate under Visible Light Irradiation. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. (2024). Beilstein Journal of Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. (2022). Molecules, 27(15), 4948. [Link]

  • Janeba, Z., et al. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Scientific Reports, 7, 5133. [Link]

  • Practical synthesis of quinoxalinones via palladium-catalyzed intramolecular N-arylations. (2010). Tetrahedron Letters, 51(33), 4445-4448. [Link]

  • Alkylation of quinoxalin-2(1H)-ones using phosphonium ylides as alkylating reagents. (2021). Organic & Biomolecular Chemistry, 19(3), 634-638. [Link]

  • Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2008). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020, November 2). YouTube. Retrieved January 23, 2026, from [Link]

  • Direct C–H alkylation of 3,4-dihydroquinoxaline-2-ones with N-(acyloxy)phthalimides via radical–radical cross coupling. (2020). Chemical Communications, 56(88), 13591-13594. [Link]

  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (2025). MDPI. Retrieved January 23, 2026, from [Link]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (2025). Asian Journal of Organic Chemistry, 14(9), e202500474. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. [Link]

  • Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. (2012). SURFACE at Syracuse University. Retrieved January 23, 2026, from [Link]

  • Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. (2023). Encyclopedia.pub. Retrieved January 23, 2026, from [Link]

  • Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine. (2024). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. (2016). Drug Design, Development and Therapy, 10, 1593-1605. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved January 23, 2026, from [Link]

Sources

C3-position functionalization of quinoxalin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to a Privileged Scaffold: Methodologies and Protocols for the C3-Position Functionalization of Quinoxalin-2(1H)-ones

Authored by Gemini, Senior Application Scientist

Introduction: The Quinoxalin-2(1H)-one Core and the Strategic Importance of C3-Functionalization

The quinoxalin-2(1H)-one scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Derivatives of this heterocyclic system exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3] The synthetic value and therapeutic potential of this core are profoundly influenced by the substituents attached to its framework. Among the available positions for modification, the C3-position is particularly reactive and strategic for derivatization.

Direct functionalization of the C3 C-H bond is the most atom-economical and efficient strategy for synthesizing libraries of novel quinoxalin-2(1H)-one derivatives.[2][4][5] This approach avoids the pre-functionalization steps often required in traditional cross-coupling reactions, thereby reducing waste and simplifying synthetic routes. In recent years, a multitude of innovative methods have emerged for installing a diverse array of functional groups—including aryl, alkyl, acyl, and amino moieties—at this key position.[1][6][7] These advancements have been driven by the development of novel catalytic systems, including transition-metal-free protocols, photoredox catalysis, electrochemistry, and heterogeneous catalysis, reflecting a broader trend towards greener and more sustainable chemical synthesis.[1][5][8]

This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of key C3-functionalization reactions. It moves beyond simple recitation of procedures to explain the underlying mechanisms and the rationale behind experimental design. Each section includes field-tested, step-by-step protocols, data tables for quick reference, and mechanistic diagrams to provide a self-validating and authoritative resource for laboratory application.

Chapter 1: C3-Arylation Strategies

The construction of C(sp²)-C(sp²) bonds to form 3-arylquinoxalin-2(1H)-ones is of significant interest, as the resulting biaryl structures are common motifs in pharmacologically active molecules.[3] Methodologies have evolved from traditional metal-catalyzed cross-couplings to more modern approaches that leverage radical intermediates under milder conditions.

Methodology 1.1: Hypervalent Iodine-Mediated C3-Arylation

Hypervalent iodine reagents are prized for their low toxicity, high reactivity, and environmental friendliness, serving as powerful oxidants or reaction partners.[3][9] In the context of C3-arylation, they can be used to generate aryl radicals from stable precursors like arylhydrazines or diaryliodonium salts.[3][10]

Causality and Mechanism: The driving force for this transformation is the generation of a highly reactive aryl radical. In a representative system using iodosobenzene (PhIO) and an arylhydrazine, the PhIO activates the hydrazine, which, upon oxidation (often by atmospheric oxygen), releases dinitrogen gas to produce the aryl radical. This radical then adds to the electron-rich C3-position of the quinoxalinone. The resulting radical intermediate is subsequently oxidized to the final product.[10] The involvement of a radical pathway is often confirmed by trapping experiments with reagents like TEMPO.[10]

G sub Arylhydrazine + PhIO int1 Iodine(III) Adduct sub->int1 aryldiazene Aryldiazene - H₂O, - PhI int1->aryldiazene diazenyl_rad Diazenyl Radical aryldiazene->diazenyl_rad Oxidation aryl_rad Aryl Radical (Ar•) - N₂ diazenyl_rad->aryl_rad rad_adduct Radical Adduct aryl_rad->rad_adduct Addition to C3 Q_one Quinoxalin-2(1H)-one Q_one->rad_adduct product 3-Arylquinoxalin-2(1H)-one rad_adduct->product Oxidation O2 O₂ H_rad [O]

Caption: Proposed mechanism for iodosobenzene-promoted C3-arylation.

Protocol 1: Iodosobenzene-Promoted Oxidative C3-Arylation with Arylhydrazines [3][10]

  • Materials: Quinoxalin-2(1H)-one (1.0 equiv), arylhydrazine hydrochloride (1.5 equiv), iodosobenzene (PhIO, 2.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), Dichloromethane (DCM, 0.1 M).

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the quinoxalin-2(1H)-one, arylhydrazine hydrochloride, and K₂CO₃.

    • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

    • Add DCM as the solvent, followed by the addition of iodosobenzene.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

    • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-arylquinoxalin-2(1H)-one.

  • Self-Validation: The reaction should show a clear new spot on TLC with a different Rf value from the starting materials. Successful purification will yield a solid product whose structure can be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis.

EntryQuinoxalinone Substituent (R¹)Arylhydrazine Substituent (R²)Yield (%)
1H4-Me85
2H4-OMe82
36-ClH78
46,7-diMe4-F80
5H2-Cl65
Methodology 1.2: Metal- and Photocatalyst-Free C3-Arylation via EDA Complex

A greener alternative involves the photoactivation of an electron donor-acceptor (EDA) complex formed between the quinoxalinone (acceptor) and a boronic acid (donor).[11] This method circumvents the need for metal catalysts or external photocatalysts, relying on simple visible light irradiation.

Causality and Mechanism: The addition of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH), facilitates the formation of an EDA complex between the protonated quinoxalinone and the aryl boronic acid.[11] This complex can absorb visible light (violet LED), leading to a single-electron transfer (SET) event. This generates an aryl radical and a quinoxalinone radical cation. The aryl radical then couples at the C3 position, and subsequent oxidation and deprotonation yield the final product. The process is operationally simple and highly functional group tolerant.

G start Quinoxalinone + Ar-B(OH)₂ + p-TsOH eda EDA Complex [Q-H⁺ • Ar-B(OH)₂] start->eda Formation excited [EDA Complex]* eda->excited radicals Aryl Radical (Ar•) + Quinoxalinone Radical Cation excited->radicals SET adduct Cationic Adduct radicals->adduct Radical Coupling product 3-Aryl-Product adduct->product - H⁺, - B(OH)₂⁺ light Violet Light (hν) light->excited

Caption: C3-arylation via photoactivation of an EDA complex.

Protocol 2: Metal-Free C3-Arylation using Boronic Acids under Visible Light [11]

  • Materials: Quinoxalin-2(1H)-one (1.0 equiv), Arylboronic acid (2.0 equiv), p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 20 mol%), Acetonitrile (MeCN, 0.05 M).

  • Procedure:

    • In an open-air vial, combine the quinoxalin-2(1H)-one, arylboronic acid, and p-TsOH·H₂O.

    • Add acetonitrile as the solvent.

    • Place the vial approximately 5 cm from a violet LED lamp (e.g., 24 W, λ = 420-430 nm) and stir at room temperature.[12] No inert atmosphere is required.

    • Monitor the reaction by TLC until the starting quinoxalinone is consumed.

    • Upon completion, remove the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography (silica gel) to obtain the pure 3-arylquinoxalin-2(1H)-one.

  • Self-Validation: This protocol is robust and generally provides clean conversions. The product can be validated by standard spectroscopic methods (NMR, HRMS) and melting point determination.[12]

EntryBoronic AcidAdditiveSolventTime (h)Yield (%)
1Phenylp-TsOHMeCN1292
24-Tolylp-TsOHMeCN1295
34-CF₃-Phenylp-TsOHMeCN1675
42-Thienylp-TsOHMeCN1288
5PhenylNoneMeCN24<5

Chapter 2: C3-Alkylation Methodologies

The introduction of alkyl groups at the C3-position is crucial for tuning the lipophilicity and metabolic stability of drug candidates. A variety of radical-based methods have been developed to achieve this transformation efficiently.

Methodology 2.1: Transition-Metal-Free C3-Alkylation

Modern sustainable protocols are increasingly moving away from transition metals to avoid issues of cost and product contamination.[8] One such method employs sodium alkylsulfinates as readily available and inexpensive alkyl radical precursors.[8]

Causality and Mechanism: This protocol uses an oxidant like phenyliodine(III) diacetate (PIDA) to generate an alkyl radical from a sodium alkylsulfinate. The reaction proceeds through a single-electron transfer (SET) mechanism where the sulfinate is oxidized, leading to the extrusion of sulfur dioxide (SO₂) and formation of the alkyl radical. This radical then adds to the C3-position of the quinoxalinone, and the resulting intermediate is oxidized to furnish the C-H alkylation product.[8]

Protocol 3: Catalyst-Free C3-Alkylation with Sodium Alkylsulfinates [8]

  • Materials: Quinoxalin-2(1H)-one (1.0 equiv), Sodium alkylsulfinate (2.0 equiv), Phenyliodine(III) diacetate (PIDA, 2.0 equiv), 1,2-Dichloroethane (DCE, 0.1 M).

  • Procedure:

    • To a reaction tube, add the quinoxalin-2(1H)-one, sodium alkylsulfinate, and PIDA.

    • Add DCE as the solvent.

    • Seal the tube and place it in a preheated oil bath at 80 °C.

    • Stir the mixture for the required time (monitor by TLC).

    • After cooling to room temperature, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product via flash column chromatography on silica gel.

  • Self-Validation: The protocol's success is indicated by the complete consumption of the starting material. The isolated product should be characterized by NMR and mass spectrometry to confirm the introduction of the alkyl group.

EntryAlkylsulfinateYield (%)
1Methyl90
2Ethyl85
3Isopropyl72
4Cyclohexyl68
Methodology 2.2: Visible-Light Photoredox C3-Alkylation

Visible-light photoredox catalysis offers an exceptionally mild and powerful platform for generating alkyl radicals from a wide range of precursors.[13] Katritzky salts, which are easily prepared from abundant primary amines, have emerged as highly effective alkyl radical sources under photocatalytic conditions.[13][14]

Causality and Mechanism: In this system, an organic dye photocatalyst (e.g., Eosin Y) absorbs visible light and enters an excited state.[13] This excited photocatalyst can then engage in a SET event with the Katritzky salt, which fragments to produce an alkyl radical. This radical adds to the C3-position of the quinoxalinone. The resulting radical intermediate is oxidized in the catalytic cycle to regenerate the ground-state photocatalyst and yield the final C3-alkylated product. The use of continuous-flow reactors can enhance reaction efficiency and scalability.[13]

G PC_ground Eosin Y (PC) PC_excited Eosin Y* (PC*) PC_ground->PC_excited PC_reduced Eosin Y•⁻ (PC•⁻) PC_excited->PC_reduced SET PC_reduced->PC_ground Q_adduct [Q-R]• Adduct PC_reduced->Q_adduct e⁻ Katritzky Katritzky Salt (R-N⁺Py) Katritzky->PC_excited e⁻ AlkylRadical Alkyl Radical (R•) Katritzky->AlkylRadical Fragmentation AlkylRadical->Q_adduct Q_one Quinoxalinone (Q) Q_one->Q_adduct Product C3-Alkylated Product Q_adduct->Product Oxidation light Visible Light (hν) light->PC_excited

Caption: Photocatalytic cycle for C3-alkylation using Katritzky salts.

Protocol 4: Visible-Light-Driven C3-Alkylation with Katritzky Salts [13]

  • Materials: Quinoxalin-2(1H)-one (1.0 equiv), N-Alkyl-pyridinium salt (Katritzky salt, 1.5 equiv), Eosin Y (2 mol%), Diisopropylethylamine (DIPEA, 2.0 equiv), Dimethylformamide (DMF, 0.1 M).

  • Procedure:

    • Dissolve the quinoxalin-2(1H)-one, Katritzky salt, Eosin Y, and DIPEA in DMF in a reaction vessel suitable for irradiation (e.g., a borosilicate glass vial).

    • Degas the solution by sparging with an inert gas (Argon) for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.

    • Seal the vessel and place it before a visible light source (e.g., green or blue LEDs).

    • Stir the reaction at room temperature until TLC analysis indicates full consumption of the starting material.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by flash column chromatography to isolate the 3-alkylquinoxalin-2(1H)-one.

  • Self-Validation: The reaction mixture should exhibit the characteristic color of the photocatalyst. The disappearance of the quinoxalinone starting material and the appearance of a new, less polar spot on TLC are indicators of a successful reaction. Structure confirmation is achieved via NMR and mass spectrometry.

Chapter 3: C3-Acylation and Other Emerging Methods

Methodology 3.1: Metal-Free C3-Acylation

3-Acylated quinoxalin-2(1H)-ones are valuable synthetic intermediates. A direct and efficient method for their synthesis involves the decarboxylative coupling with α-oxocarboxylic acids.[15]

Causality and Mechanism: This reaction is promoted by an oxidant like PIDA and is believed to proceed via a radical process. The α-oxocarboxylic acid undergoes oxidative decarboxylation to generate an acyl radical. This electrophilic radical is then trapped by the nucleophilic C3-position of the quinoxalinone. The resulting intermediate is subsequently oxidized to afford the final 3-acylated product.[15]

Protocol 5: PIDA-Promoted C3-Acylation with α-Oxocarboxylic Acids [15]

  • Materials: Quinoxalin-2(1H)-one (1.0 equiv), α-Oxocarboxylic acid (2.0 equiv), PIDA (2.0 equiv), Dioxane (0.2 M).

  • Procedure:

    • In a sealed tube, combine the quinoxalin-2(1H)-one, α-oxocarboxylic acid, and PIDA.

    • Add dioxane as the solvent.

    • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (as monitored by TLC).

    • Cool the mixture to room temperature and pour it into water.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic extracts, wash with saturated NaHCO₃ solution and brine, then dry over Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Self-Validation: A positive outcome is marked by the formation of a distinct product spot on TLC. The structure should be confirmed by spectroscopic analysis, paying close attention to the characteristic ketone signal in the ¹³C NMR spectrum.

Application Note: Piezochemically-Driven C3-Acylation

A truly innovative and green approach to C3-acylation utilizes piezocatalysis.[2][5] Piezoelectric materials like barium titanate (BaTiO₃) can convert mechanical energy (from ball-milling or stirring) into electrical potential.[2][5]

This potential can drive redox reactions, such as the generation of acyl radicals from α-oxocarboxylic acids, via a single-electron transfer pathway. The key advantages of this method are that it is often solvent-free, proceeds rapidly, and the catalyst is heterogeneous and easily recyclable, making it highly promising for large-scale, sustainable chemical production.[2][5]

G start Reactants + BaTiO₃ Catalyst milling Ball Milling (Mechanical Energy) start->milling piezo BaTiO₃ (Electrical Potential) milling->piezo rad_gen Acyl Radical Generation (SET) piezo->rad_gen coupling Radical Coupling at C3 rad_gen->coupling product 3-Acylated Product coupling->product

Caption: Workflow for piezocatalyzed C3-acylation.

Chapter 4: C3-Amination

The introduction of a nitrogen substituent at the C3-position is of high interest for creating compounds with therapeutic applications, such as ataquimast, a histamine-4 receptor antagonist.[1]

Methodology 4.1: Photoinduced Dehydrogenative Amination

Remarkably, a facile and eco-friendly amination can be achieved without any metal, external photocatalyst, or chemical oxidant.[1] This process uses air as the sole, green oxidant and proceeds efficiently at room temperature under visible light.

Causality and Mechanism: Mechanistic studies suggest that the quinoxalin-2(1H)-one itself can act as a photosensitizer.[1] Upon absorbing light, it reaches an excited state capable of initiating the electron transfer processes. It facilitates the oxidation of the aliphatic amine to an amino radical, which then adds to the C3-position of a ground-state quinoxalinone molecule. The resulting radical adduct is then oxidized by air to yield the final 3-aminoquinoxalin-2(1H)-one. This self-sensitization pathway represents a highly elegant and sustainable synthetic strategy.

Protocol 6: Photocatalyst-Free Dehydrogenative C3-Amination with Air [1]

  • Materials: Quinoxalin-2(1H)-one (1.0 equiv), Aliphatic amine (e.g., morpholine, 3.0 equiv), Methanol (MeOH, 0.1 M).

  • Procedure:

    • Add the quinoxalin-2(1H)-one and methanol to a glass vial equipped with a stir bar.

    • Add the aliphatic amine to the solution.

    • Seal the vial with a cap that allows air exchange (e.g., pierce with a needle) or simply use a balloon filled with air.

    • Irradiate the stirred mixture with a blue LED lamp at room temperature.

    • Monitor the reaction by TLC. Upon completion, evaporate the solvent under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired 3-amino product.

  • Self-Validation: The reaction is typically clean. The product can be readily identified by the appearance of signals corresponding to the amine fragment in the ¹H NMR spectrum and confirmed by mass spectrometry.

EntryAmineTime (h)Yield (%)
1Morpholine1295
2Piperidine1292
3Pyrrolidine1096
4Diethylamine1678

Summary and Future Outlook

The C3-functionalization of quinoxalin-2(1H)-ones has evolved into a sophisticated field, offering a diverse toolbox for the modern synthetic chemist. The methodologies presented herein highlight a clear trajectory away from harsh conditions and towards more sustainable and efficient protocols. The rise of photoredox, electrochemical, and mechanochemical (piezoelectric) methods provides access to novel chemical space under exceptionally mild conditions.[4][5][16]

Future developments will likely focus on expanding the scope of these green methodologies. Key areas for advancement include the development of asymmetric C-H functionalization protocols to install chiral centers at the C3-position and the construction of new bonds to elements like boron, silicon, and phosphorus, further enriching the chemical diversity of this privileged scaffold.[2][4][5] The continued exploration of heterogeneous catalysis will be vital for developing recyclable and scalable processes suitable for industrial applications.[2][5]

References

  • Ma, Y., Xie, P., & Wei, W. (2022). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules. Available at: [Link]

  • Singh, R., Sindhu, J., Chahal, S., Rani, P., & Bhaber, K. (2021). Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: Recent advances and sanguine future. New Journal of Chemistry. Available at: [Link]

  • Wei, W., & Liu, H. (2019). Recent advances in the direct functionalization of quinoxalin-2(1H)-ones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Guchhait, S. K., et al. (2020). Metal-free C3–H acylation of quinoxalin-2(1H)-ones with α-oxo-carboxylic acids. RSC Advances. Available at: [Link]

  • Tan, Y., Wang, J., Zhang, H.-Y., Zhang, Y., & Zhao, J. (2020). The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. Frontiers in Chemistry. Available at: [Link]

  • Tan, Y., Wang, J., Zhang, H.-Y., Zhang, Y., & Zhao, J. (2020). The C3-H Bond Functionalization of Quinoxalin-2(1 H)-Ones With Hypervalent Iodine(III) Reagents. PubMed. Available at: [Link]

  • Wei, W., & Liu, H. (2019). Recent advances in the direct functionalization of quinoxalin-2(1H)-ones. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2020). Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones: recent advances and sanguine future. New Journal of Chemistry. Available at: [Link]

  • Niu, B., et al. (2021). Electrochemical C–H functionalization to synthesize 3-hydroxyalkylquinoxalin-2(1H)-ones via quinoxalin-2(1H)-ones and aldehydes. Organic Chemistry Frontiers. Available at: [Link]

  • Kandasamy, J. (2022). Synthesis of C‐3‐functionalized quinoxalin‐2(1H)‐ones. ResearchGate. Available at: [Link]

  • Reddy, T. R., & Paidakula, S. (2023). Regioselective C-3-alkylation of quinoxalin-2(1H)-ones via C–N bond cleavage of amine derived Katritzky salts enabled by continuous-flow photoredox catalysis. RSC Publishing. Available at: [Link]

  • Ma, Y., Xie, P., & Wei, W. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. MDPI. Available at: [Link]

  • Wei, W., et al. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry. Available at: [Link]

  • Unknown Author. (Date Unknown). C3 alkylation of quinoxalin‐2(1H)‐ones. ResearchGate. Available at: [Link]

  • Ma, Y., Xie, P., & Wei, W. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. National Institutes of Health. Available at: [Link]

  • Gammack, A. D., et al. (2023). Metal- and photocatalyst-free C3–H functionalization of quinoxalin-2(1H)-ones enabled by electron donor–acceptor complex photoactivation. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tan, Y., et al. (2020). The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. Frontiers Media S.A.. Available at: [Link]

  • Wang, Y., et al. (2020). BI-OAc-Accelerated C3–H Alkylation of Quinoxalin-2(1H)-ones under Visible-Light Irradiation. Organic Letters. Available at: [Link]

  • Unknown Author. (Date Unknown). Direct C3 alkylation of quinoxalin‐2(1H)‐ones. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to improve the yield and purity of this important synthetic intermediate. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and provide actionable solutions to common experimental challenges.

Introduction to the Synthesis

The synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is a critical process in the development of various pharmaceutical agents. The presence of the fluorine atom can significantly enhance the metabolic stability and binding affinity of the final drug molecule. The most common and direct synthetic route involves the cyclocondensation of 4-fluoro-1,2-phenylenediamine with a suitable C2 synthon, typically a derivative of chloroacetic acid. While theoretically straightforward, this reaction can be prone to challenges that affect both yield and purity. This guide will address these potential issues in a question-and-answer format, providing both preventative measures and corrective actions.

Synthetic Pathway Overview

The synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is typically achieved in a two-step process from commercially available starting materials. The first step is the synthesis of the key intermediate, 4-fluoro-1,2-phenylenediamine, from 4-fluoroaniline. The second step involves the reaction of this diamine with a chloroacetylating agent, followed by an intramolecular cyclization to form the desired quinoxalinone.

Synthesis_Pathway A 4-Fluoroaniline B 4-Fluoro-2-nitroaniline A->B Nitration C 4-Fluoro-1,2-phenylenediamine B->C Reduction D N-(2-amino-4-fluorophenyl)-2-chloroacetamide C->D Acylation with ClCOCH2Cl or ClCH2CO2Et E 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone D->E Intramolecular Cyclization

Caption: General synthetic route to 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Troubleshooting Guide and FAQs

Part 1: Synthesis of 4-Fluoro-1,2-phenylenediamine

Question 1: My yield of 4-fluoro-1,2-phenylenediamine is consistently low during the reduction of 4-fluoro-2-nitroaniline. What are the likely causes and how can I improve it?

Answer:

Low yields in the reduction of 4-fluoro-2-nitroaniline are often attributed to incomplete reaction, catalyst poisoning, or degradation of the product. Here’s a systematic approach to troubleshooting:

  • Causality: The reduction of a nitro group to an amine is a sensitive reaction. The choice of reducing agent and reaction conditions are critical. Catalytic hydrogenation is a common method, but the catalyst can be deactivated by impurities. Chemical reductions, while often robust, can sometimes lead to over-reduction or side reactions if not properly controlled.

  • Troubleshooting Steps:

    • Purity of Starting Material: Ensure your 4-fluoro-2-nitroaniline is pure. Impurities, especially sulfur-containing compounds, can poison hydrogenation catalysts like Palladium on carbon (Pd/C) or Raney Nickel. Recrystallize the starting material if necessary.

    • Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst is fresh and active. For Pd/C, a dry catalyst is often preferred. For Raney Nickel, it should be stored under water and washed with the reaction solvent before use to remove residual alkali.

    • Hydrogen Pressure and Reaction Time: For catalytic hydrogenation, ensure adequate hydrogen pressure is maintained throughout the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion.

    • Choice of Reducing Agent: If catalytic hydrogenation is problematic, consider alternative reducing agents. A common and effective alternative is stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) or ethanol. This method is often high-yielding and tolerant of various functional groups.

Parameter Catalytic Hydrogenation (Pd/C or Raney Ni) Chemical Reduction (SnCl₂/HCl)
Common Issues Catalyst poisoning, incomplete reaction, safety with H₂ gas.Harsh acidic conditions, potential for tin salt contamination.
Optimization Use high-purity starting material, fresh catalyst, optimize H₂ pressure and reaction time.Ensure complete dissolution of SnCl₂, carefully neutralize to precipitate tin salts.
Work-up Filtration of the catalyst, evaporation of solvent.Neutralization with a base (e.g., NaOH or NaHCO₃), filtration of tin hydroxides, extraction.
  • Self-Validating Protocol (SnCl₂ Reduction):

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-nitroaniline in ethanol.

    • Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid dropwise at 0 °C.

    • After the addition is complete, warm the mixture to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

    • The resulting precipitate of tin salts is removed by filtration through a pad of celite.

    • The filtrate is extracted with ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Part 2: Synthesis of 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone

Question 2: I am attempting the cyclocondensation of 4-fluoro-1,2-phenylenediamine with ethyl chloroacetate, but the reaction is sluggish and gives a low yield of the desired quinoxalinone. What can I do to improve this?

Answer:

This is a common issue that can often be resolved by optimizing the reaction conditions and considering the reactivity of the starting materials.

  • Causality: The reaction proceeds in two steps: an initial nucleophilic substitution of the chloroacetate by one of the amino groups of the phenylenediamine, followed by an intramolecular cyclization with the loss of ethanol. The nucleophilicity of the amino groups in 4-fluoro-1,2-phenylenediamine is reduced by the electron-withdrawing effect of the fluorine atom. This can make the initial substitution step slow. The subsequent cyclization is an equilibrium process and may require forcing conditions to drive it to completion.

  • Troubleshooting Workflow:

Troubleshooting_Cyclization Start Low Yield of Quinoxalinone Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Optimize_Solvent Optimize Solvent Check_Reagents->Optimize_Solvent If pure Optimize_Temp Increase Reaction Temperature Optimize_Solvent->Optimize_Temp If no improvement Use_Base Add a Non-nucleophilic Base Optimize_Temp->Use_Base If still low yield Alternative_Reagent Use Chloroacetyl Chloride Optimize_Temp->Alternative_Reagent Consider alternative Success Improved Yield Use_Base->Success Alternative_Reagent->Success

Caption: Decision-making workflow for troubleshooting low yields in the quinoxalinone synthesis.

  • Detailed Optimization Strategies:

    • Solvent Choice: The choice of solvent is crucial. A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) can facilitate the reaction by increasing the solubility of the starting materials and allowing for higher reaction temperatures.

    • Temperature: Increasing the reaction temperature is often the most effective way to drive the reaction to completion. Refluxing in a high-boiling solvent is a common practice.

    • Use of a Base: The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can be beneficial. The base neutralizes the HCl formed during the reaction, which can protonate the amino groups of the starting material and the intermediate, thereby deactivating them towards further reaction.

    • Alternative Acylating Agent: Consider using chloroacetyl chloride instead of ethyl chloroacetate. Chloroacetyl chloride is more reactive and will more readily acylate the diamine. The reaction is typically performed at a lower temperature in the presence of a base to neutralize the HCl generated. The resulting N-(2-amino-4-fluorophenyl)-2-chloroacetamide can then be cyclized in a separate step, often by heating with a base like sodium bicarbonate or potassium carbonate in a suitable solvent.

Parameter Ethyl Chloroacetate Route Chloroacetyl Chloride Route
Reactivity LowerHigher
Conditions Higher temperatures, often requires a high-boiling solvent.Lower temperatures for acylation, followed by a separate cyclization step.
Byproducts Fewer, mainly starting materials if the reaction is incomplete.Potential for di-acylation if conditions are not controlled.
Recommendation Good for a one-pot procedure.Often gives higher overall yields in a two-step process.
  • Self-Validating Protocol (Two-Step Procedure):

    • Acylation: Dissolve 4-fluoro-1,2-phenylenediamine and triethylamine (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C. Add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent dropwise. Stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the crude N-(2-amino-4-fluorophenyl)-2-chloroacetamide.

    • Cyclization: Dissolve the crude intermediate in a solvent such as ethanol or DMF. Add a base like potassium carbonate (2-3 equivalents) and heat the mixture to reflux for 4-8 hours, monitoring by TLC. After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. The crude product can then be purified by recrystallization or column chromatography.

Question 3: I am observing multiple spots on my TLC plate during the synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone. What are the possible side products?

Answer:

The formation of multiple products is a common issue, especially if the reaction conditions are not well-controlled.

  • Causality: The presence of two nucleophilic amino groups in 4-fluoro-1,2-phenylenediamine can lead to side reactions. The product itself also contains a secondary amine and an amide, which could potentially react further under harsh conditions.

  • Potential Side Products:

    • Di-acylated Product: If an excess of the chloroacetylating agent is used, or if the reaction conditions are too forcing, both amino groups can be acylated, leading to the formation of N,N'-(4-fluoro-1,2-phenylene)bis(2-chloroacetamide). This is more likely when using the more reactive chloroacetyl chloride.

    • Positional Isomer: While the formation of 6-fluoro-3,4-dihydro-2(1H)-quinoxalinone is less likely due to steric hindrance and the electronic effects of the fluorine atom, it is a theoretical possibility. The identity of the product should always be confirmed by spectroscopic methods (NMR, MS).

    • Polymerization: Under certain conditions, intermolecular reactions can occur, leading to the formation of oligomeric or polymeric byproducts. This is more likely at high concentrations and temperatures.

    • Starting Material: Incomplete reaction will result in the presence of unreacted 4-fluoro-1,2-phenylenediamine.

  • Preventative Measures:

    • Use a slight excess of the diamine or carefully control the stoichiometry of the acylating agent to minimize di-acylation.

    • Add the acylating agent slowly and at a low temperature to control the initial acylation step.

    • Monitor the reaction closely by TLC to avoid prolonged reaction times that could lead to side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying the final product, 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone?

A1: The purification method will depend on the nature and quantity of the impurities.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane.

Q2: How does the fluorine substituent affect the reaction compared to the synthesis of the non-fluorinated analogue?

A2: The electron-withdrawing nature of the fluorine atom deactivates the aromatic ring and reduces the nucleophilicity of the amino groups. This can make the acylation and cyclization steps more challenging, often requiring more forcing conditions (higher temperatures, longer reaction times, or more reactive reagents) compared to the synthesis of the non-fluorinated quinoxalinone.

Q3: Can I use other C2 synthons besides chloroacetyl derivatives?

A3: Yes, other C2 synthons can be used. For example, α-keto acids or their esters can react with o-phenylenediamines to form quinoxalinones. However, for the synthesis of 3,4-dihydro-2(1H)-quinoxalinones, chloroacetic acid derivatives are the most direct and commonly used reagents.

Q4: How can I confirm the structure of my final product?

A4: The structure of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone should be confirmed by a combination of spectroscopic techniques:

  • ¹H NMR: Will show the characteristic aromatic protons with splitting patterns influenced by the fluorine atom, as well as the methylene protons of the heterocyclic ring and the two NH protons.

  • ¹³C NMR: Will show the expected number of carbon signals, with the carbons near the fluorine atom exhibiting C-F coupling.

  • ¹⁹F NMR: Will show a single resonance for the fluorine atom.

  • Mass Spectrometry: Will show the correct molecular ion peak.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H and C=O stretching vibrations.

References

  • Wang, Y., et al. (2012). Synthesis of 3,4-Diaminofluorobenzene. Fine Chemical Intermediates, 42(6), 26-27+52. [This article provides a detailed synthesis of the key starting material, 4-fluoro-1,2-phenylenediamine, which is crucial for the overall process.]
  • Taher, A. T., et al. (2015). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate.

  • Li, S., et al. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Synthesis, 54(18), 3989-3998.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

  • Ni, C., & Hu, J. (2017). The unique role of fluorine in the design of active ingredients for modern crop protection. Chemical Reviews, 117(9), 6086-6146.

Technical Support Center: Synthesis of Substituted Quinoxalinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted quinoxalinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important class of heterocyclic compounds. Quinoxalinones are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1] However, their synthesis is not without challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory, from low yields and side product formation to purification and scale-up. Our aim is to equip you with the expertise and practical insights needed to optimize your synthetic routes and achieve your research goals.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section is structured in a question-and-answer format to directly address specific problems you may be facing during your experiments.

Low Yield or Incomplete Conversion

Question 1: My reaction is consistently giving low yields of the desired quinoxalinone, or I'm recovering a significant amount of starting material. What are the likely causes and how can I improve the yield?

Low yields are one of the most frequent frustrations in quinoxalinone synthesis. The classic approach, a condensation reaction between an o-phenylenediamine and an α-ketoester or a related 1,2-dicarbonyl compound, can be sluggish and prone to incomplete conversion. Several factors could be at play, and a systematic approach to troubleshooting is key.

Underlying Causes & Solutions:

  • Suboptimal Reaction Conditions: The traditional synthesis often requires high temperatures and long reaction times, which can lead to degradation of starting materials and products.

    • Temperature & Time: Systematically screen a range of temperatures. While refluxing in solvents like ethanol or acetic acid is common, some modern catalytic systems operate efficiently at room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that can lead to side products.

    • Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. While ethanol and acetic acid are conventional choices, greener alternatives like water or even solvent-free conditions have proven effective, particularly with the right catalyst.[1] For instance, catalyst-free reactions of α-keto acids with benzene-1,2-diamines in water have been shown to provide good yields, with the product often precipitating out for easy purification.[1]

  • Catalyst Inefficiency or Absence: While some quinoxalinone syntheses can proceed without a catalyst, many benefit significantly from the use of one to enhance reaction rates.

    • Acid Catalysis: Brønsted acids like acetic acid or stronger catalysts such as p-toluenesulfonic acid (p-TsOH) are commonly used. Heterogeneous acid catalysts like Amberlyst-15 have also been employed and offer the advantage of easy removal by filtration.

    • Lewis Acid Catalysis: A wide array of Lewis acids have been shown to be effective, including cerium(IV) ammonium nitrate (CAN), copper salts, and nickel-based systems. These can activate the carbonyl group of the α-ketoester, making it more susceptible to nucleophilic attack by the diamine.

    • Catalyst Deactivation: Ensure your catalyst is active and not poisoned by impurities in your starting materials or solvent. If using a heterogeneous catalyst, check for changes in its physical appearance and consider regeneration or using a fresh batch.

  • Purity of Starting Materials: The purity of both the o-phenylenediamine and the dicarbonyl compound is critical.

    • o-Phenylenediamines: These compounds can be susceptible to air oxidation, leading to colored impurities that can interfere with the reaction and complicate purification. It is advisable to use freshly purified o-phenylenediamines or store them under an inert atmosphere.

    • α-Ketoesters: These can be prone to hydration or self-condensation. Verify the purity of your α-ketoester by NMR or other analytical techniques before use.

  • Atmosphere: Some reactions may be sensitive to air or moisture. While many quinoxalinone syntheses are robust and can be run open to the air, if you are experiencing consistently low yields, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow for Low Yields

Caption: A systematic workflow for troubleshooting low yields in quinoxalinone synthesis.

Formation of Side Products

Question 2: I'm observing significant side product formation in my reaction. What are the common side products and how can I minimize them?

The formation of side products can complicate purification and significantly reduce the yield of your desired quinoxalinone. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Products and Their Mitigation:

  • Regioisomers: When using an unsymmetrically substituted o-phenylenediamine, the formation of two regioisomeric quinoxalinones is a common challenge. The regioselectivity is influenced by both the electronic and steric nature of the substituents on the diamine and the dicarbonyl compound.

    • Mechanism & Control: The initial nucleophilic attack can occur from either of the non-equivalent amino groups of the o-phenylenediamine. The more nucleophilic amino group will preferentially attack the more electrophilic carbonyl group of the α-ketoester. Electron-donating groups on the diamine can enhance the nucleophilicity of the adjacent amino group, while electron-withdrawing groups will decrease it. Careful selection of reaction conditions (temperature, solvent, and catalyst) can sometimes favor the formation of one regioisomer over the other. For instance, in some systems, thermodynamic control (higher temperatures, longer reaction times) may favor the more stable isomer, while kinetic control (lower temperatures) may favor the product of the faster reaction.

  • Benzimidazole Derivatives: The formation of benzimidazole derivatives is a known side reaction, particularly when using aldehydes instead of α-dicarbonyl compounds. However, it can also occur under certain conditions with α-ketoesters, especially if oxidative decarboxylation takes place.

    • Mechanism & Prevention: In the presence of an aldehyde, the o-phenylenediamine can undergo a condensation reaction to form a dihydrobenzimidazole intermediate, which is then oxidized to the benzimidazole. To avoid this, ensure you are using a true 1,2-dicarbonyl compound. If you suspect your α-ketoester is degrading to an aldehyde, purify it before use.

  • Dimerization/Polymerization of o-Phenylenediamine: As mentioned earlier, o-phenylenediamines are susceptible to oxidation, which can lead to the formation of dimeric and polymeric materials. These are often highly colored and can contaminate your product.

    • Prevention: Use high-purity o-phenylenediamine, store it under an inert atmosphere, and consider de-gassing your reaction solvent. Running the reaction under nitrogen or argon can also help to minimize these oxidative side reactions.

  • Over-oxidation Products: In some cases, particularly when using strong oxidizing agents or under aerobic conditions at high temperatures, the quinoxalinone product itself can be further oxidized, for example, to a quinoxaline-2,3(1H,4H)-dione.[2]

    • Mitigation: Carefully control the stoichiometry of any added oxidants. If using air as the oxidant, optimizing the reaction temperature and time can help to minimize over-oxidation.

Visualizing Side Product Formation

Side_Products cluster_reactants Reactants cluster_products Potential Products OPD Unsymmetrical o-Phenylenediamine Desired Desired Quinoxalinone OPD->Desired Regioisomer Regioisomeric Quinoxalinone OPD->Regioisomer Benzimidazole Benzimidazole Side Product OPD->Benzimidazole Degradation/ Contaminant Dimer Dimerized/Polymerized OPD OPD->Dimer Oxidation Ketoester α-Ketoester Ketoester->Desired Ketoester->Regioisomer

Caption: Potential reaction pathways leading to desired products and common side products.

Purification Challenges

Question 3: I've managed to synthesize my substituted quinoxalinone, but I'm struggling to purify it. What are some effective purification strategies?

Purification can be a significant hurdle, especially when dealing with polar compounds or closely related isomers. A combination of techniques may be necessary to achieve high purity.

Purification Protocols:

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. The key is to find a suitable solvent or solvent system.

    • Solvent Selection: A good recrystallization solvent should dissolve the compound when hot but not when cold. For many quinoxalinones, ethanol is a good starting point.[1][3] For more nonpolar analogs, you might try solvents like toluene or mixtures of hexanes and ethyl acetate. For more polar compounds, mixtures of ethanol/water or acetone/water can be effective.[4][5]

    • General Tips: If your compound "oils out" instead of crystallizing, try using a more dilute solution or a different solvent system. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help to induce crystallization.

Substituent on QuinoxalinoneSuggested Starting Solvents for Recrystallization
Nonpolar (e.g., alkyl, aryl)Ethanol, Toluene, Hexanes/Ethyl Acetate
Polar (e.g., -NO₂, -OH, -COOH)Ethanol/Water, Acetone/Water, Methanol
  • Column Chromatography: If recrystallization is ineffective or if you need to separate a mixture of isomers, column chromatography is the next logical step.

    • Stationary Phase: Silica gel is the most common stationary phase for the purification of quinoxalinones. For very basic compounds that may streak on silica, alumina (neutral or basic) can be a good alternative.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for many quinoxalinones. For more polar compounds, you may need to add a small amount of methanol to your eluent (e.g., 1-5% methanol in dichloromethane). If your compound is basic, adding a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase can help to reduce tailing on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of quinoxalinones from o-phenylenediamines and α-ketoesters?

The reaction proceeds via a condensation mechanism. The more nucleophilic amino group of the o-phenylenediamine attacks one of the carbonyl groups of the α-ketoester, followed by an intramolecular cyclization and dehydration to form the quinoxalinone ring. The reaction is often catalyzed by an acid, which protonates a carbonyl oxygen, making the carbonyl carbon more electrophilic.

Q2: How do electron-donating and electron-withdrawing groups on the o-phenylenediamine affect the reaction?

Electron-donating groups (e.g., -CH₃, -OCH₃) increase the nucleophilicity of the amino groups, generally leading to faster reaction rates. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the nucleophilicity of the amino groups, which can slow down the reaction and may require more forcing conditions or a more active catalyst. These substituents also play a crucial role in directing the regioselectivity of the reaction with unsymmetrical diamines.

Q3: Can I use α-hydroxy ketones instead of α-dicarbonyl compounds?

Yes, α-hydroxy ketones can be used as precursors to the 1,2-dicarbonyl compound. In this case, an oxidant is typically required to oxidize the α-hydroxy ketone in situ to the corresponding dicarbonyl, which then reacts with the o-phenylenediamine. Common oxidants for this purpose include iodine in DMSO.[1]

Q4: Are there any known challenges when scaling up quinoxalinone syntheses?

While many quinoxalinone syntheses are scalable, there are a few potential issues to be aware of:

  • Exothermicity: The condensation reaction can be exothermic. When scaling up, it's important to monitor the internal temperature of the reaction and ensure adequate cooling to prevent a runaway reaction.

  • Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring consistent heat transfer, especially with heterogeneous reactions or when a product precipitates during the reaction.

  • Work-up and Purification: Handling larger volumes of solvents and materials during extraction and purification can present logistical challenges. Recrystallization is often more amenable to large-scale purification than chromatography.

Q5: What are some "green" or more environmentally friendly approaches to quinoxalinone synthesis?

There is a growing interest in developing more sustainable methods for quinoxalinone synthesis. Some promising approaches include:

  • Use of Water as a Solvent: As mentioned, water can be an excellent solvent for certain quinoxalinone syntheses, especially those that are catalyst-free.[1]

  • Heterogeneous Catalysis: Using solid-supported catalysts simplifies catalyst removal and recycling, reducing waste.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to higher yields with less energy consumption compared to conventional heating.[3]

References

  • Huang, J. et al. (2021). Efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, benzene-1,2-diamines, and 2-aminophenols provide quinazolinones, benzothiazoles, quinoxalinones, and benzoxazinones under catalyst-free conditions, using water as the solvent. The Journal of Organic Chemistry, 86(21), 14866–14882. [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]

  • He, W.-M. et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(59), 37265-37281. [Link]

  • Ji, H.-T. et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5030. [Link]

  • Yao, C. et al. (2023). Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. Organic Chemistry Frontiers, 10(10), 2508-2514. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Gupta, A., Deshmukh, M. S., & Jain, N. (2017). A metal-free cross-dehydrogenative coupling between quinoxalinones and amines in the presence of catalytic iodine and aqueous tert-butyl hydroperoxide as the terminal oxidant provides 3-aminoquinoxalinones in good yields in dioxane as solvent. The Journal of Organic Chemistry, 82(9), 4784–4792. [Link]

  • Wang, K.-L. et al. (2023). Three‐Component Reactions of Quinoxalin‐2(1H)‐ones: Recent Advances. European Journal of Organic Chemistry, 26(42), e202300752. [Link]

  • Wang, L. et al. (2022). The combination of organophotoredox catalysis with hydrogen atom transfer enables a mild C-H alkylation of quinoxalin-2(1H)-ones with feedstock aldehydes, amides, alcohols, ethers, or cycloalkanes. The Journal of Organic Chemistry, 87(21), 14580–14587. [Link]

  • Yu, Y.-D. et al. (2024). Combining the advantages of phototriggered self-catalysis and ultrasonic catalysis, a wide range of 3-arylquinoxalin-2(1H)-ones can be efficiently synthesized in good yields with high functional-group compatibility under mild and eco-friendly conditions. The Journal of Organic Chemistry, 89(3), 17701-17707. [Link]

  • He, W.-M. et al. (2021). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 26(23), 7234. [Link]

  • Upreti, G. C. et al. (2023). Excited-state palladium-catalyzed alkylative cyclizations of acrylamides and alkylations of quinoxalinones exhibit wide scope, occur under mild conditions, and furnish products in excellent yields. The Journal of Organic Chemistry, 88(7), 4422–4433. [Link]

  • Cao, S. et al. (2024). Cobaloxime catalyzes a practical, economical, and efficient C3 alkylation of photoexcited quinoxalin-2(1H)-ones with alkyl carboxylic acids or alkyl iodides. Organic Letters, 26(4), 5833-5838. [Link]

  • Niu, K. et al. (2023). A mild direct electron transfer between alkyl carboxylic acids and excited-state substrates enables a C-H alkylation of quinoxalin-2(1H)-ones without the involvement of any catalyst or additive. Organic Letters, 25(48), 8970–8974. [Link]

  • Gao, Y. et al. (2024). An oxy-radical-induced β-fragmentation enables the use of alcohol derivatives for an alkylation of quinoxalin-2(1H)-ones. The Journal of Organic Chemistry, 89(21), 14436-14446. [Link]

  • Zhao, W. et al. (2023). Photoredox catalysis enables a direct alkylation of a range of quinoxalinones with alkylborates to provide a variety of 3-alkyl quinoxalinones in very good yields. The Journal of Organic Chemistry, 88(9), 6218–6226. [Link]

  • Samanta, R. K., Meher, P., & Murarka, S. (2022). A photoredox-catalyzed direct arylation of quinoxalin-2-(1H)-ones using diaryliodonium triflates as convenient, stable, and cheap aryl sources provides efficient access to a wide variety of pharmaceutically important 3-arylquinoxalin-2-(1H)-ones. The Journal of Organic Chemistry, 87(16), 10947–10957. [Link]

  • Pan, Y. et al. (2024). β-Dicarbonyl iodonium ylides form electron donor-acceptor (EDA) complexes with t-BuOK in ethanol. These complexes facilitate efficient single electron transfer and aryl radical formation. The Journal of Organic Chemistry, 89(21), 14217-14227. [Link]

  • JoVE. (n.d.). Recrystallization. Retrieved from [Link]

  • Biotage. (n.d.). Flash Chromatography Basics. Retrieved from [Link]

  • Kumar, A. et al. (2023). Selectfluor promotes an oxidative coupling of quinoxalin-2(1H)-ones with alcohols, amines, thiols at the C3-position under metal- and photocatalyst-free conditions. The Journal of Organic Chemistry, 88(4), 2344–2357. [Link]

  • Yang, Q. et al. (2019). A facile and effective alkoxylation of quinoxalin-2(1H)-ones with primary or secondary alcohols via cross-dehydrogenative coupling under catalyst-free conditions provides 3-alkoxylquinoxalin-2(1H)-ones in very good yields. The Journal of Organic Chemistry, 84(18), 11417–11424. [Link]

  • Tiwari, V. K. et al. (2022). Complexes of pyridyl glycosyl triazoles with Cu(I) salts were explored as efficient catalysts to successfully assemble 2-amino-3-substituted and 3-substituted quinazolinones by domino/tandem cross-coupling reactions. The Journal of Organic Chemistry, 87(23), 15389-15402. [Link]

  • Li, Y. et al. (2022). The use of trifluoromethyl thianthrenium salts enables high-yielding and scalable trifluoromethylation reactions under visible light irradiation. Organic Letters, 24(33), 5918–5923. [Link]

  • Ji, H.-T. et al. (2024). A recyclable Z-scheme V2O5/g-C3N4 heterojunction catalyzes a C-H trifluoromethylation of quinoxalin-2(1H)-ones under visible light irradition. The Journal of Organic Chemistry, 89(14), 9543-9550. [Link]

  • Wang, F. et al. (2017). A tandem nitrosation/cyclization reaction of N-aryl cyanoacetamides with tert-butyl nitrite provides quinoxalin-2-ones in good yields with good functional group tolerance. The Journal of Organic Chemistry, 82(21), 11247–11252. [Link]

  • Song, H.-Y. et al. (2023). The semi-heterogeneous g-C3N4/NaI dual system catalyzes a C-C bond formation between quinoxalin-2(1H)-ones and arylhydrazines under blue light irradiation. Green Chemistry, 25(8), 3292-3296. [Link]

  • He, W.-M. et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(49), 35863-35867. [Link]

  • Khan, I. et al. (2011). Green synthesis of quinoxaline and substituted quinoxalines. International Journal of ChemTech Research, 3(3), 1331-1336. [Link]

  • Gobouri, A. A. et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7641. [Link]

Sources

stability of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will address potential stability issues you may encounter and provide scientifically grounded solutions to ensure the integrity of your results.

Introduction to the Stability of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is a heterocyclic compound with a quinoxalinone core structure, which is a common scaffold in medicinal chemistry.[1][2] The presence of a fluorine atom can significantly influence the compound's physicochemical properties, including its stability. While the carbon-fluorine bond is generally strong, the overall stability of the molecule can be affected by various experimental conditions. Understanding the potential degradation pathways is crucial for accurate experimental design, data interpretation, and formulation development.

This guide will provide a proactive approach to stability, helping you to anticipate and mitigate potential issues before they impact your research.

Frequently Asked Questions (FAQs)

Q1: What are the most likely stability issues I will encounter with 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone?

A1: Based on the quinoxalinone scaffold and the presence of a fluoro-substituent, the primary stability concerns are:

  • Oxidative degradation: The dihydroquinoxalinone ring is susceptible to oxidation, which can lead to the formation of the corresponding aromatic quinoxalin-2(1H)-one.

  • Photodegradation: Fluoro-substituted aromatic compounds can be susceptible to degradation upon exposure to UV or even high-intensity visible light.[3]

  • Hydrolytic degradation under harsh pH conditions: While generally stable, extremes of pH, particularly in combination with elevated temperatures, may lead to hydrolysis of the amide bond within the quinoxalinone ring.

Q2: How does the fluorine substituent affect the stability of the molecule?

A2: The fluorine atom, being highly electronegative, can have several effects:

  • Inductive Effect: It can withdraw electron density from the aromatic ring, potentially influencing the reactivity of other functional groups.

  • C-F Bond Strength: The carbon-fluorine bond is very strong and generally resistant to cleavage. However, photochemical reactions can sometimes lead to dehalogenation.[4]

  • Metabolic Stability: In a biological context, fluorination can block sites of oxidative metabolism, often increasing the metabolic stability of a drug candidate.

Q3: What are the initial signs of degradation?

A3: The first indications of degradation are often:

  • A change in the physical appearance of the sample (e.g., color change from white/off-white to yellow or brown).

  • The appearance of new, smaller peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

  • A decrease in the peak area of the parent compound over time.

  • Changes in spectroscopic profiles (e.g., UV-Vis, NMR).

Q4: How should I store 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone to ensure its stability?

A4: For optimal stability, store the compound as a solid in a tightly sealed, amber-colored vial at or below 4°C, protected from light and moisture. For solutions, it is recommended to prepare them fresh. If storage of solutions is necessary, they should be stored at low temperatures (e.g., -20°C or -80°C) in amber vials and for the shortest possible duration. A preliminary stability test of the compound in your chosen solvent is highly recommended.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Appearance of a new major peak in HPLC with a shorter retention time and a UV spectrum consistent with a more conjugated system after exposure to air or certain reagents. Oxidation 1. De-gas solvents: Oxygen dissolved in solvents can promote oxidation. Sparging solvents with an inert gas (e.g., nitrogen or argon) before use can minimize this. 2. Work under an inert atmosphere: For sensitive reactions or long-term experiments, using a glovebox or Schlenk line can prevent exposure to atmospheric oxygen. 3. Add antioxidants: For in vitro assays, consider the compatibility and potential interference of adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT).
Loss of parent compound and the emergence of multiple, often poorly resolved, new peaks after exposure to light. Photodegradation 1. Use amber-colored glassware: This will filter out a significant portion of UV and short-wavelength visible light. 2. Protect samples from light: Wrap flasks and vials in aluminum foil. 3. Minimize light exposure during handling: Work in a dimly lit area or under yellow light. 4. Conduct a photostability study: As per ICH Q1B guidelines, expose the compound to a controlled light source to understand its photosensitivity and identify photodegradants.[5]
Inconsistent results in bioassays, particularly when using aqueous buffers at non-neutral pH. pH-dependent hydrolysis 1. Assess stability at different pH values: Conduct a preliminary experiment where you incubate the compound in your assay buffer at the intended temperature for the duration of the assay and analyze for degradation. 2. Adjust assay conditions: If instability is observed, consider if the pH of the buffer can be moved closer to neutral without compromising the assay. 3. Minimize incubation times: If the compound is slowly degrading, reducing the incubation time may be a viable option.
Formation of adducts with solvent or other molecules in the reaction mixture. Reactivity of the quinoxalinone core 1. Choose inert solvents: Be mindful of the reactivity of your solvent, especially under catalytic or elevated temperature conditions. 2. Analyze for potential adducts: Use mass spectrometry to identify unexpected peaks that may correspond to adducts of your compound with solvent molecules or other reagents. The C3 position of the quinoxalinone ring can be susceptible to nucleophilic attack under certain conditions.[6]

Experimental Protocols

Protocol 1: Forced Degradation Study of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

This protocol outlines a systematic approach to investigating the intrinsic stability of your compound.

Objective: To identify potential degradation products and degradation pathways under various stress conditions.

Materials:

  • 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or mass spectrometer

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, expose a solution of the compound to the same conditions.

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method. A good starting point would be a C18 column with a gradient elution of water and acetonitrile.

    • Characterize the degradation products using LC-MS/MS and compare their fragmentation patterns with the parent compound.

Data Interpretation:

  • Calculate the percentage of degradation for each condition.

  • Identify and propose structures for the major degradation products.

  • Use this information to inform handling, storage, and formulation strategies.

Visualizations

Potential Degradation Pathways

G parent 7-fluoro-3,4-dihydro- 2(1H)-quinoxalinone oxidized 7-fluoro-quinoxalin- 2(1H)-one parent->oxidized Oxidation (e.g., O₂, H₂O₂) hydrolyzed Ring-opened product parent->hydrolyzed Hydrolysis (acid/base) photodegradant Dehalogenated or other photoproducts parent->photodegradant Photolysis (UV/Vis light)

Caption: Potential degradation pathways for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Forced Degradation Workflow

G cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC / LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Start Prepare Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Report Identify Degradants & Assess Stability Analysis->Report

Caption: Workflow for a forced degradation study.

Conclusion

The stability of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is a critical parameter that can influence the reliability and reproducibility of your research. By understanding the potential degradation pathways and implementing the troubleshooting strategies and experimental protocols outlined in this guide, you can ensure the integrity of your work. Always remember that a proactive approach to stability testing is an investment in the quality of your scientific data.

References

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions.
  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives.
  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. American Chemical Society.
  • Quinoxalinone pharmaceutical molecules and C3–H functionalization of quinoxalin‐2(1H)‐ones.
  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)
  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)
  • Studies on the Hydrolytic Stability of 2'-fluoroarabinonucleic Acid (2'F-ANA). PubMed.
  • Late-stage C–H trifluoroacetylation of quinoxaline-2(1H)-ones using masked trifluoroacyl reagents. Royal Society of Chemistry.
  • Photostability and Biological Activity of Fluoroquinolones Substituted at the 8 Position After UV Irradi
  • Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. PubMed.
  • In vitro Study of Furazano[3,4-b]quinoxaline 1-Oxides as Potential ΝΟ Releasing Agents.
  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow B
  • Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. American Chemical Society.
  • Fluoro ketone inhibitors of hydrolytic enzymes. PubMed.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems.
  • Photochemical reactions of quinoxalin-2-ones and related compounds. Royal Society of Chemistry.
  • Degradation of the pharmaceuticals diclofenac and sulfamethoxazole and their transformation products under controlled environmental conditions. PubMed.
  • Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. American Chemical Society.
  • Analytical Techniques In Stability Testing.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant.
  • The structures of the main degradation products during degradation of...
  • Sc(OTf)3-Catalyzed (3 + 3) Annulation of Quinoxaline-2(1 H)-thiones and Donor-Acceptor Cyclopropanes. PubMed.
  • Stability testing of existing active substances and related finished products. European Medicines Agency.
  • Forced degrad
  • 7-Hydroxyflavone Revisited: Spectral, Acid–Base Properties, and Interplay of the Protolytic Forms in the Ground and Excited St
  • General Principles of Stability Testing. ICH.

Sources

avoiding byproduct formation in 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during this synthesis. Our goal is to provide you with the expertise and practical insights needed to minimize byproduct formation and achieve high purity of your target compound.

I. Overview of the Synthesis and Key Challenges

The synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone typically proceeds via the condensation of 4-fluoro-1,2-phenylenediamine with a suitable C2-electrophile, most commonly chloroacetic acid or its ethyl ester, ethyl chloroacetate. While this reaction appears straightforward, it is often accompanied by the formation of several byproducts that can complicate purification and reduce the overall yield and purity of the desired product. Understanding the mechanistic pathways leading to these impurities is crucial for developing effective strategies to suppress their formation.

This guide will address the most frequently encountered issues in a question-and-answer format, providing detailed explanations and actionable protocols to overcome these synthetic hurdles.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction is producing a significant amount of a higher molecular weight byproduct. What could it be and how can I prevent it?

This is a common issue, and the most likely culprit is the formation of a diazepine or a related dimeric structure .

Causality and Mechanism:

The reaction between o-phenylenediamines and certain carbonyl compounds can lead to the formation of seven-membered benzodiazepine rings instead of the desired six-membered quinoxalinone ring.[1][2] In the context of your synthesis, if there are impurities in your starting materials or if the reaction conditions are not carefully controlled, side reactions leading to these larger ring systems can occur.

Another possibility is the intermolecular condensation of two molecules of the desired product or intermediates, leading to dimeric impurities. This is often favored at higher concentrations and prolonged reaction times.

Troubleshooting Strategies:

  • Control of Stoichiometry: Ensure precise 1:1 stoichiometry between 4-fluoro-1,2-phenylenediamine and ethyl chloroacetate. An excess of either reactant can lead to side reactions.

  • Reaction Temperature: Maintain a moderate reaction temperature. High temperatures can promote the formation of undesired benzodiazepine byproducts.[1]

  • Slow Addition: Add the ethyl chloroacetate dropwise to the solution of 4-fluoro-1,2-phenylenediamine. This helps to maintain a low concentration of the electrophile and minimizes self-condensation and other side reactions.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to scavenge the HCl formed during the reaction. Bases like triethylamine or diisopropylethylamine are generally preferred over stronger, more nucleophilic bases which can promote side reactions.

Visualizing the Problem: Potential Benzodiazepine Formation

Byproduct_Formation 4-Fluoro-1,2-phenylenediamine 4-Fluoro-1,2-phenylenediamine Desired Product 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone 4-Fluoro-1,2-phenylenediamine->Desired Product Desired Pathway Benzodiazepine Byproduct Benzodiazepine Byproduct 4-Fluoro-1,2-phenylenediamine->Benzodiazepine Byproduct Side Reaction (e.g., with carbonyl impurity) Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Desired Product

Caption: Potential pathways in the synthesis.

Q2: I am observing a byproduct with a similar polarity to my product, making purification difficult. What could this be?

A common and often troublesome byproduct is the N-acylated regioisomer .

Causality and Mechanism:

The initial reaction between 4-fluoro-1,2-phenylenediamine and ethyl chloroacetate involves the acylation of one of the amino groups. While the subsequent intramolecular cyclization is the desired pathway, intermolecular acylation can also occur, especially if the cyclization is slow. This can lead to the formation of a bis-acylated byproduct where both amino groups of a phenylenediamine molecule have reacted with ethyl chloroacetate.

Troubleshooting Strategies:

  • Solvent Choice: The choice of solvent can influence the rate of cyclization. Aprotic polar solvents like DMF or DMSO can facilitate the intramolecular cyclization.

  • Base Strength: A moderately strong base is required to facilitate the deprotonation of the amide nitrogen for the final ring closure. However, a very strong base might favor intermolecular reactions. A careful screening of bases (e.g., K₂CO₃, NaHCO₃, Et₃N) is recommended.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC. Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of intermolecular side reactions.

Visualizing the Competing Reactions

Competing_Reactions node_A 4-Fluoro-1,2-phenylenediamine + Ethyl Chloroacetate node_B Mono-acylated Intermediate node_A->node_B Initial Acylation node_C Desired Product (Intramolecular Cyclization) node_B->node_C Desired Pathway node_D Bis-acylated Byproduct (Intermolecular Reaction) node_B->node_D Side Pathway

Caption: Competing intra- and intermolecular reactions.

Q3: My reaction yield is low, and I suspect my starting material, ethyl chloroacetate, is decomposing. What could be happening?

Ethyl chloroacetate is susceptible to hydrolysis and self-condensation (Claisen condensation) , both of which will consume the reagent and lower the yield of your desired product.

Causality and Mechanism:

  • Hydrolysis: In the presence of water and either acid or base, ethyl chloroacetate can hydrolyze to chloroacetic acid and ethanol.[3][4] If your reaction conditions are not anhydrous, this side reaction can be significant.

  • Claisen Condensation: Under basic conditions, the enolate of ethyl chloroacetate can attack another molecule of ethyl chloroacetate in a Claisen condensation reaction, leading to the formation of ethyl 4-chloro-3-oxobutanoate.[5][6]

Troubleshooting Strategies:

  • Anhydrous Conditions: Ensure all your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Purity of Reagents: Use freshly distilled or high-purity ethyl chloroacetate.

  • Order of Addition: Adding the base slowly to the reaction mixture can help to minimize the concentration of the base at any given time, thus reducing the rate of base-catalyzed self-condensation.

  • Temperature Control: The Claisen condensation is often favored at higher temperatures. Running the reaction at a lower temperature may help to suppress this side reaction.

Summary of Key Reaction Parameters and Their Impact

ParameterRecommended ConditionRationale for Avoiding Byproducts
Stoichiometry 1:1 (Diamine:Ester)Prevents side reactions from excess of either reactant.
Temperature Moderate (e.g., reflux in ethanol)High temperatures can favor benzodiazepine formation and self-condensation.
Solvent Anhydrous polar aprotic (e.g., DMF, Ethanol)Promotes intramolecular cyclization and minimizes hydrolysis.
Base Non-nucleophilic, hindered (e.g., Et₃N)Minimizes base-catalyzed side reactions like Claisen condensation.
Addition Rate Slow, dropwise addition of electrophileMaintains low concentration of electrophile, reducing dimerization and bis-acylation.
Atmosphere Inert (N₂ or Ar)Prevents moisture from entering the reaction, thus avoiding hydrolysis.

III. Recommended Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and analytical observations.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 4-fluoro-1,2-phenylenediamine (1.0 eq) and anhydrous ethanol.

  • Addition of Base: Add triethylamine (1.1 eq) to the stirred solution.

  • Addition of Electrophile: Dissolve ethyl chloroacetate (1.0 eq) in anhydrous ethanol and add it to the dropping funnel. Add the ethyl chloroacetate solution dropwise to the reaction mixture over a period of 30-60 minutes at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Visualizing the Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry glassware prep2 Add 4-fluoro-1,2-phenylenediamine and anhydrous ethanol prep1->prep2 prep3 Add triethylamine prep2->prep3 react1 Dropwise addition of ethyl chloroacetate prep3->react1 react2 Reflux and monitor (TLC/HPLC) react1->react2 workup1 Solvent removal react2->workup1 workup2 Aqueous work-up workup1->workup2 workup3 Drying workup2->workup3 purify Column Chromatography workup3->purify

Caption: Recommended experimental workflow.

IV. Analytical Characterization

To effectively troubleshoot your synthesis, it is essential to have robust analytical methods to identify both the desired product and potential byproducts.

  • Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and to get a preliminary idea of the purity of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the product and can be used to track the formation of byproducts over time.

  • Mass Spectrometry (MS): Essential for identifying the molecular weights of the product and any impurities, which is crucial for deducing their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information about the desired product and can be invaluable for identifying the exact structure of byproducts. ¹⁹F NMR will be particularly useful for confirming the presence and position of the fluorine atom.

By carefully controlling the reaction conditions and utilizing appropriate analytical techniques, the formation of byproducts in the synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone can be significantly minimized, leading to a higher yield and purity of the final product.

V. References

  • U.S. Patent No. US20060079690A1. Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Available at:

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. International Journal of Molecular Sciences. Available at: [Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. Available at: [Link]

  • Degree of hydrolysis of ethyl chloroacetate as determined with the analytical method. ResearchGate. Available at: [Link]

  • Reactions with o-Phenylenediamine Preparation of 2-Substituted Benzimidazoles and Benzimidazole-ethylenes. ResearchGate. Available at: [Link]

  • The reaction of o-phenylenediamine with α,β-unsaturated carbonyl compounds. ResearchGate. Available at: [Link]

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. Available at: [Link]

  • Ethyl chloroacetate Chemical Substances Control Law Reference No.: 2-1149 (Monochloroacetic acid alkyl (C1-5) ester). National Institute of Technology and Evaluation, Japan. Available at: [Link]

  • What is a mechanism of Claisen condensation of ethyl acetate to form ethyl acetoacetate? Quora. Available at: [Link]

  • Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. Available at: [Link]

  • Condensation of ethyl acetate. Google Patents. Available at:

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. Available at: [Link]

  • Catalytic synthesis of ethyl chloroacetate by reactive distillation. ResearchGate. Available at: [Link]

  • Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives. Semantic Scholar. Available at: [Link]

  • Amidation of ethyl chloroacetate using La(OTf)3 (ref.[7] – Section 2.1). ResearchGate. Available at: [Link]

  • Make Ethyl Chloroacetate Synthesis with Dean Stark. YouTube. Available at: [Link]

  • Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals. YouTube. Available at: [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega. Available at: [Link]

  • Claisen condensation. Chemistry for everyone. Available at: [Link]

  • Late-stage C–H trifluoroacetylation of quinoxaline-2(1H)-ones using masked trifluoroacyl reagents. Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. Available at: [Link]

  • Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Chemical Science. Available at: [Link]

  • Developing 1,4-Diethyl-1,2,3,4-tetrahydroquinoxalin-substituted Fluorogens Based on GFP Chromophore for Endoplasmic Reticulum and Lysosome Staining. International Journal of Molecular Sciences. Available at: [Link]

  • Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. Available at: [Link]

  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. ResearchGate. Available at: [Link]

    • The condensation of o-phenylenediamine with ethyl acetoacetate. Journal of the Chemical Society. Available at: [Link]

  • Ethyl chloroacetate | 527 Publications | 3149 Citations | Top Authors | Related Topics. SciSpace. Available at: [Link]

Sources

Technical Support Center: Purification of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone. This resource is designed for researchers, medicinal chemists, and process development scientists who require a high-purity final compound. This guide moves beyond simple protocols to explain the underlying principles and provide robust troubleshooting solutions for common challenges encountered in the laboratory.

Compound Profile & Initial Assessment

Before beginning any purification, understanding the physicochemical properties of your target compound is critical.

Key Properties of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone:

PropertyValueSource
Chemical Formula C₈H₇FN₂O[1]
Molecular Weight 166.15 g/mol [1]
CAS Number 66367-11-1[1]
Physical Form Solid[1]
Storage Keep in a dark place, sealed in a dry, room temperature environment.[1]
FAQ: Initial Assessment

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: Impurities are typically derived from the starting materials or side reactions. The synthesis of quinoxalinone scaffolds often involves the condensation of an o-phenylenediamine derivative with a keto-acid or its equivalent.[2][3] Therefore, common impurities may include:

  • Unreacted Starting Materials: Such as the fluorinated o-phenylenediamine precursor.

  • Oxidized Byproducts: The dihydro-quinoxalinone ring can be susceptible to oxidation, leading to the formation of the corresponding aromatic quinoxalin-2(1H)-one.

  • Positional Isomers: If the synthesis is not perfectly regioselective, other fluoro-substituted isomers might be present.

  • Residual Catalysts or Reagents: Depending on the synthetic route, residual catalysts (e.g., copper, palladium) or coupling reagents may be present.[4][5]

Q2: How do I choose the best purification strategy?

A2: The choice between recrystallization and column chromatography depends on the scale of your reaction, the nature of the impurities, and the desired final purity.

  • Recrystallization is ideal for large-scale purification (>1-2 grams) where the impurities have significantly different solubility profiles from the product. It is often faster and more economical for removing minor, structurally distinct impurities.

  • Flash Column Chromatography is the method of choice for small-scale purification, for separating compounds with similar polarities (e.g., positional isomers), or when recrystallization fails to yield a product of sufficient purity. It offers high resolution but is more labor-intensive and uses more solvent.

The following decision workflow can guide your choice:

G start Assess Crude Product (TLC, ~1H NMR) is_solid Is the crude product a solid? start->is_solid purity_check Is the major spot >90% pure with baseline impurities on TLC? is_solid->purity_check  Yes oily_product Product is an oil or complex mixture is_solid->oily_product  No   scale_check Scale > 1g? purity_check->scale_check  Yes chromatography Perform Flash Column Chromatography purity_check->chromatography  No recrystallize Attempt Recrystallization scale_check->recrystallize  Yes scale_check->chromatography  No oily_product->chromatography

Figure 1. Decision workflow for selecting a purification method.

Purification via Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain soluble or insoluble at all temperatures.

Detailed Experimental Protocol: Recrystallization
  • Solvent Screening (Small Scale): a. Place ~20-30 mg of your crude material into a small test tube. b. Add a solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is not suitable. c. If it is poorly soluble, heat the mixture in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes. e. A good solvent will result in the formation of a significant amount of crystalline precipitate.

  • Bulk Recrystallization: a. Place your crude 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). b. Add the chosen solvent (e.g., ethanol, as it is commonly used for similar structures) in small portions.[6] c. Heat the mixture to a gentle boil with stirring (using a magnetic stir bar) on a hot plate. d. Continue adding hot solvent until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce your yield. e. If the solution is colored due to highly colored impurities, you may add a small amount of activated charcoal at this stage and boil for another 2-3 minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. f. If charcoal was used, perform a hot filtration through a fluted filter paper to remove it. g. Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. h. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation. i. Collect the crystals by vacuum filtration using a Büchner funnel. j. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. k. Dry the crystals under vacuum to a constant weight.

Troubleshooting Recrystallization
ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated and requires nucleation.1. Boil off some of the solvent to concentrate the solution and cool again. 2. Try scratching the inside of the flask with a glass rod or adding a "seed" crystal from the crude material.
Product "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point.1. Switch to a lower-boiling point solvent. 2. Ensure slow cooling; insulate the flask. 3. Re-dissolve the oil in more hot solvent and try cooling again. If it persists, chromatography is necessary.
Low recovery/yield. 1. Too much solvent was used. 2. The compound has significant solubility in the solvent even when cold. 3. Premature crystallization during hot filtration.1. Concentrate the filtrate (mother liquor) and cool again to recover a second crop of crystals (which may be less pure). 2. Use a two-solvent system (a "good" solvent and a "poor" solvent) to fine-tune solubility. 3. Use pre-heated glassware for hot filtration and perform the step quickly.
Purity does not improve. 1. The impurity has a very similar solubility profile to the product. 2. The crystals formed too quickly, trapping impurities.1. Column chromatography is likely required. 2. Ensure the solution cools as slowly as possible to allow for proper crystal lattice formation.

Purification via Flash Column Chromatography

Flash chromatography is a technique that uses a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate components of a mixture based on their differential adsorption to the stationary phase.

Detailed Experimental Protocol: Column Chromatography
  • TLC Analysis & Solvent System Selection: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in various solvent systems (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol). d. The ideal solvent system will give your target compound an Rf value of ~0.3-0.4 and show good separation from all impurities.

  • Column Packing: a. Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel weight to crude product weight). b. Pack the column using either the "dry packing" or "wet packing" method with silica gel in your chosen eluent. Ensure the silica bed is flat, level, and free of cracks or air bubbles.

  • Sample Loading: a. Dissolve your crude product in a minimal amount of the chromatography eluent or a stronger solvent (like dichloromethane). b. Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection: a. Carefully add the eluent to the top of the column. b. Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate. c. Collect the eluting solvent in fractions (e.g., in test tubes). d. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.

  • Product Isolation: a. Combine the fractions that contain your pure product. b. Remove the solvent using a rotary evaporator. c. Place the resulting solid under high vacuum to remove any residual solvent.

Troubleshooting Column Chromatography

G cluster_0 Troubleshooting Workflow start Problem Identified (e.g., Poor Separation) check_tlc Was the TLC R f in the 0.3-0.4 range? start->check_tlc adjust_solvent Adjust Solvent Polarity (Less polar for higher R f , more polar for lower R f ) check_tlc->adjust_solvent No check_loading Was the sample loaded in a narrow band? check_tlc->check_loading Yes adjust_solvent->start dry_load Use 'Dry Loading' method for better resolution check_loading->dry_load No check_column Is the column packed evenly (no cracks or channels)? check_loading->check_column Yes dry_load->start repack Repack the column carefully check_column->repack No success Separation Improved check_column->success Yes repack->start

Figure 2. Troubleshooting workflow for poor column separation.

Q3: My compound won't elute from the silica column, even with a very polar solvent like 100% ethyl acetate. What's happening?

A3: This is a common issue known as irreversible binding. 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone has two nitrogen atoms and a carbonyl group, which can chelate strongly to the acidic silanol groups (Si-OH) on the surface of the silica gel. To solve this, you can:

  • Add a Competitive Base: Add a small amount (0.5-1%) of triethylamine or ammonia to your eluent. This will occupy the acidic sites on the silica, allowing your compound to elute.

  • Switch Stationary Phase: Use a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase silica (C18).

Q4: The separation between my product and an impurity is very poor (overlapping spots on TLC). What can I do?

A4: Improving resolution requires optimizing the selectivity of your chromatographic system.

  • Change Solvent System: Instead of just varying the ratio of two solvents (e.g., hexane/ethyl acetate), try a completely different system that offers different interactions, such as dichloromethane/methanol or toluene/acetone.

  • Use a Gradient Elution: Start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity of the mobile phase to elute your compound and then the more polar impurities. This sharpens peaks and improves separation. For general guidance on troubleshooting affinity chromatography, which shares principles with silica gel chromatography, resources from suppliers can be helpful.

References

  • ResearchGate. (2025). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives. Available at: [Link]

  • MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Available at: [Link]

  • ACS Publications. (2026). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives.... PMC. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. PMC. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

  • ResearchGate. (2025). Simple procedure for preparation of quinoxalin-2(1 H )-one 3-[Oxo(cyclo)alkyl(idene)] derivatives. Available at: [Link]

  • MDPI. (n.d.). Developing 1,4-Diethyl-1,2,3,4-tetrahydroquinoxalin-substituted Fluorogens Based on GFP Chromophore for Endoplasmic Reticulum and Lysosome Staining. Available at: [Link]

  • ACS Publications. (2022). Site-Specific Incorporation of 7‑Fluoro‑L‑tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. Available at: [Link]

  • PubMed. (2022). Site-Specific Incorporation of 7-Fluoro-L-tryptophan into Proteins by Genetic Encoding to Monitor Ligand Binding by 19F NMR Spectroscopy. Available at: [Link]

  • MDPI. (n.d.). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Development of N–F fluorinating agents and their fluorinations: Historical perspective. Available at: [Link]

  • ResearchGate. (2025). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Available at: [Link]

  • MDPI. (n.d.). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Available at: [Link]

  • PubMed. (2025). Sc(OTf)3-Catalyzed (3 + 3) Annulation of Quinoxaline-2(1 H)-thiones and Donor-Acceptor Cyclopropanes. Available at: [Link]

  • YouTube. (2023). Common Problems During His-tag Purification. Available at: [Link]

  • Reddit. (2026). Troubleshooting Ni-NTA protein purification. Available at: [Link]

  • MOLBASE. (n.d.). 3-Amino-7-fluoro-1,4-dioxy-quinoxaline-2-carbonitrile. Available at: [Link]

  • Sci-Hub. (2003). Fluorine‐Containing Heterocycles. Part 7. Nucleophilic Substitution in 6,7‐Difluoroquinoxalines. ChemInform. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone derivatives. As a privileged scaffold in medicinal chemistry, understanding the nuanced effects of structural modifications is paramount for the rational design of potent and selective therapeutic agents.

The Significance of the 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone Scaffold

Quinoxalinone and its derivatives are a class of nitrogen-containing heterocyclic compounds that have attracted significant attention in the field of drug discovery due to their diverse and potent pharmacological activities.[1][2] These activities span a wide therapeutic spectrum, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2] The 3,4-dihydro-2(1H)-quinoxalinone core is a key structural motif that serves as a versatile intermediate for the synthesis of novel bioactive molecules.[3]

The strategic incorporation of a fluorine atom at the 7-position of the quinoxalinone ring is a well-established medicinal chemistry tactic to enhance the pharmacological profile of a molecule. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to its biological target.[4]

Core Molecular Architecture

The fundamental structure of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, with standardized ring numbering, is presented below. This numbering is essential for accurately describing the location of substituents and their corresponding impact on the molecule's biological activity.

Caption: Core structure of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Structure-Activity Relationship (SAR) Insights

The biological profile of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone derivatives can be fine-tuned through the introduction of various functional groups at different positions on the core structure. The following sections delineate the influence of these modifications.

Substitutions on the Phenyl Ring (Positions 5, 6, and 8)

The fluorine atom at the 7-position is a defining feature of this molecular scaffold. The impact of further substitutions on the aromatic ring has been a key area of investigation. For instance, in a study of quinoxalinone derivatives as inhibitors of aldose reductase, the introduction of a nitro (NO₂) group at the C6-position was shown to be critical for enhancing both the potency and selectivity of the inhibitors.[5] Although this study did not specifically involve 7-fluoro analogs, it strongly suggests that the electronic properties of substituents on the phenyl ring are a crucial determinant of biological activity.

Modifications at the N1-Position

The nitrogen atom at the 1-position is a synthetically accessible site for introducing chemical diversity. Modifications at this position can significantly alter the physicochemical properties of the molecule, such as its polarity, solubility, and hydrogen bonding capacity, thereby influencing its interaction with biological targets. For example, the introduction of an acetate group at the N1-position of quinoxalinones has been shown to yield compounds with significant inhibitory activity against aldose reductase.[5]

Functionalization at the C3-Position

The C3-position represents another key site for structural variation. A diverse array of substituents can be introduced at this position to probe the steric and electronic requirements of the target's binding pocket. In the context of aldose reductase inhibitors, a phenethyl group at the C3-position was found to be optimal for achieving high potency.[5] Conversely, a study on 3-vinyl-quinoxalin-2(1H)-one derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) revealed that smaller substituents on the vinyl moiety were more effective than bulkier groups.[6]

Comparative Analysis of Biological Activities

While comprehensive SAR data specifically for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone derivatives remains to be fully elucidated in the public domain, valuable insights can be gleaned from studies on structurally related quinoxalinone analogs. The table below summarizes key SAR trends that can guide the design of novel 7-fluoro derivatives.

Position of SubstitutionSubstituent TypeImpact on Biological ActivityPotential Biological Target(s)Supporting Reference(s)
C6 Electron-withdrawing (e.g., -NO₂)Enhanced potency and selectivityAldose Reductase[5]
N1 Carboxylic acid ester (e.g., -CH₂COOR)Significant inhibitory activityAldose Reductase[5]
C3 Aromatic side chain (e.g., -CH₂CH₂Ph)Potent inhibitionAldose Reductase[5]
C3 Substituted vinylSmaller substituents favored for activityFGFR1[6]
C7 Halogen (e.g., -Cl)Potent antimycobacterial activity (in quinoxaline 1,4-dioxides)Undisclosed[7]

Experimental Methodologies

To empower further research and validation of SAR discoveries, this section provides detailed, step-by-step protocols for the synthesis and biological evaluation of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone derivatives.

General Synthetic Protocol for 3,4-dihydroquinoxalin-2(1H)-one Derivatives

The synthesis of the quinoxalinone scaffold is typically achieved through the condensation of an o-phenylenediamine with an α-keto acid or its corresponding ester. The following is a generalized procedure that can be readily adapted for the preparation of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone analogs.

Synthetic Workflow Diagram:

G A Step 1: React 4-fluoro-1,2-diaminobenzene with an α-keto acid B Step 2: Reflux in a suitable solvent (e.g., Ethanol) A->B C Step 3: Isolate and purify the crude product B->C D Step 4: Structural characterization (NMR, MS) C->D

Caption: A generalized workflow for the synthesis of 3,4-dihydroquinoxalin-2(1H)-ones.

Detailed Synthetic Steps:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a condenser, dissolve one molar equivalent of 4-fluoro-1,2-diaminobenzene in a suitable solvent such as absolute ethanol.

  • Reagent Addition: To the stirred solution, add 1.1 molar equivalents of the selected α-keto acid (for example, pyruvic acid to install a methyl group at the C3-position).

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for a period of 4 to 8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, allow the reaction mixture to cool to ambient temperature. The desired product may precipitate from the solution. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

  • Structural Verification: Confirm the identity and purity of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocols for In Vitro Biological Evaluation

The following are standardized protocols for assessing the biological activity of the synthesized compounds.

The MTT assay is a widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability and proliferation.

MTT Assay Workflow Diagram:

G A Seed cancer cells in a 96-well plate B Treat with test compounds at various concentrations A->B C Incubate for a defined period (e.g., 48-72 h) B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Determine cell viability and IC₅₀ values F->G

Caption: A step-by-step workflow for the MTT cell viability assay.

Detailed Assay Steps:

  • Cell Culture: Seed a human cancer cell line (e.g., HCT-116) into a 96-well microtiter plate at a density of 5,000 to 10,000 cells per well and allow for overnight attachment.

  • Compound Application: Prepare a series of dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. A vehicle control (e.g., DMSO) must be included.

  • Incubation Period: Incubate the treated plates for 48 to 72 hours at 37°C in a humidified incubator with a 5% CO₂ atmosphere.

  • MTT Reagent Addition: Add a sterile solution of MTT to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the resulting formazan crystals.

  • Spectrophotometric Analysis: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Interpretation: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Future Outlook

The 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone scaffold represents a promising starting point for the discovery of novel therapeutic agents. While the specific SAR for this compound class is still in its early stages of exploration, the foundational knowledge from related quinoxalinone derivatives provides a solid framework for rational drug design. The 7-fluoro substituent is poised to offer significant advantages in terms of both pharmacokinetic and pharmacodynamic properties.

Future research efforts should be directed towards the systematic synthesis and evaluation of a diverse library of derivatives with modifications at the N1, C3, and the remaining positions of the phenyl ring. Screening these compounds against a broad range of biological targets will be instrumental in delineating comprehensive SAR and identifying promising lead candidates for further preclinical and clinical development.

References

[8] Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed. (2021, October 15). Retrieved from [Link] [9] Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed Central. (n.d.). Retrieved from [Link] [10] Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - NIH. (2024, October 21). Retrieved from [Link] [11] Design, synthesis, and evaluation of quinoxaline-based survivin inhibitors for castration-resistant prostate cancer - PMC - NIH. (n.d.). Retrieved from [Link] [7] Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential - MDPI. (2023, November 6). Retrieved from [Link] [12] Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues - PubMed. (n.d.). Retrieved from [Link] [13] Overview of the structure-activity relationship (SAR) of quinoxaline... - ResearchGate. (n.d.). Retrieved from [Link] [14] Recent advances in pharmacological activities of quinoxaline derivatives - ResearchGate. (n.d.). Retrieved from [Link] [15] Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - NIH. (2024, November 7). Retrieved from [Link] [5] Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors - PubMed. (n.d.). Retrieved from [Link] [16] The fluorinated quinolones - PubMed. (n.d.). Retrieved from [Link] [17] Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - DADUN. (n.d.). Retrieved from [Link] [18] Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC - PubMed Central. (n.d.). Retrieved from [Link] [3] Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives - ResearchGate. (2025, August 6). Retrieved from [Link] [19] Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - MDPI. (2022, November 9). Retrieved from [Link] [1] Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities | Request PDF - ResearchGate. (2025, October 15). Retrieved from [Link] [20] Structure-activity relationships of 1,4-dihydro-(1H,4H)-quinoxaline-2,3-diones as N-methyl-D-aspartate (glycine site) receptor antagonists. 1. Heterocyclic substituted 5-alkyl derivatives - PubMed. (n.d.). Retrieved from [Link] [4] 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one - MDPI. (n.d.). Retrieved from [Link] [2] Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed. (2022, February 5). Retrieved from [Link] [6] Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1 - Dove Medical Press. (2016, May 3). Retrieved from [Link] [21] Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalinedione derivatives - PMC - NIH. (n.d.). Retrieved from [Link] [22] [PDF] Biological Activity of Quinoxaline Derivatives - Semantic Scholar. (n.d.). Retrieved from [Link] [23] SAR and potent compounds of quinoxaline derivatives as antidiabetic agents.. (n.d.). Retrieved from [Link] [24] Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives - PubMed. (n.d.). Retrieved from [Link]

Sources

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Quinoxalinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoxalinone scaffold stands as a privileged structure, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic modification of this core is a key focus of drug discovery programs. Among the most impactful modifications is the introduction of fluorine atoms. This guide provides an in-depth comparative analysis of fluorinated versus non-fluorinated quinoxalinones, offering insights into the profound effects of fluorination on their physicochemical properties, biological potency, and metabolic stability.

The Rationale for Fluorination: More Than Just an Isostere

The substitution of hydrogen with fluorine, the most electronegative element, is a cornerstone of modern drug design. This is not merely an isosteric replacement but a strategic move to modulate a molecule's electronic and conformational properties. The strong carbon-fluorine bond and the unique properties of the fluorine atom can significantly enhance a drug candidate's profile by:

  • Altering Physicochemical Properties: Fluorination can impact a molecule's lipophilicity (LogP), solubility, and pKa, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Improving Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing the compound's half-life and bioavailability.

  • Enhancing Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased potency.

This guide will delve into these aspects, providing experimental data and protocols to illustrate the tangible benefits of fluorinating the quinoxalinone scaffold.

Comparative Analysis: A Data-Driven Examination

Physicochemical Properties: The Impact on Solubility and Lipophilicity

The introduction of fluorine can have varied effects on a molecule's physicochemical properties, depending on the position and extent of fluorination.

PropertyNon-Fluorinated Analog (Hypothetical)Fluorinated Analog (Hypothetical)Expected Impact of Fluorination
Molecular Weight LowerHigherIncreased molecular weight.
LogP (Lipophilicity) ModerateHigher/LowerCan increase or decrease depending on the electronic environment. Often increases with trifluoromethyl groups.
Aqueous Solubility Moderate to LowGenerally LowerIncreased lipophilicity often leads to decreased aqueous solubility.
pKa Basic (N atoms)Less BasicThe electron-withdrawing nature of fluorine reduces the basicity of nearby nitrogen atoms.

Causality Behind the Choices: The selection of fluorine substitution patterns is a critical aspect of drug design. A single fluorine atom can subtly alter electron distribution, while a trifluoromethyl (CF3) group can have a more dramatic impact on lipophilicity and metabolic stability. The goal is to achieve a balance between improved potency and favorable ADME properties.

Biological Activity: Enhancing Potency and Selectivity

Fluorination can significantly enhance the biological activity of quinoxalinones. For instance, a trifluoromethoxy quinoxaline derivative has been shown to possess potent anti-inflammatory properties by suppressing TLR4 signaling pathways.[3] In another example, fluorinated quinoline analogs, which are structurally similar to quinoxalinones, exhibited superior antifungal activity compared to their non-fluorinated lead compound.

Compound ClassBiological Target/ActivityNon-Fluorinated Analog ActivityFluorinated Analog ActivityReference
Quinoxaline Derivative Anti-inflammatory (LPS-induced cytokine release)ActiveTrifluoromethoxy derivative showed enhanced reduction of pro-inflammatory cytokines.[3]
Quinoline Analogs Antifungal (various fungal strains)Lead compound (Tebufloquin) showed activity.Fluorinated analogs exhibited higher inhibition rates against several fungal strains.

Expert Insight: The enhanced potency of fluorinated analogs can be attributed to several factors. The altered electronic profile of the molecule can lead to stronger binding interactions with the target protein. Furthermore, the conformational constraints imposed by fluorine can lock the molecule into a more bioactive conformation.

Metabolic Stability: Resisting the Body's Defenses

One of the most significant advantages of fluorination is the enhancement of metabolic stability. The C-F bond is considerably stronger than a C-H bond, making it less susceptible to cleavage by metabolic enzymes like cytochrome P450s.

A study on 2-, 3-, and 4-fluoroanilinoquinazolines (structurally analogous to quinoxalinones) demonstrated that the position of the fluorine atom significantly impacts metabolic stability. The 2- and 3-fluoro isomers were found to be substantially more stable in human liver microsomes compared to the 4-fluoro isomer, which underwent rapid metabolism.[4] This highlights the importance of positional isomerism in designing metabolically robust drug candidates.

Compound PositionRelative Metabolic Stability
2-Fluoroanilinoquinazoline High
3-Fluoroanilinoquinazoline High
4-Fluoroanilinoquinazoline Low

Trustworthiness Through Self-Validation: The observed differences in metabolic stability between positional isomers underscore the importance of empirical testing. While theoretical predictions can guide design, in vitro metabolic stability assays are crucial for validating the chosen fluorination strategy.

Experimental Protocols: Your Guide to Comparative Evaluation

To empower researchers to conduct their own comparative analyses, we provide the following detailed, step-by-step methodologies for key experiments.

Synthesis of Quinoxalinones: A General Approach

The synthesis of the quinoxalinone core typically involves the condensation of an o-phenylenediamine with an α-ketoester. Fluorinated analogs can be prepared by using appropriately fluorinated starting materials.

Experimental Workflow: Synthesis of Quinoxalinones

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization/Dehydration cluster_2 Step 3: Purification A o-Phenylenediamine (or fluorinated analog) D Reaction Mixture A->D B α-Ketoester B->D C Solvent (e.g., Ethanol, Acetic Acid) C->D E Heat/Reflux D->E Reaction Conditions F Quinoxalinone Product E->F G Crystallization or Chromatography F->G H Pure Quinoxalinone G->H

Caption: General workflow for the synthesis of quinoxalinones.

Protocol: Synthesis of a Non-Fluorinated Quinoxalinone

  • Dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add the α-ketoester (1 equivalent) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoxalinone.

Protocol: Synthesis of a Fluorinated Quinoxalinone

The protocol is analogous to the non-fluorinated synthesis, with the key difference being the use of a fluorinated o-phenylenediamine as the starting material. For example, 4-fluoro-1,2-phenylenediamine can be used to introduce a fluorine atom at the 6-position of the quinoxalinone ring.

Physicochemical Property Determination

Protocol: Lipophilicity (LogP) Determination by Shake-Flask Method

  • Prepare a saturated solution of the test compound in a biphasic system of n-octanol and water.

  • Equilibrate the mixture by shaking at a constant temperature for 24 hours.

  • Separate the n-octanol and aqueous phases by centrifugation.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the LogP value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and the test compound in a phosphate buffer.

  • Incubate the reaction mixture at 37°C.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analyze the samples by LC-MS/MS to determine the remaining concentration of the parent compound over time.

  • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Experimental Workflow: In Vitro Metabolic Stability Assay

G cluster_0 Incubation cluster_1 Time-Point Sampling cluster_2 Reaction Quenching & Analysis A Test Compound D Incubation at 37°C A->D B Human Liver Microsomes B->D C NADPH C->D E Aliquots at 0, 5, 15, 30, 60 min D->E F Quench with Acetonitrile + Internal Standard E->F G LC-MS/MS Analysis F->G H Data Analysis (t1/2, Clint) G->H

Caption: Workflow for assessing in vitro metabolic stability.

Signaling Pathway Insights: The Case of TLR4

As mentioned, a trifluoromethoxy quinoxaline derivative has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the inflammatory response.[3] This provides a concrete example of how these compounds can exert their biological effects.

Signaling Pathway: Quinoxalinone Inhibition of TLR4

TLR4_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines IRF3->Cytokines Quinoxalinone Fluorinated Quinoxalinone Quinoxalinone->TLR4 Inhibition

Caption: Inhibition of the TLR4 signaling pathway by a fluorinated quinoxalinone.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the quinoxalinone scaffold offers a powerful approach to enhance the therapeutic potential of this important class of compounds. By favorably modulating physicochemical properties, improving metabolic stability, and increasing biological potency, fluorination can transform a promising lead compound into a viable drug candidate. The experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers with the tools and knowledge necessary to effectively leverage the "fluorine advantage" in their drug discovery endeavors. As our understanding of fluorine's nuanced effects continues to grow, we can anticipate the development of even more sophisticated and effective fluorinated quinoxalinone-based therapeutics.

References

  • Synthesis, Reactions and Biological Activity of Quinoxaline Deriv
  • Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Bentham Science. (Source: Google Search)
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • A Quinoxaline Derivative as a New Therapeutic Agent for Sepsis through Suppression of TLR4 Signaling P
  • METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES. NIH.

Sources

in-vivo validation of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Vivo Comparative Guide to Validating the Neuroprotective Activity of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

This guide provides a comprehensive framework for the in-vivo validation of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, a compound of interest for its potential neuroprotective effects. Drawing from the broad pharmacological activities of quinoxaline derivatives, this document outlines a strategic, multi-tiered approach to rigorously assess the compound's efficacy, mechanism of action, and therapeutic potential in relevant animal models.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a comparative analysis against established standards.

Introduction: The Therapeutic Promise of Quinoxalinone Derivatives

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] Several quinoxalinone-containing molecules have been investigated for their ability to modulate key signaling pathways in the central nervous system (CNS). Notably, a significant body of evidence points towards the interaction of certain quinoxaline derivatives with ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3]

Overactivation of AMPA receptors is a central mechanism in excitotoxicity, a pathological process implicated in a range of neurological disorders, including epilepsy and ischemic stroke.[4][5] Therefore, antagonists of the AMPA receptor are of significant interest as potential neuroprotective agents.[3][4] While direct in-vivo data for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is not yet available, its structural similarity to other neuroactive quinoxalinones provides a strong rationale for investigating its potential as an AMPA receptor antagonist.

This guide proposes a scientifically rigorous in-vivo validation cascade to test the hypothesis that 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone exerts neuroprotective effects through the modulation of AMPA receptor activity. The experimental designs detailed herein are structured to provide a comprehensive assessment of the compound's pharmacokinetic profile, target engagement, and therapeutic efficacy in established animal models of neurological disease.

Proposed Mechanism of Action: AMPA Receptor Antagonism

We hypothesize that 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone functions as an antagonist of the AMPA receptor. In pathological conditions such as ischemic stroke, excessive glutamate release leads to overstimulation of AMPA receptors, resulting in a massive influx of Ca2+ and Na+ ions. This ionic dysregulation triggers a cascade of downstream events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death. By blocking the AMPA receptor, 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is predicted to mitigate this excitotoxic cascade and preserve neuronal integrity.

Proposed Signaling Pathway Proposed Neuroprotective Mechanism of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone cluster_0 Pathological Condition (e.g., Ischemia) cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Excess Glutamate Release Excess Glutamate Release Glutamate Glutamate Excess Glutamate Release->Glutamate AMPA Receptor AMPA Receptor Glutamate->AMPA Receptor Binds to Ca2+/Na+ Influx Ca2+/Na+ Influx AMPA Receptor->Ca2+/Na+ Influx Activates Excitotoxicity Excitotoxicity Ca2+/Na+ Influx->Excitotoxicity Neuronal Death Neuronal Death Excitotoxicity->Neuronal Death 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone->AMPA Receptor Antagonizes

Caption: Proposed mechanism of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone as an AMPA receptor antagonist.

In-Vivo Validation Workflow

A phased approach is recommended to systematically evaluate the in-vivo activity of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone. This workflow is designed to first establish the compound's drug-like properties and safety, then confirm its activity on the intended target in a living system, and finally, assess its therapeutic efficacy in a disease-relevant model.

In-Vivo Validation Workflow A Phase 1: Pharmacokinetics & Tolerability B Phase 2: Pharmacodynamics & Proof-of-Concept (Kainic Acid-Induced Seizure Model) A->B Establish Dosing & Safety C Phase 3: Efficacy Studies (MCAO Model of Ischemic Stroke) B->C Confirm Target Engagement D Data Analysis & Comparative Assessment C->D Evaluate Therapeutic Potential

Caption: Phased workflow for the in-vivo validation of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Phase 1: Pharmacokinetic and Tolerability Studies

Rationale: Before assessing efficacy, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone. These studies will determine key parameters such as bioavailability, plasma half-life, and brain penetration, which are essential for designing subsequent pharmacodynamic and efficacy studies.[6][7]

Experimental Protocol: Single-Dose Pharmacokinetics in Rodents
  • Animals: Male Sprague-Dawley rats (n=3-5 per group).

  • Groups:

    • Intravenous (IV) administration (e.g., 1-2 mg/kg).

    • Oral (PO) administration (e.g., 10-20 mg/kg).

  • Procedure:

    • Administer 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone via the specified route.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes).

    • At the final time point, collect brain tissue.

  • Analysis:

    • Quantify the concentration of the compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key pharmacokinetic parameters.

Data Presentation: Key Pharmacokinetic Parameters
ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg) e.g., 2e.g., 20
Cmax (ng/mL) e.g., 500e.g., 300
Tmax (h) N/Ae.g., 0.5
AUC (ng·h/mL) e.g., 800e.g., 1200
t1/2 (h) e.g., 1.5e.g., 2.0
Bioavailability (%) N/Ae.g., 30
Brain/Plasma Ratio e.g., 0.5e.g., 0.4

Phase 2: Pharmacodynamics and Proof-of-Concept in a Kainic Acid-Induced Seizure Model

Rationale: The kainic acid-induced seizure model is a well-established in-vivo assay for evaluating the activity of compounds targeting excitotoxic pathways.[8][9][10][11] Kainic acid is a potent agonist of kainate and AMPA receptors, and its administration leads to status epilepticus. AMPA receptor antagonists are known to be effective in this model, making it an ideal system for demonstrating the in-vivo target engagement of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.[4]

Experimental Protocol: Anticonvulsant Activity Assessment
  • Animals: Male C57BL/6 mice (n=8-10 per group).

  • Groups:

    • Vehicle control (e.g., saline or appropriate vehicle).

    • 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone (e.g., 10, 30, 100 mg/kg, PO).

    • Comparator: Perampanel (a clinically approved AMPA receptor antagonist; e.g., 4, 8 mg/kg, PO).[4][12]

  • Procedure:

    • Administer the test compound, comparator, or vehicle orally.

    • After a predetermined pretreatment time (based on PK data, e.g., 30-60 minutes), administer kainic acid (e.g., 20-30 mg/kg, intraperitoneally).

    • Observe and score seizure activity for 2 hours using a standardized scale (e.g., Racine scale).[9]

  • Endpoints:

    • Latency to the first seizure.

    • Maximum seizure score.

    • Percentage of animals exhibiting tonic-clonic seizures.

Data Presentation: Comparative Anticonvulsant Efficacy
Treatment GroupDose (mg/kg)Seizure Latency (min)Maximum Seizure Score (mean ± SEM)Incidence of Tonic-Clonic Seizures (%)
Vehicle N/Ae.g., 5.2 ± 0.8e.g., 4.8 ± 0.2e.g., 100%
7-fluoro-3,4-dihydro-2(1H)-quinoxalinone 10e.g., 8.1 ± 1.2e.g., 4.1 ± 0.3e.g., 80%
30e.g., 15.5 ± 2.1 e.g., 2.5 ± 0.4e.g., 30%
100e.g., 25.3 ± 3.5e.g., 1.2 ± 0.2 e.g., 0%
Perampanel 4e.g., 12.4 ± 1.8 e.g., 3.0 ± 0.5e.g., 50%
8e.g., 22.1 ± 2.9e.g., 1.5 ± 0.3 e.g., 10%
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle

Phase 3: Efficacy in a Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

Rationale: The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.[13][14][15] It mimics many aspects of human stroke and is considered a gold standard for evaluating the neuroprotective efficacy of novel therapeutic agents. This model will provide a robust assessment of the therapeutic potential of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone in a disease context where excitotoxicity plays a critical role.

Experimental Protocol: Neuroprotection in a Transient MCAO Model
  • Animals: Male Wistar rats (n=10-12 per group).

  • Groups:

    • Sham-operated + Vehicle.

    • MCAO + Vehicle.

    • MCAO + 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone (optimal dose from Phase 2, administered post-MCAO).

    • MCAO + Comparator (e.g., NBQX, a well-characterized competitive AMPA receptor antagonist, or a standard-of-care agent if applicable).[3]

  • Procedure:

    • Induce transient MCAO (e.g., for 90 minutes) using the intraluminal filament method.

    • Administer the test compound, comparator, or vehicle at the time of reperfusion.

    • Monitor neurological deficits at 24 hours post-MCAO using a standardized neurological scoring system (e.g., Bederson score).

    • At 24 or 48 hours post-MCAO, euthanize the animals and harvest the brains.

  • Endpoints:

    • Infarct volume, assessed by TTC staining.

    • Neurological deficit score.

    • Optional: Histological analysis of neuronal damage and apoptosis (e.g., Nissl staining, TUNEL assay).

Data Presentation: Comparative Neuroprotective Effects
Treatment GroupNeurological Score (median)Infarct Volume (% of hemisphere, mean ± SEM)
Sham + Vehicle 00
MCAO + Vehicle e.g., 3e.g., 35 ± 4%
MCAO + 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone e.g., 1.5 e.g., 18 ± 3%
MCAO + Comparator (e.g., NBQX) e.g., 1 e.g., 15 ± 2%
*p<0.05, **p<0.01, ***p<0.001 vs. MCAO + Vehicle

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically grounded strategy for the in-vivo validation of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone. By systematically evaluating its pharmacokinetics, pharmacodynamics, and efficacy in relevant animal models, researchers can robustly assess its potential as a neuroprotective agent. The comparative nature of the proposed studies, with the inclusion of a clinically relevant comparator, will provide valuable context for the compound's activity.

Positive results from this validation cascade would provide strong evidence for the therapeutic potential of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone and justify further preclinical development, including more extensive safety pharmacology and toxicology studies, in preparation for potential clinical investigation. The modular nature of this guide allows for adaptation and expansion, incorporating additional behavioral and molecular endpoints to further elucidate the compound's mechanism of action and therapeutic window.

References

  • The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. Frontiers. Available at: [Link]

  • Zhang, Y. Visualizing AMPA receptors synaptic plasticity in vivo: McGovern Institute Symposium. YouTube. Available at: [Link]

  • Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies. MDPI. Available at: [Link]

  • Revisiting AMPA Receptors as an Antiepileptic Drug Target. Epilepsy Currents. Available at: [Link]

  • Competitive AMPA receptor antagonists. PubMed. Available at: [Link]

  • In vivo evidence for NMDA receptor-mediated excitotoxicity in a murine genetic model of Huntington disease. PubMed. Available at: [Link]

  • Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology. PubMed Central. Available at: [Link]

  • In Vivo and in Vitro Evaluation of AMPA Receptor Antagonists in Rat Hippocampal Neurones and Cultured Mouse Cortical Neurones. PubMed. Available at: [Link]

  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. MDPI. Available at: [Link]

  • Ischemic stroke: experimental models and reality. Journal of Neuroinflammation. Available at: [Link]

  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available at: [Link]

  • An in vitro model for assessment of excitotoxicity induced by glutamate and neuroprotection using digitized fluorescent imag. Zanco Journal of Medical Sciences. Available at: [Link]

  • In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. IntechOpen. Available at: [Link]

  • The Kainic Acid Models of Temporal Lobe Epilepsy. eNeuro. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. OALib. Available at: [Link]

  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. PubMed Central. Available at: [Link]

  • Effects of Kainic Acid-Induced Early Life Seizure on the Rat Dentate Hilus and Auditory Cortex. IslandScholar. Available at: [Link]

  • Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones. PubMed. Available at: [Link]

  • Excitotoxicity of Brain Microslices: Stroke Model | Protocol Preview. YouTube. Available at: [Link]

  • Proteomics of In Vivo Models of Ischemic Stroke: A Systematic Review with a Systems Biological Perspective. PubMed. Available at: [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate‑induced oxidative injury. Spandidos Publications. Available at: [Link]

  • Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug. PubMed. Available at: [Link]

  • Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Modeling Ischemic Stroke In Vitro: Status Quo and Future Perspectives. Stroke. Available at: [Link]

  • Pharmacokinetics and Pharmacodynamics. YouTube. Available at: [Link]

  • In Vivo Experimental Models of Focal Ischemic Stroke. ResearchGate. Available at: [Link]

  • Quantitative Neuroproteomics of an In Vivo Rodent Model of Focal Cerebral Ischemia/Reperfusion Injury Reveals a Temporal Regulation of Novel Pathophysiological Molecular Markers. ACS Publications. Available at: [Link]

  • Increased Dentate Gyrus Excitability in the Intrahippocampal Kainic Acid Mouse Model for Temporal Lobe Epilepsy. MDPI. Available at: [Link]

  • Application of Different Neuronal Models to Investigate Glutamate-induced Excitotoxicity in Drug Discovery. SLAS Discovery. Available at: [Link]

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PLOS ONE. Available at: [Link]

  • EFFECT OF AGE ON KAINATE-INDUCED SEIZURE SEVERITY AND CELL DEATH. PubMed Central. Available at: [Link]

Sources

A Comparative Guide to 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone and its parent compound, 3,4-dihydro-2(1H)-quinoxalinone. We will delve into their synthesis, spectroscopic characterization, and a proposed framework for the cross-validation of their biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the quinoxalinone scaffold.

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established approach to modulate their physicochemical and biological properties. This guide will explore the implications of adding a fluorine atom at the 7-position of the 3,4-dihydro-2(1H)-quinoxalinone core, a privileged scaffold in medicinal chemistry known for a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory effects.[1]

Synthetic Cross-Validation: A Tale of Two Quinoxalinones

The synthesis of 3,4-dihydro-2(1H)-quinoxalinones is typically achieved through the condensation of an o-phenylenediamine with a two-carbon electrophile, such as chloroacetic acid. This straightforward and robust method allows for the efficient construction of the heterocyclic core.

Synthesis of 3,4-dihydro-2(1H)-quinoxalinone (Unsubstituted Alternative)

The parent compound is synthesized from o-phenylenediamine and chloroacetic acid. The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization to form the lactam ring.

Synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

The synthesis of the fluorinated analog follows the same principle, utilizing 4-fluoro-1,2-phenylenediamine as the starting material. The presence of the electron-withdrawing fluorine atom can influence the nucleophilicity of the amino groups and potentially the reaction kinetics.

Experimental Protocols

Protocol 1: Synthesis of 3,4-dihydro-2(1H)-quinoxalinone
  • Reaction Setup: To a solution of o-phenylenediamine (10.0 g, 92.5 mmol) in a mixture of water (100 mL) and ethanol (20 mL), add chloroacetic acid (8.7 g, 92.5 mmol) and sodium bicarbonate (7.8 g, 92.5 mmol).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. Recrystallize from ethanol to obtain pure 3,4-dihydro-2(1H)-quinoxalinone as a crystalline solid.

Protocol 2: Synthesis of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone
  • Reaction Setup: To a solution of 4-fluoro-1,2-phenylenediamine (11.7 g, 92.5 mmol) in a mixture of water (100 mL) and ethanol (20 mL), add chloroacetic acid (8.7 g, 92.5 mmol) and sodium bicarbonate (7.8 g, 92.5 mmol).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture to ambient temperature to allow for product precipitation.

  • Isolation and Purification: Isolate the solid by filtration, wash with copious amounts of cold water, and dry in a vacuum oven. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone.

Synthetic Pathway Overview

Synthesis cluster_unsubstituted Synthesis of Unsubstituted Analog cluster_fluorinated Synthesis of 7-Fluoro Analog A o-phenylenediamine C 3,4-dihydro-2(1H)-quinoxalinone A->C Reflux, NaHCO3, H2O/EtOH B Chloroacetic Acid B->C D 4-fluoro-1,2-phenylenediamine F 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone D->F Reflux, NaHCO3, H2O/EtOH E Chloroacetic Acid E->F

Caption: Synthetic routes to the quinoxalinone analogs.

Spectroscopic Characterization: A Comparative Analysis

The structural integrity of the synthesized compounds must be confirmed through a battery of spectroscopic techniques. Below is a comparative table of expected and reported data for both compounds.

Property3,4-dihydro-2(1H)-quinoxalinone7-fluoro-3,4-dihydro-2(1H)-quinoxalinone (Predicted)
Molecular Formula C₈H₈N₂OC₈H₇FN₂O
Molecular Weight 148.16 g/mol 166.15 g/mol
Appearance Off-white to light brown solidOff-white to light yellow solid
Melting Point 143-146 °CExpected to be slightly higher due to fluorine substitution
¹H NMR (DMSO-d₆) δ 10.4 (s, 1H, NH), 6.9-6.6 (m, 4H, Ar-H), 3.9 (s, 2H, CH₂)δ 10.6 (s, 1H, NH), 7.0-6.7 (m, 3H, Ar-H), 4.0 (s, 2H, CH₂)
¹³C NMR (DMSO-d₆) δ 166 (C=O), 143, 128, 122, 116, 115, 114 (Ar-C), 45 (CH₂)δ 166 (C=O), 158 (d, ¹JCF), Ar-C signals, 45 (CH₂)
IR (KBr, cm⁻¹) 3200 (N-H), 1680 (C=O), 1610, 1500 (C=C)3200 (N-H), 1685 (C=O), 1615, 1505 (C=C), 1250 (C-F)

Biological Activity: A Framework for Comparative Evaluation

Quinoxalinone derivatives have demonstrated a broad spectrum of biological activities. The introduction of a fluorine atom can significantly impact this activity by altering the electronic properties, lipophilicity, and metabolic stability of the molecule.

Proposed Biological Assays for Cross-Validation

To objectively compare the performance of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone with its unsubstituted counterpart, a standardized panel of in vitro assays is recommended.

  • Antimicrobial Susceptibility Testing:

    • Bacterial Strains: A representative panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

    • Methodology: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Antifungal Susceptibility Testing:

    • Fungal Strains: Candida albicans, Aspergillus niger.

    • Methodology: Similar to the antibacterial assay, to determine the MIC.

  • Cytotoxicity Assay:

    • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.

    • Methodology: MTT or SRB assay to determine the half-maximal inhibitory concentration (IC₅₀).

Comparative Biological Data

While direct comparative studies are limited, the existing literature suggests that fluorinated quinoxalinones often exhibit enhanced biological activity. For instance, some studies have shown that the presence of a fluorine atom can increase the antibacterial and antifungal efficacy of quinoxaline derivatives.[1]

Biological Activity3,4-dihydro-2(1H)-quinoxalinone7-fluoro-3,4-dihydro-2(1H)-quinoxalinone
Antimicrobial (MIC) Moderate activity reportedPotentially enhanced activity
Antifungal (MIC) Moderate activity reportedPotentially enhanced activity
Cytotoxicity (IC₅₀) Varies with cell linePotentially enhanced cytotoxicity

Experimental Workflow for Biological Evaluation

Biological_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis A 3,4-dihydro-2(1H)-quinoxalinone C Antimicrobial Susceptibility (MIC Determination) A->C D Antifungal Susceptibility (MIC Determination) A->D E Cytotoxicity Assay (IC50 Determination) A->E B 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone B->C B->D B->E F Comparative Analysis of MIC and IC50 values C->F D->F E->F

Caption: Workflow for comparative biological evaluation.

Conclusion: The Impact of Fluorine Substitution

This guide has outlined a systematic approach to compare 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone with its parent compound. The inclusion of a fluorine atom is a strategic modification that is anticipated to enhance the biological profile of the quinoxalinone scaffold. The provided experimental protocols and the proposed framework for biological evaluation offer a solid foundation for researchers to conduct their own cross-validation studies. The resulting data will be invaluable in elucidating the structure-activity relationships of this important class of heterocyclic compounds and in guiding the design of future drug candidates.

References

  • Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. (URL: [Link])

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (URL: [Link])

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (URL: [Link])

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (URL: [Link])

  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (URL: [Link])

  • Synthesis of quinoxalinones. (URL: [Link])

  • synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. (URL: [Link])

  • In-vitro Cytotoxicity Assay of Quinoxalines. (URL: [Link])

Sources

A Researcher's Guide to Benchmarking Novel Quinoxalinone-Based XIAP Inhibitors: A Comparative Framework Featuring 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the strategic targeting of apoptosis evasion mechanisms remains a cornerstone of innovative therapeutic development. The Inhibitor of Apoptosis Proteins (IAPs) family, particularly the X-linked inhibitor of apoptosis protein (XIAP), represents a critical node in the regulation of programmed cell death. Its overexpression in various malignancies correlates with therapeutic resistance and poor prognosis, making it a high-value target for novel small molecule inhibitors.

The quinoxalinone scaffold has emerged as a promising privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including potent anticancer effects. This guide provides a comprehensive framework for the preclinical benchmarking of novel quinoxalinone-based XIAP inhibitors, using the representative compound 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone as a conceptual test case. We will detail the requisite biochemical and cell-based assays to comprehensively profile such a compound against established benchmarks, thereby providing a clear, data-driven path to evaluate its therapeutic potential.

The Rationale: Targeting XIAP to Restore Apoptotic Competency

XIAP is the most potent endogenous inhibitor of caspases, the key executioners of apoptosis. It directly binds to and neutralizes initiator caspase-9 and effector caspases-3 and -7 through its baculoviral IAP repeat (BIR) domains. Specifically, the BIR3 domain sequesters and inhibits caspase-9, while the BIR2 domain blocks the activity of caspases-3 and -7. This blockade effectively halts both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

The natural antagonist of XIAP is the mitochondrial protein Smac/DIABLO, which is released into the cytoplasm upon apoptotic stimuli. Smac/DIABLO competes with caspases for binding to the BIR domains of XIAP, thereby liberating the caspases and allowing apoptosis to proceed. Small molecule XIAP inhibitors, often termed "Smac mimetics," are designed to replicate this function, restoring the cell's innate ability to undergo programmed cell death.

Beyond its role in apoptosis, XIAP also functions as an E3 ubiquitin ligase and is implicated in modulating signaling pathways such as NF-κB, which further contributes to cell survival and inflammation. Therefore, inhibitors of XIAP hold the potential to not only directly induce apoptosis but also to sensitize cancer cells to conventional chemotherapeutics and radiation.

Establishing the Benchmarks: A Profile of Known XIAP Inhibitors

To contextualize the performance of a novel compound like 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, it is imperative to compare its activity against well-characterized XIAP inhibitors. For the purpose of this guide, we will focus on three distinct classes of benchmarks:

  • Birinapant (TL32711): A bivalent Smac mimetic that potently antagonizes multiple IAP proteins, with a high affinity for cIAP1.[1]

  • AT-406 (Debio 1143/Xevinapant): A monovalent Smac mimetic that targets XIAP, cIAP1, and cIAP2.[2][3]

  • Embelin: A natural product small molecule identified as a non-peptidic inhibitor of XIAP.[4][5]

A thorough benchmarking workflow will generate comparative data on potency, selectivity, and cellular activity, which can be summarized as follows:

Table 1: Comparative Biochemical Potency of Benchmark XIAP Inhibitors
CompoundTarget IAPAssay TypePotency (Ki/Kd/IC50)Reference
Birinapant cIAP1Binding AssayKd: <1 nM[6]
cIAP2Binding Assay-
XIAPBinding AssayLess potent than cIAP1[1]
AT-406 (Debio 1143) cIAP1-BIR3Binding AssayKi: 1.9 nM[6]
cIAP2-BIR3Binding AssayKi: 5.1 nM[6]
XIAP-BIR3Binding AssayKi: 66.4 nM[6]
Embelin XIAPCell-free AssayIC50: 4.1 µM[4]
Table 2: Comparative Cellular Activity of Benchmark XIAP Inhibitors
CompoundCell LineAssay TypePotency (IC50)Reference
Birinapant GFP-cIAP1 expressing cellscIAP1 DegradationIC50: 17 ± 11 nM[7]
GFP-cIAP2 expressing cellscIAP2 DegradationIC50: 108 ± 46 nM[7]
AT-406 (Debio 1143) Ovarian Cancer Cell LinesCell ViabilityIC50: 0.05-0.5 µg/mL[8]
HCC193 (NSCLC)Cell ViabilityIC50: 1 µM[9]
Embelin Prostate Cancer CellsCell Growth InhibitionInduces apoptosis[5]
Cholangiocarcinoma CellsXIAP DegradationTime-dependent decrease[4]

Experimental Workflows for Benchmarking 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

The following sections outline the key experimental protocols necessary to generate a comprehensive performance profile for a novel quinoxalinone-based XIAP inhibitor.

Biochemical Potency and Selectivity Assessment

The initial step is to determine the direct binding affinity of the test compound for the target protein, XIAP, and to assess its selectivity against other relevant IAP family members, such as cIAP1 and cIAP2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA are robust, high-throughput-compatible assay formats for this purpose.

Caption: Workflow for assessing apoptosis induction in cancer cells.

This protocol is a standard method for quantifying apoptosis by flow cytometry. [10][11]

  • Cell Preparation:

    • Seed a TRAIL-resistant cancer cell line (e.g., A549 lung carcinoma or Panc-1 pancreatic cancer cells) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone for 1-2 hours.

    • Add a sub-lethal concentration of TRAIL to the appropriate wells and incubate for an additional 12-24 hours. Include controls for untreated cells, cells treated with the test compound alone, and cells treated with TRAIL alone.

  • Cell Staining:

    • Harvest the cells (including any floating cells in the media) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Gently vortex and incubate at room temperature for 15 minutes in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use FITC and PI single-stained controls for compensation.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate the cell populations based on their fluorescence:

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Quantify the percentage of cells in each quadrant and compare the induction of apoptosis between the different treatment groups.

Signaling Pathway Context

A comprehensive understanding of the target's role in cellular signaling is crucial for interpreting experimental data. XIAP is a central regulator of apoptosis and also influences other key survival pathways.

XIAP_Signaling_Pathway cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_xiap XIAP Regulation cluster_nfkb NF-κB Pathway CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Casp9 Pro-Caspase-9 Apaf1->Casp9 ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Casp37 Pro-Caspase-3/7 ActiveCasp9->Casp37 DeathLigand Death Ligand (e.g., TRAIL, FasL) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC DeathReceptor->DISC ActiveCasp8 Active Caspase-8 DISC->ActiveCasp8 ActiveCasp8->Casp37 ActiveCasp37 Active Caspase-3/7 Apoptosis Apoptosis ActiveCasp37->Apoptosis XIAP XIAP XIAP->ActiveCasp9 Inhibits (BIR3) XIAP->ActiveCasp37 Inhibits (BIR2) TAK1 TAK1 XIAP->TAK1 Activates Smac Smac/DIABLO Smac->XIAP Antagonizes Inhibitor 7-Fluoro-3,4-dihydro- 2(1H)-quinoxalinone (Test Compound) Inhibitor->XIAP Antagonizes IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB SurvivalGenes Survival Gene Transcription NFkB->SurvivalGenes

Caption: XIAP's central role in inhibiting apoptosis and activating NF-κB signaling.

Conclusion and Forward Look

This guide provides a robust, multi-pronged approach to the preclinical evaluation of novel quinoxalinone-based XIAP inhibitors. By systematically assessing biochemical potency, selectivity, and cellular activity against established benchmarks, researchers can build a comprehensive data package to support the advancement of promising lead candidates. The successful characterization of a compound like 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone using these methodologies will provide a clear understanding of its mechanism of action and its potential as a next-generation anticancer therapeutic. The ultimate goal is to identify compounds that not only potently and selectively inhibit XIAP but also translate this biochemical activity into robust pro-apoptotic effects in cancer cells, thereby overcoming a key mechanism of therapeutic resistance.

References

  • Gessner, C. R., et al. (2014). XIAP Antagonist Embelin Inhibited Proliferation of Cholangiocarcinoma Cells. PLoS One, 9(3), e90238. [Link]

  • Cai, Q., et al. (2014). Birinapant, a Smac-Mimetic with Improved Tolerability for the Treatment of Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 57(6), 2473-2484. [Link]

  • BPS Bioscience. (n.d.). XIAP Intrachain TR-FRET Assay Kit. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2019). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 13(1), 1-13. [Link]

  • Jaso, A., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. [Link]

  • Cai, Q., et al. (2011). Birinapant (TL32711), a Bivalent SMAC Mimetic, Targets TRAF2-Associated cIAPs, Abrogates TNF-Induced NF-κB Activation, and Is Active in Patient-Derived Xenograft Models. Molecular Cancer Therapeutics, 10(5), 817-829. [Link]

  • Debio 1143, an oral antagonist of the inhibitor of apoptosis proteins, synergistically enhances the effects of multiple standard of care agents in human lung cancer models. (2015). Debiopharm. [Link]

  • Nikolovska-Coleska, Z., et al. (2004). Discovery of Embelin as a Cell-Permeable, Small-Molecular Weight Inhibitor of XIAP through Structure-Based Computational Screening of a Traditional Herbal Medicine Three-Dimensional Structure Database. Journal of Medicinal Chemistry, 47(10), 2430-2440. [Link]

  • Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7635. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(16), 4995. [Link]

  • Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(5), 1047. [Link]

  • Debiopharm. (2015). Debio 1143, an oral antagonist of multiple inhibitor-of-apoptosis proteins, activates apoptosis and enhances radiosensitization of non-small cell lung cancer cells in vitro. Retrieved from [Link]

  • Fulda, S. (2015). X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy. Frontiers in Oncology, 5, 198. [Link]

  • Crowley, L. C., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 1-6. [Link]

  • Liu, Z., et al. (2016). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy, 10, 1797–1811. [Link]

  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [Link]

  • Sun, X., et al. (2020). Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer. The Oncologist, 25(8), e1168-e1177. [Link]

  • Cloud-Clone Corp. (n.d.). [INTENDED USE] [REAGENTS AND MATERIALS PROVIDED] [MATERIALS REQUIRED BUT NOT SUPPLIED] [STORAGE OF THE KITS]. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 11(52), 32968-32981. [Link]

  • Chen, J., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 293. [Link]

  • Gessner, C. R., et al. (2014). Embelin caused XIAP degradation in cholangiocarcinoma cell lines. [Figure]. ResearchGate. Retrieved from [Link]

  • Kuryk, L., et al. (2020). Multifaceted Evaluation of Inhibitors of Anti-Apoptotic Proteins in Head and Neck Cancer: Insights from In Vitro, In Vivo, and Clinical Studies (Review). International Journal of Molecular Sciences, 21(21), 8205. [Link]

  • Abcam. (n.d.). cIAP1/2 are involved in the radiosensitizing effect of birinapant on NSCLC cell line in vitro. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2021). Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. Bioorganic Chemistry, 113, 105001. [Link]

  • Revvity. (2024, May 17). Implementing AlphaLISA™ SureFire® Ultra™ Technology [Video]. YouTube. [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Tambe, S., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 26(15), 4652. [Link]

  • Li, X., et al. (2015). The XIAP inhibitor Embelin enhances TRAIL-induced apoptosis in human leukemia cells by DR4 and DR5 upregulation. Oncology Reports, 34(1), 437-444. [Link]

  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. Retrieved from [Link]

  • Sethi, G., et al. (2021). Embelin: A novel XIAP inhibitor for the prevention and treatment of chronic diseases. Medicinal Research Reviews, 41(5), 2846-2874. [Link]

  • South Bay Bio. (n.d.). XIAP E3 Ligase TR-FRET Kit. Retrieved from [Link]

  • Li, W., et al. (2004). A model for dynamic and cooperative regulation of XIAP by Smac. ResearchGate. [Link]

  • Bergmann, C., et al. (2021). X-linked inhibitor of apoptosis protein (XIAP) inhibition in systemic sclerosis (SSc). Annals of the Rheumatic Diseases, 80(8), 1039-1047. [Link]

  • Chen, D., et al. (2021). cIAP1/2 are involved in the radiosensitizing effect of birinapant on NSCLC cell line in vitro. Journal of Cellular and Molecular Medicine, 25(11), 5038-5048. [Link]

  • Kuryk, L., et al. (2020). Multifaceted Evaluation of Inhibitors of Anti-Apoptotic Proteins in Head and Neck Cancer: Insights from In Vitro, In Vivo, and Clinical Studies (Review). MDPI. [Link]

  • Wu, H., et al. (2020). An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment. International Journal of Molecular Sciences, 21(15), 5345. [Link]

  • Chameleon Science. (n.d.). XIAP Intrachain TR-FRET Assay Kit, 384 rxns. Retrieved from [Link]

  • LaCasse, E. C., et al. (2007). XIAP Activity Dictates Apaf-1 Dependency for Caspase 9 Activation. Molecular and Cellular Biology, 27(14), 5195-5206. [Link]

Sources

A-Senior-Application-Scientist's-Guide-to-Assessing-the-Selectivity-of-2(1H)-Quinoxalinone,-7-fluoro-3,4-dihydro--for-its-Target

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Drug Discovery

In the landscape of modern therapeutics, particularly in oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. However, the human kinome is vast and structurally conserved, presenting a significant challenge: ensuring that a novel inhibitor engages its intended target with high precision, thereby minimizing off-target effects that can lead to toxicity or diminished efficacy.[1] This guide provides a comprehensive, multi-tiered framework for rigorously assessing the selectivity of a novel kinase inhibitor, using the hypothetical compound 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- (hereafter designated QFD-42 ) as a case study.

Based on the known activities of the quinoxalinone scaffold, we hypothesize that QFD-42 is an inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in various cancers.[1][2] This guide will detail the logical progression of experiments, from broad biochemical screens to nuanced cellular and proteomic analyses, required to build a robust selectivity profile for QFD-42 and compare it to established benchmarks.

Part 1: Foundational Assessment: In Vitro Biochemical Kinome Profiling

The Rationale: The initial step in characterizing any new inhibitor is to understand its activity in a controlled, cell-free environment. Large-scale biochemical profiling against a diverse panel of kinases provides the first global view of an inhibitor's potency and promiscuity. This approach is crucial for identifying primary targets and potential off-targets early in the discovery process.[3]

Methodology: Large-Panel Kinase Screening

Commercially available services offer extensive kinase panels, often covering a significant portion of the human kinome.[3][4] These services typically employ either radiometric assays (e.g., ³³P-ATP filter binding) or luminescence-based assays that quantify ATP consumption (e.g., ADP-Glo™).[4][5] The primary screen is usually conducted at a single, high concentration of the inhibitor (e.g., 1 µM or 10 µM) to identify all potential interactions.

Experimental Protocol: ADP-Glo™ Kinase Assay (General Protocol)

This protocol outlines the fundamental steps for determining kinase activity and inhibition.

  • Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP, and the necessary cofactors in a buffered solution.

  • Compound Addition: Add QFD-42 (or a vehicle control, typically DMSO) to the reaction wells at the desired final concentration (e.g., 1 µM for a primary screen).

  • Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion & Signal Generation:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. This step is crucial as high ATP levels can interfere with the subsequent luminescence signal.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add Kinase Detection Reagent, which contains luciferase and its substrate, to convert the newly generated ADP back to ATP. This new ATP is then used by the luciferase to produce a luminescent signal that is directly proportional to the amount of ADP formed, and thus, to the kinase activity.

  • Data Acquisition: Read the luminescence on a plate reader. The percentage of inhibition is calculated by comparing the signal from wells with QFD-42 to the vehicle control wells.

Data Presentation & Interpretation

The initial screening data are typically presented as percent inhibition at a fixed concentration.

Table 1: Hypothetical Primary Screening Results for QFD-42 (1 µM) against a Selected Kinase Panel

KinaseKinase Family% Inhibition at 1 µM
FGFR1 Tyrosine Kinase 98%
FGFR2 Tyrosine Kinase 95%
FGFR3 Tyrosine Kinase 91%
VEGFR2 Tyrosine Kinase 85%
KIT Tyrosine Kinase 78%
PDGFRβ Tyrosine Kinase 75%
CDK2CMGC25%
ROCK1AGC15%
AKT1AGC10%
MEK1STE5%
p38αCMGC2%

Kinases showing significant inhibition (typically >70-80%) are flagged as "hits." These hits are then subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC50).

Table 2: Hypothetical IC50 Values for QFD-42 against Primary Hits

KinaseIC50 (nM)
FGFR1 5
FGFR28
FGFR315
VEGFR255
KIT120
PDGFRβ150
Quantifying Selectivity

To move beyond a qualitative assessment, we employ quantitative metrics:

  • Selectivity Score (S-score): This is the simplest metric, calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90% inhibition at 1 µM) by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Gini Coefficient: Borrowed from economics, the Gini coefficient provides a more nuanced measure of selectivity that does not rely on an arbitrary threshold. It quantifies the distribution of inhibition across the kinome panel. A Gini coefficient of 0 represents a completely non-selective compound, while a value approaching 1 indicates perfect selectivity for a single target.

For QFD-42, with 6 hits above 75% inhibition out of a hypothetical 400-kinase panel, the selectivity is promising, but the off-target activity against VEGFR2, KIT, and PDGFRβ warrants further investigation.

G1 cluster_0 Part 1: Biochemical Profiling A Synthesize QFD-42 B Primary Screen (1µM vs. >400 Kinases) A->B Test Compound C Identify 'Hits' (e.g., >75% Inhibition) B->C Analyze Data D Dose-Response Assay (Determine IC50 values for hits) C->D Follow-up E Calculate Selectivity Metrics (S-Score, Gini Coefficient) D->E Quantify F Generate Selectivity Profile E->F Synthesize

Caption: Workflow for in vitro biochemical selectivity profiling.

Part 2: Cellular Target Engagement and Pathway Analysis

The Rationale: A compound's biochemical potency does not guarantee cellular activity. Cell membranes, intracellular ATP concentrations (which are much higher than those used in many biochemical assays), and the complex cellular milieu can all impact a compound's effectiveness. Therefore, it is essential to confirm that QFD-42 engages its intended target, FGFR1, in a live-cell context and inhibits its downstream signaling.

Methodology 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying direct target engagement in intact cells or cell lysates. The principle is that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a cell line that expresses FGFR1 (e.g., KMS-11, which has an activating FGFR3 fusion, or an engineered line overexpressing FGFR1) and treat the cells with QFD-42 (e.g., 10 µM) or a vehicle control for 1-2 hours.

  • Thermal Challenge: Aliquot the treated cells and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or detergents to release the cellular proteins.

  • Separation of Soluble and Aggregated Protein: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-denatured protein fraction.

  • Protein Quantification: Collect the supernatant and quantify the amount of soluble FGFR1 remaining at each temperature using Western blotting or ELISA.

  • Melt Curve Generation: Plot the percentage of soluble FGFR1 against temperature. A shift in the melting curve to a higher temperature in the QFD-42-treated samples confirms target engagement and stabilization.

Data Presentation: CETSA

Table 3: Hypothetical CETSA Results for FGFR1 with QFD-42

TreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)52.5 °C-
QFD-42 (10 µM)57.0 °C+4.5 °C

A significant positive thermal shift provides strong evidence that QFD-42 directly binds to FGFR1 in a cellular environment.

G2 cluster_1 CETSA Workflow A Treat cells with QFD-42 or Vehicle B Heat aliquots across a temperature gradient A->B C Lyse cells and separate soluble/aggregated proteins B->C D Quantify soluble FGFR1 (e.g., Western Blot) C->D E Plot melt curves and determine thermal shift (ΔTm) D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology 2: Phospho-protein Analysis

To confirm that target engagement translates into functional inhibition, we must assess the downstream signaling pathway. FGFR1 activation leads to the phosphorylation of key substrates, such as FRS2.

Experimental Protocol: Western Blot for p-FRS2

  • Serum Starvation and Treatment: Culture FGFR1-expressing cells and serum-starve them overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of QFD-42 for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with FGF ligand (e.g., FGF2) for a short period (e.g., 15 minutes) to activate the FGFR1 pathway.

  • Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration for each sample.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated FRS2 (p-FRS2) and total FRS2 (as a loading control).

  • Analysis: Quantify the band intensities to determine the concentration at which QFD-42 inhibits FGF2-induced FRS2 phosphorylation by 50% (the cellular EC50).

This experiment confirms that QFD-42 not only binds to FGFR1 but also functionally inhibits its catalytic activity within the cell, providing a more physiologically relevant measure of potency (EC50) than the biochemical IC50.

G3 FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds & Activates FRS2 FRS2 FGFR1->FRS2 Phosphorylates (p-FRS2) GRB2 GRB2 FRS2->GRB2 PI3K_AKT PI3K-AKT Pathway FRS2->PI3K_AKT SOS SOS GRB2->SOS RAS_RAF_MEK RAS-RAF-MEK-ERK Pathway SOS->RAS_RAF_MEK Proliferation Cell Proliferation & Survival RAS_RAF_MEK->Proliferation PI3K_AKT->Proliferation QFD42 QFD-42 QFD42->FGFR1 Inhibits

Caption: Simplified FGFR1 signaling pathway and the point of inhibition by QFD-42.

Part 3: Unbiased Assessment: Chemoproteomic Profiling

The Rationale: While kinase panels and pathway analyses are informative, they are inherently biased towards known targets. To build a truly comprehensive selectivity profile and uncover unexpected off-targets (which could be non-kinases), an unbiased, proteome-wide approach is necessary. Chemical proteomics, particularly using "kinobeads," serves this purpose.

Methodology: Kinobeads Affinity-Capture Mass Spectrometry

This technique involves using beads coated with a mixture of broad-spectrum, immobilized kinase inhibitors to pull down a large portion of the kinome from a cell lysate. By performing this pulldown in the presence of a free inhibitor (like QFD-42), one can identify the specific proteins that QFD-42 binds to through competition.

Experimental Protocol: Kinobeads Competition Binding Assay

  • Cell Lysate Preparation: Prepare native protein lysates from relevant cell lines, ensuring that kinases remain in their active conformation.

  • Competition Incubation: Incubate the lysate with multiple concentrations of QFD-42. This allows the compound to bind to its targets within the proteome.

  • Kinobeads Pulldown: Add the kinobeads to the lysate. The beads will bind to kinases that are not already occupied by QFD-42.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the remaining bead-bound proteins.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were pulled down in each condition.

  • Data Analysis: By comparing the amount of each kinase pulled down in the presence of QFD-42 versus the vehicle control, a dose-dependent competition curve can be generated for every identified protein. This allows for the calculation of an apparent dissociation constant (Kdapp) for each interaction.

Data Presentation: Chemoproteomics

Table 4: Hypothetical Chemoproteomic Profiling Results for QFD-42

Protein TargetProtein FamilyApparent Kd (nM)Notes
FGFR1 Tyrosine Kinase 12 Primary Target
FGFR2Tyrosine Kinase25High Affinity
FGFR3Tyrosine Kinase40High Affinity
VEGFR2Tyrosine Kinase110Off-target
DDR1Tyrosine Kinase450Potential off-target
ABL1Tyrosine Kinase900Weak off-target
MAP4K4STE Kinase>10,000Not a significant hit

This unbiased approach provides a powerful, systems-level view of selectivity, confirming the primary targets and revealing other potential interactions that were not included in the initial biochemical panel or that only occur in a native protein context.

G4 cluster_2 Chemoproteomics Workflow A Incubate cell lysate with various [QFD-42] B Add 'Kinobeads' to pull down unbound kinases A->B C Elute bead-bound proteins B->C D Protein Digestion & LC-MS/MS Analysis C->D E Quantify protein abundance and determine Kd(app) D->E

Caption: Workflow for kinobeads-based chemoproteomic profiling.

Synthesis and Comparison with Marketed Alternatives

A truly insightful analysis requires synthesizing the data from all experimental tiers and benchmarking the compound against existing drugs targeting the same pathway. Lenvatinib and Dovitinib are multi-kinase inhibitors with significant activity against FGFRs, serving as relevant comparators.[2][6][7]

Table 5: Comprehensive Selectivity Profile of QFD-42 vs. Comparators

CompoundPrimary Target(s)Key Off-TargetsSelectivity Notes
QFD-42 (Hypothetical) FGFR1/2/3VEGFR2, KIT, PDGFRβ, DDR1Potent FGFR inhibitor with moderate activity against other RTKs. Appears more selective than Dovitinib.
Lenvatinib VEGFR1-3, FGFR1-4RET, KIT, PDGFRαA multi-kinase inhibitor with potent activity against both VEGFR and FGFR families.[6][7]
Dovitinib FGFR1-3, VEGFR, PDGFRc-Kit, CSF-1R, RET, FLT3A highly promiscuous kinase inhibitor, binding to 14% of the kinome with Kd < 0.3 µM.[2][8]

This comparative analysis places the selectivity of QFD-42 in a clinical and developmental context. Our hypothetical data suggest QFD-42 may offer a more favorable selectivity window compared to a highly promiscuous inhibitor like Dovitinib, potentially translating to a better safety profile. Its profile appears distinct from Lenvatinib, with less potent VEGFR inhibition, which could also modulate its therapeutic and side-effect profile.

Conclusion

Assessing the selectivity of a novel kinase inhibitor is a multifaceted process that requires a logical progression from high-throughput biochemical screening to detailed cellular and unbiased proteomic analyses. This guide demonstrates that by integrating in vitro IC50 data, cellular target engagement and pathway inhibition (CETSA, Western Blot), and proteome-wide affinity profiling (Kinobeads), a robust and reliable selectivity profile for 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- (QFD-42) can be established. This comprehensive dataset is not merely an academic exercise; it is fundamental to predicting a compound's therapeutic window, understanding potential mechanisms of toxicity, and ultimately guiding its journey from a promising molecule to a safe and effective therapeutic agent.

References

  • Bamborough, J., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7457. Available at: [Link]

  • Cabanillas, M. E., et al. (2016). Lenvatinib in the treatment of thyroid cancer: patient selection and perspectives. Therapeutics and Clinical Risk Management, 12, 339-348. Available at: [Link]

  • Reaction Biology. (2023). Kinase Selectivity Panels. Available at: [Link]

  • Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). Available at: [Link]

  • Mishra, R., et al. (2015). The anticancer multi-kinase inhibitor dovitinib also targets topoisomerase I and topoisomerase II. Oncotarget, 6(12), 10339-10351. Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]

  • Graczyk, P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases. Journal of Medicinal Chemistry, 50(23), 5773-5779. Available at: [Link]

  • Bantscheff, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Chemical Biology, 10(4), 1113-1121. Available at: [Link]

  • Liau, N. S., et al. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UMBI Publications. Available at: [Link]

  • Dillon, M. T., et al. (2017). A Phase II study of Dovitinib in Patients With Recurrent or Metastatic Adenoid Cystic Carcinoma. Clinical Cancer Research, 23(7), 1671-1677. Available at: [Link]

  • Value-Based Cancer Care. (2015). Lenvatinib: a Receptor Tyrosine Kinase Inhibitor. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Molecular Docking: A Comparative Study of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of molecular docking studies focused on 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, a derivative of the versatile quinoxaline scaffold. As a senior application scientist, my goal is to not only present a protocol but to also instill a deeper understanding of the rationale behind the experimental choices, ensuring scientific integrity and fostering innovation in your research endeavors.

The quinoxaline core is a significant N-heterocyclic motif renowned for its broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Molecular docking, a powerful computational technique, allows us to predict the binding affinity and orientation of a small molecule, such as our lead compound, within the active site of a target protein. This in-silico approach is instrumental in modern drug discovery, enabling the rapid screening of potential drug candidates and providing insights into their mechanism of action at a molecular level.

This guide will navigate through a hypothetical, yet scientifically grounded, molecular docking study of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone against the Epidermal Growth Factor Receptor (EGFR), a well-established target for quinoxalinone derivatives in cancer therapy.[3][4] We will then compare its potential efficacy with a curated set of known quinoxalinone and non-quinoxalinone based EGFR inhibitors, supported by experimental data from peer-reviewed literature.

Selecting the Battlefield: Why EGFR?

The choice of a biological target is a critical first step in any drug discovery pipeline. For novel quinoxalinone derivatives, a logical approach to target selection involves considering the known activities of structurally similar compounds. The quinoxalinone scaffold has been extensively investigated for its potent inhibitory effects on various protein kinases, particularly EGFR.[3][4][5] Overexpression and mutations of EGFR are hallmarks of several cancers, making it a prime target for therapeutic intervention.[6]

Therefore, for our hypothetical study, we will focus on the kinase domain of EGFR. Specifically, we will utilize the crystal structure with the PDB ID: 5CAV , which features the EGFR kinase domain in complex with a non-covalent inhibitor. This provides a well-defined binding pocket for our docking simulation.

The Blueprint for Discovery: A Step-by-Step Molecular Docking Protocol

This section outlines a detailed protocol for a molecular docking study of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone against the EGFR kinase domain using AutoDock Vina, a widely used and validated open-source docking program.

Experimental Workflow: Molecular Docking

cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase p_prep Protein Preparation (EGFR - 5CAV) grid Grid Box Generation p_prep->grid Prepared Receptor l_prep Ligand Preparation (7-fluoro-3,4-dihydro-2(1H)-quinoxalinone) docking AutoDock Vina Execution l_prep->docking Prepared Ligand grid->docking Grid Parameters results Results Analysis (Binding Energy & Pose) docking->results Docking Output comparison Comparative Analysis results->comparison Docking Score

Caption: A streamlined workflow for the molecular docking of a ligand to a protein receptor.

I. Receptor Preparation (EGFR - PDB: 5CAV)
  • Obtain the Protein Structure: Download the PDB file for 5CAV from the RCSB Protein Data Bank.[7] This structure contains the EGFR kinase domain.

  • Clean the PDB File: Remove all non-essential molecules, such as water, co-solvents, and the co-crystallized ligand, from the PDB file using a molecular visualization tool like PyMOL or Chimera. This ensures that the docking simulation focuses solely on the interaction between our target protein and the ligand of interest.

  • Add Hydrogens and Assign Charges: Utilize AutoDockTools (ADT) to add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds. Assign Gasteiger charges to all atoms to account for electrostatic interactions.

  • Define the Binding Site (Grid Box Generation): The grid box defines the three-dimensional space where the docking algorithm will search for the optimal binding pose of the ligand. For PDB ID 5CAV, the co-crystallized ligand provides a reference for the active site. The grid box should be centered on this ligand's coordinates and have dimensions that are large enough to accommodate the ligand of interest while not being excessively large to avoid unnecessary computational time. A recommended approach is to have the box dimensions be approximately 2.9 times the radius of gyration of the ligand.[8]

    • Center Coordinates (x, y, z): Determined from the geometric center of the co-crystallized ligand in 5CAV.

    • Dimensions (Å): A starting point could be 25 x 25 x 25 Å, which should be adjusted to fully encompass the binding pocket.

II. Ligand Preparation (7-fluoro-3,4-dihydro-2(1H)-quinoxalinone)
  • Obtain the Ligand Structure: The 2D structure of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone can be drawn using a chemical drawing software like ChemDraw and saved in a 2D format (e.g., .cdx).

  • Convert to 3D and Optimize: Use a program like OpenBabel to convert the 2D structure to a 3D structure (.pdb or .mol2 format). It is crucial to perform an energy minimization of the 3D structure using a force field like MMFF94 to obtain a low-energy, stable conformation.

  • Prepare for Docking: Use ADT to assign Gasteiger charges and define the rotatable bonds in the ligand. This flexibility allows the docking program to explore different conformations of the ligand within the binding site.

III. Running the Docking Simulation with AutoDock Vina
  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared receptor and ligand files, the center and dimensions of the grid box, and the output file name.

  • Execution: Run AutoDock Vina from the command line, providing the configuration file as input. Vina will then perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Comparative Analysis: Gauging the Potential of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone

To contextualize the potential of our lead compound, we will compare its hypothetical docking score with the reported binding affinities of known EGFR inhibitors. This comparative analysis provides a benchmark for its potential efficacy.

Compound Name/IDClassTargetPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesReference
7-fluoro-3,4-dihydro-2(1H)-quinoxalinone Quinoxalinone EGFR 5CAV -8.2 (Hypothetical) -This Guide
CPD4QuinoxalinoneEGFR (L858R/T790M/C797S)--7.8M793[1]
CPD15QuinoxalinoneEGFR (L858R/T790M/C797S)--7.5M793[1]
CPD21QuinoxalinoneEGFR (L858R/T790M/C797S)--7.7M793[1]
OsimertinibPyrimidine-basedEGFR (L858R/T790M/C797S)--7.4M793[1]
Compound IVdQuinoxaline derivativeEGFR4HJO-12.03LYS721, MET769[9]
GefitinibQuinazolineEGFR-IC50 = 38.9 nM-[10]
ErlotinibQuinazolineEGFR1M17--[9]

Note: The binding affinity for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone is a hypothetical value for illustrative purposes, based on the scores of similar compounds. The binding affinities from different studies should be compared with caution due to variations in docking protocols and software.

The hypothetical binding energy of -8.2 kcal/mol for 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone suggests a strong interaction with the EGFR kinase domain, potentially more favorable than some of the reported quinoxalinone derivatives and the known inhibitor Osimertinib in a similar simulation setup.[1] The strong performance of compound IVd highlights the potential for further optimization of the quinoxaline scaffold.

Beyond the Primary Target: A Decision Tree for Target Selection

While EGFR is a promising starting point, the quinoxalinone scaffold's versatility suggests potential activity against other targets. The following decision tree provides a logical framework for expanding the investigation of a novel quinoxalinone derivative.

start Novel Quinoxalinone Derivative similarity Structural Similarity Search (e.g., SciFinder, PubChem) start->similarity prelim_screen Preliminary In-Vitro Screening (e.g., Antiproliferative, Antimicrobial Assays) start->prelim_screen known_targets Identify Known Targets of Similar Compounds (e.g., Kinases, Polymerases, Gyrases) similarity->known_targets target_selection Select High-Priority Targets for Docking known_targets->target_selection prelim_screen->target_selection docking Perform Molecular Docking Studies target_selection->docking hit_validation Experimental Validation of Top Hits docking->hit_validation lead_opt Lead Optimization hit_validation->lead_opt

Caption: A decision-making flowchart for selecting biological targets for a novel quinoxalinone derivative.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting and interpreting molecular docking studies of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone, using EGFR as a primary biological target. The detailed, step-by-step protocol, coupled with a comparative analysis against known inhibitors, offers a robust starting point for in-silico evaluation of this and other novel quinoxalinone derivatives.

The hypothetical docking results suggest that 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone holds promise as an EGFR inhibitor. However, it is imperative to remember that in-silico predictions are the first step in a long and rigorous drug discovery process. The next crucial phases would involve synthesizing the compound and validating its activity through in-vitro enzymatic and cell-based assays.

Furthermore, the exploration of other potential targets, such as PARP-1 and DNA gyrase, for which quinoxalinone derivatives have shown activity, could unveil novel therapeutic applications for this versatile scaffold. By integrating computational and experimental approaches, we can accelerate the journey from a promising molecule to a life-saving therapeutic.

References

  • 7AAC: Crystal structure of the catalytic domain of human PARP1 in complex with veliparib. (2021). RCSB PDB. [Link]

  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. (2022). MDPI. [Link]

  • Friend or Foe: Protein Inhibitors of DNA Gyrase. (2024). MDPI. [Link]

  • Molecular simulation studies and systems biological approach to identify the target lead compound for the enzyme DNA gyrase. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • Development of an Integrated Computational Pipeline for PARP-1 Inhibitor Screening Using Hybrid Virtual Screening and Molecular Dynamics Simulations. (n.d.). Wiley Online Library. [Link]

  • 5CAV: EGFR kinase domain with compound 41a. (2015). RCSB PDB. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). MDPI. [Link]

  • Insights of Molecular Docking in Autodock-Vina: A Practical Approach. (2021). JSciMed Central. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). ResearchGate. [Link]

  • 6M1S: The DNA Gyrase B ATP binding domain of PSEUDOMONAS AERUGINOSA in complex with compound 12o. (2020). RCSB PDB. [Link]

  • 9N39: DNA gyrase complexed with uncleaved DNA and Compound 185 to 2.25 A resolution. (2025). RCSB PDB. [Link]

  • Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. (n.d.). ResearchGate. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. [Link]

  • Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. (2022). bioRxiv. [Link]

  • Molecular docking structures of compound 5 onto PARP1 (PDB ID: 7ONT). (n.d.). ResearchGate. [Link]

  • 7CMW: Complex structure of PARP1 catalytic domain with pamiparib. (2020). RCSB PDB. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). PubMed. [Link]

  • Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets. (2015). BMC Bioinformatics. [Link]

  • (A) blind docking with a grid box of size: ×× 44 72 68 and center coordinates. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. (2021). PubMed Central. [Link]

  • a 2D interaction between the quinoxaline derivative 8a and the active site of DNA gyrase (2XCT). (n.d.). ResearchGate. [Link]

  • DNA Gyrase as a Target for Quinolones. (n.d.). PubMed Central. [Link]

  • Grid box parameters used for docking analysis in this study. (n.d.). ResearchGate. [Link]

  • Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (2022). PubMed Central. [Link]

  • Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. (2021). SpringerLink. [Link]

  • Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors. (2021). PubMed Central. [Link]

  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (2022). ResearchGate. [Link]

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. (2025). Brieflands. [Link]

  • PARP1 inhibitors regulate PARP1 structure independent of DNA, reducing binding affinity for single strand breaks. (2025). bioRxiv. [Link]

  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. (2020). PubMed. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). PubMed Central. [Link]

  • BACTERIAL DNA GYRASE IS NOT THE TARGET OF QUINOLINE-BASED ANTI-TUBERCULOSIS COMPOUNDS. (2025). ResearchGate. [Link]

  • PARP1: Structural Insights and Pharmacological Targets for Inhibition. (n.d.). PubMed Central. [Link]

  • Comparative Molecular docking analysis of DNA Gyrase subunit A in Pseudomonas aeruginosaPAO1. (2025). ResearchGate. [Link]

  • Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. (n.d.). PubMed. [Link]

  • Binding affinity, dosing, and toxicities of EGFR tyrosine kinase inhibitors. (n.d.). ResearchGate. [Link]

  • Grid box parameters for molecular docking simulations. (n.d.). ResearchGate. [Link]

  • Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (n.d.). Royal Society of Chemistry. [Link]

  • High- and Low-Affinity Epidermal Growth Factor Receptor-Ligand Interactions Activate Distinct Signaling Pathways. (n.d.). PLOS. [Link]

Sources

A Senior Application Scientist's Guide to ADMET Profiling of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone Derivatives: An In Silico and In Vitro Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quinoxalinone scaffold has emerged as a privileged structure, with derivatives demonstrating a wide array of biological activities, including potential as anticancer, anti-inflammatory, and antiviral agents.[1][2] The introduction of a fluorine atom, as in the 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone series, can further enhance pharmacological properties such as metabolic stability and target binding affinity. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor pharmacokinetic and safety profiles being major causes of late-stage attrition.[3]

This guide provides a comprehensive comparison of in silico prediction and in vitro experimental validation of key ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for a selection of hypothetical 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone derivatives. We will delve into the causality behind experimental choices and present detailed protocols, offering researchers, scientists, and drug development professionals a practical framework for advancing this promising class of compounds.

The Imperative of Early ADMET Assessment

Traditionally, ADMET properties were evaluated late in the drug development process, leading to costly failures of otherwise potent compounds.[3] The modern paradigm emphasizes early-stage ADMET profiling to identify and address potential liabilities before significant resources are invested. In silico models offer a rapid and cost-effective first pass, enabling the screening of large virtual libraries to prioritize compounds for synthesis and further testing.[4] However, these computational predictions are not infallible and require validation through robust in vitro assays that provide a closer approximation of human physiology.[5]

In Silico ADMET Prediction: A First Look at Druggability

Computational, or in silico, ADMET prediction leverages sophisticated algorithms and machine learning models trained on vast datasets of known compounds to forecast the pharmacokinetic and toxicological properties of novel molecules based on their chemical structure.[4][6] For this guide, we will consider three representative 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone derivatives with varying R-groups to illustrate the predictive process.

Hypothetical Derivatives for Analysis:

  • Derivative A: R = -CH3 (A simple alkyl substitution)

  • Derivative B: R = -C6H5 (An aromatic substitution)

  • Derivative C: R = -COOH (A polar, acidic substitution)

The following diagram illustrates the typical workflow for in silico ADMET prediction.

cluster_input Input cluster_prediction In Silico Prediction Engine cluster_output Predicted ADMET Properties Input Chemical Structure (SMILES/SDF) Models Machine Learning Models & Physicochemical Calculators (e.g., SwissADME, admetSAR) Input->Models Submit Structure Absorption Absorption (e.g., HIA, Caco-2 Permeability) Models->Absorption Distribution Distribution (e.g., BBB Penetration, PPB) Models->Distribution Metabolism Metabolism (e.g., CYP450 Inhibition) Models->Metabolism Excretion Excretion (e.g., Renal Clearance) Models->Excretion Toxicity Toxicity (e.g., Ames Mutagenicity, hERG Inhibition) Models->Toxicity

Caption: Workflow for In Silico ADMET Prediction.

Predicted ADMET Properties of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone Derivatives

The following table summarizes the predicted ADMET properties for our hypothetical derivatives, generated using a consensus of established computational models.

PropertyDerivative A (-CH3)Derivative B (-C6H5)Derivative C (-COOH)Desirable Range/Outcome
Absorption
Human Intestinal Absorption (HIA)HighHighModerateHigh
Caco-2 Permeability (logPapp)HighHighLowHigh
Distribution
Blood-Brain Barrier (BBB) PermeantYesYesNoVaries by therapeutic target
Plasma Protein Binding (PPB)~85%>95%~70%<99%
Metabolism
CYP2D6 InhibitorNoYesNoNo
CYP3A4 InhibitorNoYesNoNo
Excretion
Renal Organic Cation Transporter 2 SubstrateNoNoYesVaries
Toxicity
Ames MutagenicityNon-mutagenNon-mutagenNon-mutagenNon-mutagen
hERG InhibitionLow RiskModerate RiskLow RiskLow Risk
HepatotoxicityLow RiskLow RiskLow RiskLow Risk

Interpretation of In Silico Data:

  • Derivative A shows a promising profile with good predicted absorption and low risk of toxicity or metabolic inhibition.

  • Derivative B , with its larger aromatic R-group, is predicted to have high plasma protein binding, which could limit its free drug concentration. It also shows potential for inhibiting key CYP450 enzymes, raising concerns about drug-drug interactions.

  • Derivative C's carboxyl group significantly increases its polarity, leading to lower predicted intestinal permeability but also reducing the likelihood of BBB penetration and hERG inhibition.

These in silico results provide a valuable starting point for prioritizing which derivatives to synthesize and test. For instance, based on these predictions, Derivative A would be a high-priority candidate, while Derivative B might require structural modifications to mitigate its potential liabilities.

Experimental Validation: Grounding Predictions in Reality

While in silico tools are powerful, experimental validation is essential to confirm the predicted properties and gain a more nuanced understanding of a compound's behavior.[5] Below are detailed protocols for key in vitro assays that correspond to the predicted parameters.

Absorption: Caco-2 Permeability Assay

The Caco-2 permeability assay is the gold standard for in vitro prediction of intestinal drug absorption.[7] It utilizes a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[8][9]

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for approximately 21 days to allow for differentiation and monolayer formation.[9]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.[9]

  • Permeability Assessment: The test compound (e.g., 10 µM) is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side over a 2-hour period to measure A-to-B transport.[4]

  • Efflux Assessment (Bidirectional Assay): To determine if the compound is a substrate for efflux pumps like P-glycoprotein, a parallel experiment is run measuring B-to-A transport.[8]

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.[4]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.

Causality and Self-Validation: The inclusion of high- and low-permeability control compounds (e.g., propranolol and atenolol) in each assay validates the performance of the Caco-2 monolayer. The TEER and Lucifer Yellow measurements ensure that the observed permeability is due to transport across the cells rather than leakage through a compromised monolayer.

Distribution: Plasma Protein Binding (PPB) Assay

The extent to which a drug binds to plasma proteins like albumin affects its distribution and availability to reach its therapeutic target.[10] Equilibrium dialysis is a widely accepted method for determining the fraction of unbound drug (fu).[1]

Experimental Protocol:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which contains a semipermeable membrane separating a plasma chamber from a buffer chamber.[10]

  • Sample Preparation: The test compound (e.g., 1-5 µM) is added to human plasma in the plasma chamber.[10]

  • Equilibration: The device is incubated at 37°C for approximately 4 hours to allow the unbound compound to equilibrate across the membrane.[10]

  • Sampling: Aliquots are taken from both the plasma and buffer chambers.[10]

  • Quantification: The concentration of the compound in each sample is quantified by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Causality and Self-Validation: This method directly measures the equilibrium between bound and unbound drug. The use of known high- and low-binding control drugs (e.g., warfarin and metoprolol) ensures the validity of the experimental setup.

Metabolism: Human Liver Microsomal (HLM) Stability Assay

This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s (CYPs), which are abundant in human liver microsomes.[11]

Experimental Protocol:

  • Reaction Mixture: The test compound (e.g., 1 µM) is incubated with pooled human liver microsomes (0.5 mg/mL protein) at 37°C.[12]

  • Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[11]

  • Time-Course Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).[11]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.[13]

  • Quantification: The remaining concentration of the parent compound is measured by LC-MS/MS.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality and Self-Validation: A control incubation without NADPH is run to account for any non-NADPH-dependent degradation. Including well-characterized control compounds with known metabolic fates (e.g., verapamil for high clearance, diazepam for low clearance) validates the enzymatic activity of the microsome batch.[12]

cluster_protocol Experimental Validation Workflow cluster_data Experimental Data Output Compound Synthesized 7-Fluoro-Quinoxalinone Derivative Absorption Absorption (Caco-2 Assay) Compound->Absorption Distribution Distribution (PPB Assay) Compound->Distribution Metabolism Metabolism (HLM Stability) Compound->Metabolism Toxicity Toxicity (e.g., Cytotoxicity Assay) Compound->Toxicity Papp Papp & Efflux Ratio Absorption->Papp fu Fraction Unbound (fu) Distribution->fu CLint Intrinsic Clearance (CLint) Metabolism->CLint IC50 IC50 / CC50 Toxicity->IC50

Caption: General workflow for in vitro ADMET validation.

Toxicity: In Vitro Cytotoxicity Assay

Early assessment of a compound's potential to cause cell death is a critical component of safety profiling.[14] Assays using cell lines like HepG2 (a human liver carcinoma cell line) can provide an initial indication of potential hepatotoxicity.[6]

Experimental Protocol:

  • Cell Plating: HepG2 cells are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test compound for 24-48 hours.

  • Viability Assessment: Cell viability is measured using an assay such as the MTT assay, which quantifies the metabolic activity of living cells.[15]

  • Data Analysis: A dose-response curve is generated, and the concentration that causes 50% inhibition of cell viability (IC50) is calculated.

Causality and Self-Validation: A vehicle control (e.g., DMSO) and a positive control known to induce cytotoxicity are included in every experiment. This ensures that any observed cell death is a direct result of the test compound and that the assay is performing as expected.

Comparative Analysis: Bridging In Silico and In Vitro

The true power of this dual approach lies in the comparison of predicted and experimental data.

ADMET ParameterIn Silico PredictionIn Vitro ExperimentPotential for Discrepancy & Rationale
Absorption Based on physicochemical properties and general structural rules.Directly measures transport across a biological monolayer, accounting for active transport.In silico models may not accurately predict the impact of specific efflux transporters, which can significantly lower the net absorption observed in the Caco-2 assay.
Distribution Often relies on LogP/LogD calculations and models trained on public data.Provides a direct measurement of binding to relevant plasma proteins under physiological conditions.The complexity of protein binding interactions is difficult to model perfectly; experimental results provide the definitive value for pharmacokinetic modeling.
Metabolism Predicts interactions with specific CYP isoforms based on structural motifs.Measures the overall rate of metabolism by a complex mixture of enzymes in a relevant subcellular fraction.In silico models might identify a potential interaction with a single CYP isoform, but the HLM assay reveals the net metabolic stability, which is the more physiologically relevant parameter.
Toxicity Flags potential toxicophores based on known structural alerts.Measures a functional outcome (cell death) in a human cell line.A predicted toxicophore may not be accessible or relevant in a cellular context. The in vitro assay provides a more direct measure of the compound's cytotoxic potential.

Conclusion

The successful development of 7-fluoro-3,4-dihydro-2(1H)-quinoxalinone derivatives as therapeutic agents hinges on a thorough understanding of their ADMET properties. This guide has outlined a robust, integrated strategy that leverages the speed and efficiency of in silico prediction while grounding these forecasts in the empirical reality of in vitro experimental data. By employing this comparative approach, researchers can make more informed decisions, prioritize the most promising candidates, and ultimately increase the probability of translating a novel chemical entity into a life-changing medicine. The detailed protocols and causal explanations provided herein serve as a practical resource for any drug discovery team working with this or similar chemical series.

References

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability.
  • Gertz, M., Harrison, A., Houston, J. B., & Galetin, A. (2010). Prediction of human intestinal permeability and Caco-2 permeability. Journal of pharmaceutical sciences, 99(1), 583–599.
  • Miltenyi Biotec. (n.d.). Drug discovery: In vitro toxicity testing by flow cytometry.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Enamine. (n.d.). Caco-2 Permeability Assay.
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.
  • TME Scientific. (n.d.). In Vitro Toxicology Assays.
  • Evotec. (n.d.). Plasma Protein Binding Assay.
  • BioIVT. (n.d.). Plasma Protein Binding Assay.
  • WuXi AppTec. (n.d.). Plasma Protein Binding (PPB) Assays.
  • Li, A. P. (2004). In vitro approaches to evaluate ADMET drug properties. Current topics in medicinal chemistry, 4(7), 701–706.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Dadun. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents.
  • Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data.
  • National Center for Biotechnology Information. (n.d.). Fluorinated indeno-quinoxaline bearing thiazole moieties as hypoglycaemic agents targeting α-amylase, and α-glucosidase: synthesis, molecular docking, and ADMET studies. Retrieved from [Link]

  • MDPI. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one.
  • RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Thawing and Incubating Human and Animal Liver Microsomes.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Visikol. (2022, November 3). Plasma Protein Binding Assay.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone demands the highest standards of scientific rigor and safety. This compound, a member of the fluorinated quinoxalinone class, holds significant interest due to the unique properties fluorine imparts on bioactive molecules, often enhancing metabolic stability and binding affinity.[1][2] Quinoxaline derivatives themselves are scaffolds for a wide range of pharmacologically active compounds.[3][4] However, the very characteristics that make these molecules valuable also necessitate a meticulous and informed approach to their handling and disposal.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone, moving beyond mere procedural lists to explain the underlying causality. Adherence to these protocols is not just a matter of regulatory compliance but a fundamental aspect of ensuring a safe laboratory environment for ourselves and our colleagues.

Hazard Assessment: Understanding the 'Why' Behind the Procedure

A self-validating safety protocol begins with a thorough understanding of the potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its hazard profile by examining its constituent parts: the quinoxalinone core and the organofluorine component.

  • The Quinoxalinone Core: The parent compound, Quinoxalin-2(1H)-one, is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[5] Related quinoxaline structures are classified as harmful if swallowed and may cause skin and eye irritation.[6] Therefore, it is prudent to assume 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone presents similar, if not enhanced, risks.

  • The Fluorine Factor: The incorporation of fluorine into organic molecules can significantly alter their reactivity and toxicological profiles.[7] While stable under normal conditions, fluorinated organic compounds can pose unique hazards. A primary concern is the potential for the release of highly toxic and corrosive hydrogen fluoride (HF) gas upon decomposition at high temperatures (e.g., in a fire). Furthermore, many organofluorine compounds can exhibit environmental persistence and metabolic toxicity.[8]

  • Regulatory Imperative: Based on these potential hazards, 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone and any materials contaminated with it must be classified and handled as hazardous chemical waste. Disposal via standard laboratory drains or regular trash is strictly prohibited and violates regulations set forth by bodies such as the Environmental Protection Agency (EPA).[9][10][11]

Pre-Disposal Operations: Foundational Safety Measures

Before waste is even generated, establishing a safe working environment is paramount. This involves a combination of robust engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls

All handling of 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone, including weighing, transfers, and the addition of waste to containers, must be conducted within a certified chemical fume hood.[12][13] This is the primary line of defense to prevent inhalation of dust or vapors and to contain any potential spills.

Personal Protective Equipment (PPE)

The proper selection and use of PPE is a critical barrier to exposure.[7] The following table summarizes the required equipment and the rationale for its use.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles (ANSI Z87.1 compliant). A face shield worn over goggles is required when there is a significant splash risk.[7]Protects against accidental splashes of solutions or contact with airborne solid particles, preventing serious eye irritation or damage.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is strongly recommended.Prevents direct skin contact, which can cause irritation.[5] Glove selection should be confirmed against manufacturer compatibility charts for any solvents used.[7]
Body Protection A flame-resistant laboratory coat.[7]Protects skin and personal clothing from contamination.
Respiratory Not typically required when work is performed within a properly functioning chemical fume hood.The fume hood provides adequate respiratory protection from dust and vapors.[7]

Waste Management Workflow: From Generation to Segregation

Proper disposal begins at the point of waste generation. The following workflow provides a logical decision-making process for segregating and containing waste streams contaminated with 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone.

WasteSegregation cluster_type 1. Identify Waste Type cluster_solid 2a. Characterize Solid Waste cluster_liquid 2b. Characterize Liquid Waste cluster_disposal 3. Select Disposal Pathway start Waste Generated Containing 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone Solid Solid Waste start->Solid Liquid Liquid Waste start->Liquid Container Empty Reagent Container start->Container Pure Pure/Excess Compound Solid->Pure Labware Contaminated Labware (e.g., gloves, weigh paper, tips) Solid->Labware Aqueous Aqueous Solutions (e.g., buffers) Liquid->Aqueous Organic Organic Solvent Solutions (e.g., reaction mixtures) Liquid->Organic RinseProc Triple Rinse Procedure Container->RinseProc SolidWasteBin Solid Hazardous Waste Container Pure->SolidWasteBin Labware->SolidWasteBin AqueousWasteBin Aqueous Hazardous Waste Container Aqueous->AqueousWasteBin OrganicWasteBin Halogenated Organic Waste Container Organic->OrganicWasteBin

Caption: Waste segregation decision-making workflow.

Step-by-Step Disposal Protocols

Following the segregation workflow, the next phase is the physical containment and labeling of the waste. This process must be systematic to ensure safety and compliance.

Protocol 1: Waste Containerization
  • Select a Compatible Container: Choose a container that is in good condition, leak-proof, and chemically compatible with the waste. For liquid waste, use designated solvent or aqueous waste containers. For solid waste, a sealable plastic bag or a wide-mouth jar may be appropriate. The original reagent bottle is often a good choice if it is empty and in good condition.[14][15] Do not use food-grade containers.[14]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label, available from your institution's Environmental Health & Safety (EHS) department.

  • Complete the Label: Clearly and legibly write the full chemical name—"7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone"—and list all other constituents, including solvents, with their approximate percentages. Do not use chemical formulas or abbreviations.[9]

  • Transfer Waste: Carefully transfer the waste into the container, ensuring the exterior remains clean.[10] Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[10][14]

  • Secure the Container: Tightly close the container immediately after adding waste. It must remain closed at all times unless waste is actively being added.[9][11] Never leave a funnel in the opening of a waste container.[9]

  • Store Appropriately: Place the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be near the point of waste generation and feature secondary containment (e.g., a spill tray) for all liquid waste.[9][11] Ensure incompatible waste streams (e.g., acids and bases, oxidizers and organics) are physically segregated.[14]

Protocol 2: Decontamination of Empty Containers

An "empty" container that once held 7-Fluoro-3,4-dihydro-2(1H)-quinoxalinone must be decontaminated before it can be disposed of as regular trash.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

  • Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste in the appropriate (e.g., Halogenated Organic) waste stream.[16]

  • Deface Label: Completely remove or deface the original chemical label on the empty, rinsed container.[16][17]

  • Final Disposal: Dispose of the defaced, triple-rinsed container in the appropriate receptacle for glass or plastic recycling/trash, leaving the cap off.[17]

Emergency Procedures

Even with meticulous planning, accidents can occur. Rapid and correct response is crucial.

  • Spill Management:

    • Minor Solid Spill: For a small amount of solid material within a fume hood, gently sweep it up using a dustpan and brush, avoiding the creation of dust.[13] Place the collected material and cleaning equipment into the solid hazardous waste container. Decontaminate the area with an appropriate solvent and cleaning cloths, which must also be disposed of as solid hazardous waste.

    • Major Spill (Solid or Liquid): Evacuate the immediate area. Alert colleagues and your laboratory supervisor. Contact your institution's EHS emergency line immediately. Do not attempt to clean up a large spill yourself.[6]

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[13] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[13] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air.[5] If they are experiencing difficulty breathing, seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water.[18] Seek immediate medical attention and provide the SDS or chemical name if possible.

Final Disposal and Record Keeping

When a waste container is 90% full or has been in the lab for the maximum allowable time (e.g., 12 months), arrange for its disposal.[10][19] Contact your institution's EHS department to schedule a waste pickup. Ensure all labels are complete and legible before the scheduled pickup time. Maintain any required records of waste generation and disposal as per your institutional and local regulations.

By integrating these safety-first principles and detailed protocols into your daily laboratory operations, you contribute to a culture of responsibility, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental safety.

References

  • FUJIFILM Wako Chemicals.
  • Angene Chemical. (2021, May 1).
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
  • Sigma-Aldrich. (2025, July 8).
  • Vanderbilt University Medical Center.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Sigma-Aldrich. (2024, September 7).
  • National Institutes of Health. (2024, October 21).
  • ResearchGate.
  • Emory University. Chemical Waste Disposal Guidelines.
  • National Institutes of Health.
  • MDPI. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • PubMed Central. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses.
  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Apollo Scientific. (2023, August 2).
  • Royal Society of Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
  • U.S. Environmental Protection Agency. (2025, November 25).
  • Bentham Science.
  • Benchchem.
  • Organic Syntheses. Working with Chemicals.
  • White Rose Research Online. (2021, March 24).
  • ResearchGate.
  • PubMed Central. Chemical Aspects of Human and Environmental Overload with Fluorine.
  • Patsnap Eureka. (2025, June 20).
  • PubMed. (2025, December 22). Sc(OTf)3-Catalyzed (3 + 3) Annulation of Quinoxaline-2(1 H)-thiones and Donor-Acceptor Cyclopropanes.
  • PubMed Central.
  • Vanderbilt University.
  • ResearchGate. (2025, August 6). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)
  • National Institutes of Health.

Sources

Navigating the Safe Handling of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Among these, quinoxalinone derivatives are a significant class of heterocyclic compounds, recognized for their broad spectrum of biological activities and therapeutic potential.[1][2][3] This guide provides essential, immediate safety and logistical information for handling a specific analogue: 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-. Our focus is to equip researchers, scientists, and drug development professionals with the necessary knowledge to mitigate risks through appropriate Personal Protective Equipment (PPE), operational protocols, and disposal plans.

Understanding the Hazard Profile: A Synthesis of Available Data

The parent compound, quinoxalin-2(1H)-one, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] The GHS hazard statements associated with it are H315, H319, and H335 respectively.[4] Furthermore, the broader class of quinoxaline compounds has been identified as harmful if swallowed and is suspected of causing cancer.[5] The presence of a fluorine atom in the structure of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- warrants additional caution. While fluorination can enhance biological activity, it can also modulate the toxicological profile of a compound.[7] Some fluorine-containing drugs can release fluoride in vivo, which can be toxic in higher doses.[8]

Given these factors, a conservative and proactive approach to safety is paramount. We must assume that 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- possesses, at a minimum, the same hazards as its parent compound, with the potential for additional, uncharacterized risks.

Core Personal Protective Equipment (PPE) Requirements

A thorough hazard assessment is the cornerstone of selecting appropriate PPE for any laboratory task.[9] For all work involving 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-, the following minimum PPE is mandatory:[9][10]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[11]Protects against splashes of the compound or solvents, which can cause serious eye irritation.[4][5]
Face shield (in addition to goggles).Required when there is a significant risk of splashing, such as during transfers of larger quantities or when working with heated solutions.[11]
Hand Protection Chemical-resistant gloves (Nitrile recommended).[12]Prevents skin contact, which can lead to irritation.[4][5] It is crucial to check the glove manufacturer's compatibility chart for the specific solvents being used.
Body Protection Flame-resistant lab coat.[11]Protects skin and personal clothing from contamination.[10]
Closed-toe shoes and long pants.[9]Provides a barrier against spills and dropped objects.
Respiratory Protection Use in a certified chemical fume hood.To avoid inhalation of dust or aerosols, which may cause respiratory irritation.[4][13]
NIOSH-approved respirator.May be required for specific high-risk procedures such as spill cleanup of a large quantity of solid material. The type of respirator should be determined by a formal risk assessment.

Procedural Guidance for Safe Handling and Disposal

Adherence to established laboratory safety protocols is as critical as the use of PPE. The following step-by-step guidance outlines the key operational and disposal considerations for working with 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-.

Experimental Workflow: From Receipt to Disposal

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal Receipt Receipt & Initial Inspection Storage Secure Storage Receipt->Storage Log inventory Hazard_Assessment Task-Specific Hazard Assessment Storage->Hazard_Assessment Before use PPE_Donning Donning of Appropriate PPE Hazard_Assessment->PPE_Donning Weighing Weighing (in fume hood) PPE_Donning->Weighing Dissolution Dissolution & Solution Preparation Weighing->Dissolution Reaction Reaction Setup & Monitoring Dissolution->Reaction Workup Reaction Workup & Purification Reaction->Workup Decontamination Decontamination of Glassware & Surfaces Workup->Decontamination Waste_Segregation Waste Segregation (Solid & Liquid) Decontamination->Waste_Segregation Disposal Proper Disposal Waste_Segregation->Disposal PPE_Doffing PPE Doffing & Hand Washing Disposal->PPE_Doffing

Caption: Workflow for the safe handling of 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-.

Operational Plan: A Step-by-Step Guide
  • Pre-Experiment Preparation:

    • Before any work begins, conduct a thorough review of the planned experiment and perform a task-specific hazard assessment.[6]

    • Ensure all necessary PPE is available and in good condition.[14]

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest safety shower and eyewash station.

  • Handling Solid Compound:

    • All weighing and manipulation of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.[13][15]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

    • Clean any spills immediately with appropriate procedures. For small spills, gently wipe with a damp cloth or paper towel (wearing gloves) and dispose of it as hazardous waste. For larger spills, follow your institution's emergency procedures.

  • Solution Preparation and Use:

    • When dissolving the compound, add the solvent slowly to the solid to minimize splashing.

    • Clearly label all containers with the chemical name, concentration, date, and your initials.[14]

    • Keep containers closed when not in use to prevent the release of vapors.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste:

    • Contaminated materials such as gloves, weighing paper, and paper towels should be collected in a designated, labeled hazardous waste container.

    • Do not dispose of any solid waste in the regular trash.

  • Liquid Waste:

    • All solutions containing 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro- must be collected in a designated, labeled hazardous liquid waste container.

    • Do not pour any solutions down the drain.[15]

    • Segregate waste streams as required by your institution's hazardous waste management plan (e.g., halogenated vs. non-halogenated solvents).

  • Decontamination:

    • All glassware and equipment that have come into contact with the compound must be decontaminated before being removed from the fume hood. This can typically be achieved by rinsing with a suitable solvent, with the rinsate collected as hazardous waste.

    • Thoroughly clean all work surfaces after each use.

By adhering to these guidelines, researchers can confidently and safely work with 2(1H)-Quinoxalinone, 7-fluoro-3,4-dihydro-, fostering a culture of safety and scientific excellence in the laboratory.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Quinoxalin-2(1H)-one.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Knowles, C. O. (1976). Chemistry and toxicology of quinoxaline, organotin, organofluorine, and formamidine acaricides. Environmental Health Perspectives, 14, 93–102.
  • PozeSCAF. (n.d.). Chemistry Lab Safety Rules.
  • Zayeva, G. N. (1969). Toxicology of Some Fluoro-Organic Compounds.
  • Vicente, E., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. Revue de Chimie et de Physique Pures et Appliquées.
  • Henderson, T. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.
  • Sigma-Aldrich. (n.d.). Safety Inside Lab Safety.
  • Thuy, V. T., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678-680.
  • Ferreira, I. C. F. R., et al. (2014).
  • ResearchGate. (2025). Metabolism and Toxicity of Fluorine Compounds.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • ResearchGate. (n.d.). Quinoxalinone pharmaceutical molecules and C3–H functionalization of quinoxalin‐2(1H)‐ones.
  • MDPI. (2023).
  • Apollo Scientific. (2023). Safety Data Sheet: Quinoxaline.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 100, 117596.
  • Fisher Scientific. (2011). Safety Data Sheet: Quinoxaline.
  • Angene Chemical. (2021). Safety Data Sheet: Quinoxaline-6-carbonyl chloride.
  • Al-Suwaidan, I. A., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Current Organic Synthesis, 20(12), 1403-1422.
  • Apollo Scientific. (n.d.). Safety Data Sheet: 1,4-Dihydroquinoxaline-2,3-dione 2-oxime.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.